molecular formula C6H14O2S2 B088884 3,6-Dioxa-1,8-octanedithiol CAS No. 14970-87-7

3,6-Dioxa-1,8-octanedithiol

Cat. No.: B088884
CAS No.: 14970-87-7
M. Wt: 182.3 g/mol
InChI Key: HCZMHWVFVZAHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dioxa-1,8-octanedithiol, also known as this compound, is a useful research compound. Its molecular formula is C6H14O2S2 and its molecular weight is 182.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Bis(2-mercaptoethoxy)ethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S2/c9-5-3-7-1-2-8-4-6-10/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZMHWVFVZAHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS)OCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044588
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanethiol, 2,2'-[1,2-ethanediylbis(oxy)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

14970-87-7, 68865-60-1
Record name 2,2′-(Ethylenedioxy)diethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14970-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PEG dithiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68865-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylene glycol dimercaptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014970877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triglycol dimercaptan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanethiol, 2,2'-[1,2-ethanediylbis(oxy)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[1,2-ethanediylbis(oxy)]bis(ethanethiol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLENE GLYCOL DIMERCAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83CA1M23NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,6-Dioxa-1,8-octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxa-1,8-octanedithiol (DODT) is a dithiol monomer that has garnered significant interest in various scientific fields, particularly in polymer chemistry and peptide synthesis.[1][2] Its utility as a non-malodorous scavenger in Fmoc-based peptide synthesis and its role in the development of synthetic peptide serology for treating chronic Chagas disease highlight its importance in drug development and biomedical research.[1][2] Furthermore, DODT's non-volatile nature and its ability to undergo radical ring-opening redox polymerization make it a versatile compound for creating biodegradable materials.[1][3] A thorough understanding of its physical properties is paramount for its effective and safe application in research and development.

Quantitative Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

Physical PropertyValueConditions
Molecular Formula C6H14O2S2
Molecular Weight 182.3 g/mol
Appearance Colorless to light yellow/orange clear liquid[4][5]
Boiling Point 225 °C(lit.)[1][2]
Density 1.12 g/mLat 25 °C (lit.)[1][2]
Refractive Index 1.509at 20 °C (n 20/D, lit.)[1][2]
Vapor Pressure 0.39 Paat 20 °C[1][2]
Flash Point 132 - 136 °C[2][4]
Water Solubility 11.4 g/Lat 19.8 °C[2]
pKa 9.34 ± 0.10 (Predicted)[2]
LogP 1.6at 55 °C[2]

Experimental Protocols for Physical Property Determination

While specific experimental details for this compound are not extensively published, the following are generalized, standard methodologies for determining the key physical properties of liquid compounds such as DODT.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is through distillation.

  • Apparatus Setup : A distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation : A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating : The sample is gradually heated. As the liquid boils, the vapor rises into the distillation head.

  • Temperature Reading : The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise way to determine the density of a liquid.

  • Pycnometer Preparation : A pycnometer (a flask with a specific volume) is cleaned, dried, and weighed empty.

  • Sample Filling : The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped off.

  • Weighing : The filled pycnometer is weighed.

  • Calculation : The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

  • Instrument Calibration : An Abbe refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application : A few drops of this compound are placed on the prism of the refractometer.

  • Measurement : The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line is sharp and centered in the crosshairs.

  • Reading : The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid chemical such as this compound.

G Generalized Workflow for Physical Property Determination of a Liquid Chemical cluster_prep Sample Preparation and Safety cluster_exp Experimental Determination cluster_analysis Data Analysis and Reporting s1 Obtain Sample of This compound s2 Review Material Safety Data Sheet (MSDS) s1->s2 s3 Don Personal Protective Equipment (PPE) s2->s3 e1 Boiling Point Determination (Distillation) s3->e1 e2 Density Measurement (Pycnometer) s3->e2 e3 Refractive Index Measurement (Abbe Refractometer) s3->e3 e4 Flash Point Determination (Pensky-Martens Closed Cup) s3->e4 a1 Record All Raw Data e1->a1 e2->a1 e3->a1 e4->a1 a2 Calculate Final Values and Standard Deviations a1->a2 a3 Compare with Literature Values a2->a3 a4 Compile Technical Data Sheet a3->a4

Caption: Generalized workflow for physical property determination.

Safety and Handling

This compound is a chemical that requires careful handling. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6] It is also very toxic to aquatic life with long-lasting effects.[6] When handling this compound, it is crucial to use it in a well-ventilated area or a chemical fume hood and to wear appropriate personal protective equipment, including gloves and eye/face protection.[4][7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Store in a cool, dry, and well-ventilated place in a tightly closed container.[4]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

  • Peptide Synthesis : It is used as a scavenger in the acidic cleavage of peptides from the solid support in Fmoc-based solid-phase peptide synthesis.[8]

  • Polymer Chemistry : It serves as a monomer in the synthesis of poly(disulfide)s through radical ring-opening redox polymerization, which has applications in creating biodegradable materials for the biomedical field.[3]

  • Coordination Chemistry : It can be used as a model compound for the active sites of thioredoxins to study their reactions with platinum complexes.[1]

This technical guide provides a comprehensive overview of the core physical properties of this compound, essential for its safe and effective use in scientific research and drug development.

References

3,6-Dioxa-1,8-octanedithiol (CAS: 14970-87-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxa-1,8-octanedithiol, also known by its synonyms 2,2'-(Ethylenedioxy)diethanethiol and 1,2-Bis(2-mercaptoethoxy)ethane, is a versatile dithiol monomer with the CAS number 14970-87-7.[1][2][3] Its unique molecular structure, featuring two terminal thiol groups separated by a flexible diether backbone, imparts a range of desirable properties making it a valuable building block in various fields of chemistry and materials science. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on experimental protocols relevant to researchers and developers.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic, albeit less pungent, odor compared to other thiols. It is non-volatile in nature.[3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C6H14O2S2[1][3]
Molecular Weight 182.30 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 225 °C (lit.)[3]
Density 1.12 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.509 (lit.)[3]
Flash Point 141 °C
pKa1 8.7 ± 0.2[3]
pKa2 9.6 ± 0.2[3]

Synthesis

A general representation of this synthesis pathway is as follows:

Synthesis_Pathway reactant1 1,2-Bis(2-chloroethoxy)ethane product This compound reactant1->product Nucleophilic Substitution reactant2 Sodium Hydrosulfide (NaSH) reactant2->product side_product Sodium Chloride (NaCl) R3P_Workflow cluster_reactants Reactants cluster_process Polymerization cluster_analysis Analysis & Product DODT DODT Mixing Mix DODT and TEA DODT->Mixing TEA TEA (2 eq) TEA->Mixing H2O2 H₂O₂ (2 eq, aq) Addition Slowly add H₂O₂ solution H2O2->Addition Mixing->Addition Reaction React at ambient temperature Addition->Reaction Polymer High MW Poly(DODT) Reaction->Polymer SEC SEC Analysis Polymer->SEC NMR ¹H-NMR Analysis Polymer->NMR Peptide_Cleavage_Logic start Peptide on Solid Support cleavage Acidic Cleavage start->cleavage scavenger Scavenger Present cleavage->scavenger methionine Peptide contains Methionine? scavenger->methionine dithiol Scavenger is DODT? methionine->dithiol Yes no_byproduct Clean Peptide methionine->no_byproduct No alkylation Alkylation By-product Formation dithiol->alkylation Yes dithiol->no_byproduct No post_treatment Post-cleavage acid treatment alkylation->post_treatment post_treatment->no_byproduct

References

The Versatility of 3,6-Dioxa-1,8-octanedithiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxa-1,8-octanedithiol, commonly referred to as DODT, is a versatile dithiol monomer with the chemical formula C₆H₁₄O₂S₂.[1] Its unique molecular structure, featuring two terminal thiol groups and a flexible ether-containing backbone, makes it a valuable reagent in a variety of scientific and industrial applications. This technical guide provides an in-depth overview of the primary uses of DODT, with a focus on its applications in polymer chemistry, peptide synthesis, and its emerging role in biomedical research.

Core Applications

Polymer Chemistry: A Key Monomer and Crosslinking Agent

The most prominent application of this compound lies in the field of polymer chemistry, where it serves two main functions:

  • Monomer for Poly(disulfide) Synthesis: DODT is a key monomer in the synthesis of poly(disulfide)s. These polymers are of particular interest due to their biodegradability and potential applications in the biomedical field, such as for bio-reducible scaffolds and drug delivery systems.[2] A notable method for polymerizing DODT is through Radical Ring-Opening Redox Polymerization (R3P) , a green chemistry approach that can produce high molecular weight polymers at ambient temperatures.[2][3] This method offers several advantages over traditional polymerization techniques, including reduced energy consumption.[2]

  • Curing and Crosslinking Agent: The two highly reactive thiol (-SH) groups in DODT allow it to readily participate in addition reactions with electrophilic molecules like epoxides.[4] This reactivity makes it an effective curing agent for epoxy resins and a crosslinking agent in the formulation of high-performance adhesives, sealants, and coatings.[1][4] The ether linkages within the DODT backbone contribute to the flexibility of the resulting polymers, which is a desirable characteristic for applications requiring impact resistance.[4]

Peptide Synthesis: A Non-Malodorous Scavenger

In the realm of peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis, DODT is utilized as a scavenger.[1][5][6] During the acidic cleavage of peptides from the solid support, scavengers are necessary to prevent side reactions, such as the alkylation of sensitive amino acid residues like methionine.[7] DODT is considered a non-malodorous alternative to other thiol-based scavengers, improving the laboratory environment.[1][8] However, it is important to note that under certain conditions, the use of DODT as a scavenger can lead to the formation of an alkylation by-product with methionine-containing peptides.[7]

Other Notable Applications
  • Metal Detoxification: DODT has been identified as a metal detoxifier, capable of removing heavy metals in various processes.[1]

  • Model Compound in Biomedical Research: In the context of drug development, DODT has been used as a model compound to study the active sites of thioredoxins, which are proteins overexpressed in many cancer cells.[5][9][10] Specifically, it has been employed to investigate the kinetics and mechanisms of reactions with platinum(IV) anticancer prodrugs.[10]

  • Peptide Cleavage for Disease Diagnostics: DODT has been used for cleaving peptides in the development of synthetic peptide serology to diagnose chronic Chagas disease.[5][6][11]

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 14970-87-7[1]
Molecular Formula C₆H₁₄O₂S₂[1][6]
Molecular Weight 182.304 g/mol [1]
Appearance Colorless to light yellow transparent liquid[1]
Boiling Point 225 °C (lit.)[5][9][11][12]
Density 1.12 g/mL at 25 °C (lit.)[5][9][11][12]
Refractive Index (n20/D) 1.509 (lit.)[5][9][11]
pKa1 8.7 ± 0.2[5][9][10]
pKa2 9.6 ± 0.2[5][9][10]

Experimental Protocols

Radical Ring-Opening Redox Polymerization (R3P) of DODT

This protocol is based on the investigation into the mechanism of R3P of this compound (DODT) by triethylamine (TEA) and dilute H₂O₂.[2]

Materials:

  • This compound (DODT)

  • Triethylamine (TEA)

  • Hydrogen peroxide (H₂O₂), dilute aqueous solution

  • Deionized water

  • Methanol

Procedure:

  • Reactant Preparation: A 1:2 molar ratio of DODT to TEA and DODT to H₂O₂ is required for the formation of high molecular weight polymers.[2]

  • Reaction Setup: The reaction is carried out at ambient temperature.[2]

  • Initiation: Aqueous H₂O₂ is added to a mixture of DODT and TEA.[2] Alternatively, DODT and TEA can be dissolved in water before the addition of H₂O₂.[2]

  • Polymerization: The mixture is stirred for a designated period (e.g., 2 hours).[3] During the reaction, the dithiol is ionized by TEA and transferred to the aqueous phase where polymerization occurs.[2]

  • Product Isolation: The resulting polymer precipitates from the solution. The supernatant is decanted.[3]

  • Washing: The polymer product is washed multiple times with distilled water and then with methanol to remove unreacted monomers and other impurities.[3]

  • Drying: The purified polymer is dried under a vacuum until a constant weight is achieved.[3]

Visualizations

Experimental Workflow for R3P of DODT

The following diagram illustrates the key steps in the Radical Ring-Opening Redox Polymerization (R3P) of this compound.

R3P_Workflow start Start reactants Mix DODT and TEA (1:2 molar ratio) start->reactants h2o2_addition Add dilute H₂O₂ reactants->h2o2_addition polymerization Stir at Ambient Temperature h2o2_addition->polymerization isolation Isolate Precipitated Polymer polymerization->isolation washing Wash with Water and Methanol isolation->washing drying Dry Under Vacuum washing->drying end End Product: Poly(disulfide) drying->end

Caption: Workflow for the synthesis of poly(disulfide) via R3P of DODT.

Conclusion

This compound is a multifaceted chemical compound with significant utility in both industrial and research settings. Its primary roles as a monomer in advanced polymer synthesis and as a crosslinking agent are well-established. Furthermore, its application as a less odorous scavenger in peptide synthesis and as a model compound in biomedical studies highlights its versatility. As research continues, particularly in the development of biodegradable polymers and novel therapeutic strategies, the importance of DODT is likely to expand.

References

An In-depth Technical Guide to 3,6-Dioxa-1,8-octanedithiol (DODT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dioxa-1,8-octanedithiol (DODT), a versatile dithiol monomer, has emerged as a significant reagent in various fields of chemical and biomedical research. Its unique structural characteristics, featuring two primary thiol groups and a flexible ethylene glycol backbone, impart valuable properties for applications ranging from polymer chemistry to solid-phase peptide synthesis. This technical guide provides a comprehensive overview of DODT, including its chemical and physical properties, detailed experimental protocols for its key applications, and an analysis of its spectral data. The information is tailored for researchers, scientists, and professionals in drug development who are interested in leveraging the capabilities of this compound in their work.

Chemical Structure and Properties

This compound, also known by its CAS number 14970-87-7 and often abbreviated as DODT, is a dithiol with the molecular formula C₆H₁₄O₂S₂.[1] Its structure consists of an eight-atom chain with oxygen atoms at the 3 and 6 positions and terminal sulfhydryl (-SH) groups.

Structural Formula:

HS-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-SH

Physical and Chemical Properties

A summary of the key physical and chemical properties of DODT is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Weight 182.304 g/mol [1]
Appearance Colorless to light yellow transparent liquid[1]
Density 1.1 ± 0.1 g/cm³[1]
Boiling Point 257.0 ± 30.0 °C at 760 mmHg[1]
Flash Point 109.2 ± 24.6 °C[1]
Refractive Index 1.495[1]
pKa₁ 8.7 ± 0.2[2]
pKa₂ 9.6 ± 0.2[2]
Water Solubility 11.4 g/L at 19.8°C[3]
Purity ≥98%[1]

Experimental Protocols

Radical Ring-opening Redox Polymerization (R3P) of DODT

DODT is a key monomer in the synthesis of poly(disulfide)s through a green chemistry approach known as Radical Ring-opening Redox Polymerization (R3P).[4] This method utilizes triethylamine (TEA) and dilute hydrogen peroxide (H₂O₂) as catalysts, offering an environmentally friendly alternative to traditional polymerization techniques.[4]

Materials:

  • This compound (DODT)

  • Triethylamine (TEA)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Deionized Water

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Ice bath

  • Digital temperature probe

Protocol:

  • In a reaction flask, mix DODT and TEA in a 1:2 molar ratio.

  • Place the flask in an ice bath and allow the mixture to equilibrate to 0°C under an inert atmosphere.

  • Slowly add a 3% H₂O₂ solution to the mixture over 2 minutes, ensuring the reaction temperature does not exceed 15°C. The molar ratio of DODT to H₂O₂ should be 1:2.

  • A stable, milky emulsion will form, indicating the formation of cyclic oligomers.[4]

  • To favor the formation of high molecular weight polymers, dissolve DODT and TEA in water before the addition of H₂O₂.[1]

  • The polymerization reaction proceeds at ambient temperatures.

  • The resulting polymer can be isolated and purified by standard precipitation and washing techniques.

Logical Workflow for R3P of DODT:

R3P_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_products Products & Intermediates DODT DODT Mix Mix DODT and TEA (1:2 molar ratio) in water DODT->Mix TEA TEA TEA->Mix H2O2 3% H₂O₂ Add_H2O2 Slowly add H₂O₂ (1:2 molar ratio with DODT) H2O2->Add_H2O2 Cool Cool to 0°C (Ice Bath) Mix->Cool Cool->Add_H2O2 Emulsion Milky Emulsion (Cyclic Oligomers) Add_H2O2->Emulsion Intermediate Polymerization Polymerization at Ambient Temperature Polymer High Molecular Weight Poly(disulfide) Polymerization->Polymer Emulsion->Polymerization

Figure 1: Workflow for the Radical Ring-opening Redox Polymerization of DODT.
Use of DODT in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

DODT is utilized as a non-malodorous scavenger in the acidic cleavage step of Fmoc-based SPPS.[5][6] It effectively quenches reactive carbocations generated during the removal of acid-labile protecting groups, thereby preventing side reactions.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • This compound (DODT)

  • Water

  • Triisopropylsilane (TIS) (optional, for peptides with tryptophan)

  • Cold diethyl ether

Equipment:

  • Reaction vessel

  • Shaker or vortexer

  • Centrifuge

  • Lyophilizer

Protocol:

  • Wash the peptide-bound resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail. A common formulation is 95% TFA, 2.5% water, and 2.5% DODT. For peptides containing tryptophan, 2.5% TIS can be included.

  • Add the cleavage cocktail to the resin in the reaction vessel.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the peptide pellet and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) for purification by HPLC.

  • Lyophilize the purified peptide to obtain a white powder.

Potential Side Reaction with Methionine-Containing Peptides:

A notable side reaction can occur when using DODT as a scavenger for peptides containing methionine. An alkylation by-product may be formed.[7] This impurity can be detected by LC-MS and characterized by NMR spectroscopy.[7] To avoid this, ethanedithiol can be used as an alternative scavenger, or methionine can be protected as its sulfoxide derivative during synthesis.[7] The by-product can also be removed in a post-cleavage step by treating the peptide with dilute aqueous acid at 37°C.[7]

Workflow for DODT in Peptide Cleavage:

Peptide_Cleavage_Workflow cluster_preparation Preparation cluster_cleavage Cleavage & Precipitation cluster_purification Purification cluster_side_reaction Potential Side Reaction Resin Peptide-bound Resin Mix_Cleave Mix and Agitate (2-3 hours) Resin->Mix_Cleave Cocktail Cleavage Cocktail (TFA/H₂O/DODT) Cocktail->Mix_Cleave Filter Filter to separate Resin and Filtrate Mix_Cleave->Filter Methionine Methionine-containing Peptide Mix_Cleave->Methionine Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash with Ether Precipitate->Wash Purify Purify by HPLC Wash->Purify Lyophilize Lyophilize Purify->Lyophilize Final_Peptide Pure Peptide Lyophilize->Final_Peptide Side_Product Alkylation By-product Methionine->Side_Product Alkylation Alternative Use Ethanedithiol or Met(O) Protection Side_Product->Alternative Avoidance Strategy

Figure 2: Workflow for the use of DODT in Fmoc-SPPS cleavage and the potential side reaction.

Spectral Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of DODT provides characteristic signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityAssignment
~3.62m-O-CH₂ -CH₂ -O-
~2.71q-O-CH₂ -CH₂-SH
~1.58t-CH₂-SH

Note: The exact chemical shifts may vary depending on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of DODT shows distinct signals for the carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
~70-O-C H₂-C H₂-O-
~39-O-C H₂-CH₂-SH
~24-CH₂-C H₂-SH

Note: The exact chemical shifts may vary depending on the solvent used.

FT-IR Spectroscopy

The FT-IR spectrum of DODT exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2900-3000StrongC-H stretching
2550-2600WeakS-H stretching
1050-1150StrongC-O stretching
Mass Spectrometry

The mass spectrum of DODT will show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern will be characteristic of the molecule's structure, with common losses corresponding to fragments of the ethylene glycol and thioethyl groups.

Safety and Handling

DODT is harmful if swallowed and may cause skin and eye irritation.[7] It should be handled in a well-ventilated area, preferably in a chemical fume hood.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[7] Store in a cool, dry place away from oxidizing agents.[7]

Conclusion

This compound is a valuable and versatile reagent with important applications in polymer chemistry and peptide synthesis. Its well-defined properties and reactivity make it a useful tool for researchers and scientists. This guide provides essential technical information to facilitate its effective and safe use in a laboratory setting. The detailed experimental protocols and spectral data analysis serve as a valuable resource for those looking to incorporate DODT into their research and development activities.

References

Synthesis of 3,6-Dioxa-1,8-octanedithiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dioxa-1,8-octanedithiol, also known as 1,2-Bis(2-mercaptoethoxy)ethane, is a flexible dithiol linker with significant applications in various scientific fields, including peptide synthesis, polymer chemistry, and materials science. Its utility is derived from the two terminal thiol groups, which can participate in disulfide bond formation, nanoparticle functionalization, and as a scavenger in chemical reactions. This document provides a comprehensive overview of the primary synthetic route to this compound, including detailed experimental protocols for the synthesis of key intermediates and the final product. All quantitative data is summarized for clarity, and logical workflows are presented as diagrams.

Introduction

This compound (DODT) is a commercially available but often synthetically prepared dithiol. Its structure, featuring two thiol groups separated by a flexible and hydrophilic triethylene glycol spacer, imparts unique properties that make it a valuable tool in chemical and biological research. Notably, it is used as a less odorous alternative to other thiols in solid-phase peptide synthesis for cleavage cocktails. Furthermore, the thiol functionalities allow for its use in the formation of self-assembled monolayers on gold surfaces and in the synthesis of polymers and hydrogels. This guide details the established synthetic pathway to this versatile molecule.

Overview of the Synthetic Route

The most referenced synthesis of this compound proceeds via a two-step route starting from the readily available and inexpensive triethylene glycol.

The general synthetic strategy involves:

  • Activation of the terminal hydroxyl groups: The two primary alcohol functionalities of triethylene glycol are converted into good leaving groups. This is typically achieved by tosylation to form triethylene glycol ditosylate or by conversion to the corresponding dichloride, 1,2-bis(2-chloroethoxy)ethane.

  • Nucleophilic substitution with a thiolating agent: The activated intermediate is then reacted with a sulfur nucleophile to introduce the thiol groups.

This guide will focus on the synthetic route proceeding through the chlorinated intermediate, as detailed protocols for this transformation are well-documented.

Experimental Protocols

Step 1: Synthesis of 1,2-Bis(2-chloroethoxy)ethane from Triethylene Glycol

This procedure details the conversion of the hydroxyl groups of triethylene glycol to chlorides using thionyl chloride.

Reaction: Triethylene Glycol + 2 SOCl₂ → 1,2-Bis(2-chloroethoxy)ethane + 2 SO₂ + 2 HCl

Methodology:

  • To a solution of triethylene glycol (1.0 mole) and pyridine (3.0 moles) in 500 mL of dioxane, the mixture is heated to 80°C.

  • Thionyl chloride (2.2 moles) is added dropwise to the solution over a period of 2 to 3 hours, maintaining the reaction temperature at 80°C.

  • After the addition is complete, the reaction mixture is stirred at 80°C for an additional 5 to 6 hours.

  • The reaction mixture is then allowed to cool to room temperature, and the dioxane is removed by distillation.

  • The resulting residue is taken up in ethyl acetate and washed with water to remove pyridinium hydrochloride. The organic layer is dried over anhydrous sodium sulfate.

  • The ethyl acetate is removed under reduced pressure to yield the crude 1,2-bis(2-chloroethoxy)ethane, which can be further purified by vacuum distillation.

Step 2: Synthesis of this compound

Reaction (Two-stage process):

  • 1,2-Bis(2-chloroethoxy)ethane + 2 SC(NH₂)₂ → Bis(isothiouronium) salt

  • Bis(isothiouronium) salt + Base (e.g., NaOH) → this compound + Byproducts

Methodology (General Procedure):

  • A solution of 1,2-bis(2-chloroethoxy)ethane (1.0 mole) and thiourea (2.2 moles) in ethanol is heated at reflux for several hours until the reaction is complete (as monitored by TLC).

  • The solvent is then removed under reduced pressure to yield the crude bis(isothiouronium) salt.

  • The crude salt is then hydrolyzed by heating with an aqueous solution of a strong base, such as sodium hydroxide.

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the thiolate.

  • The aqueous solution is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The final product, this compound, is purified by vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Step Reaction Key Reagents Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Chlorination of Triethylene GlycolTriethylene glycol, Thionyl chloride, PyridineDioxane807 - 9~90
2Thiolation of 1,2-Bis(2-chloroethoxy)ethane1,2-Bis(2-chloroethoxy)ethane, Thiourea, NaOHEthanol / WaterRefluxVariableNot specified in available literature

Table 1: Quantitative Data for the Synthesis of this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25°C) Refractive Index (n20/D)
Triethylene glycolC₆H₁₄O₄150.172851.1241.455
1,2-Bis(2-chloroethoxy)ethaneC₆H₁₂Cl₂O₂187.062431.1971.463
This compoundC₆H₁₄O₂S₂182.312251.121.509

Table 2: Physicochemical Properties of Key Compounds.

Mandatory Visualizations

Synthesis_Workflow Start Triethylene Glycol Step1 Chlorination Start->Step1 Intermediate 1,2-Bis(2-chloroethoxy)ethane Step1->Intermediate  SOCl₂, Pyridine Step2 Thiolation (via Thiourea) Intermediate->Step2 Product This compound Step2->Product 1. Thiourea 2. NaOH, H₃O⁺

Caption: Synthetic workflow for this compound.

Experimental_Workflow_Chlorination A Mix Triethylene Glycol and Pyridine in Dioxane B Heat to 80°C A->B C Add Thionyl Chloride (dropwise) B->C D Stir at 80°C (5-6 hours) C->D E Cool and Remove Dioxane D->E F Workup: Ethyl Acetate Extraction and Water Wash E->F G Dry and Concentrate F->G H Vacuum Distillation G->H I Pure 1,2-Bis(2-chloroethoxy)ethane H->I

Caption: Experimental workflow for the synthesis of the chlorinated intermediate.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The two-step route from triethylene glycol provides a cost-effective and scalable method for obtaining this versatile dithiol. Researchers and drug development professionals can utilize this compound for a wide range of applications, confident in the synthetic methodology that underpins its availability. Careful execution of the experimental protocols outlined in this guide is essential for achieving high yields and purity of the final product.

In-Depth Technical Guide to the Safety of 3,6-Dioxa-1,8-octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3,6-Dioxa-1,8-octanedithiol (CAS: 14970-87-7), a dithiol monomer utilized in various chemical syntheses. The information is compiled from Safety Data Sheets (SDS), and toxicological study summaries to ensure a thorough understanding of the compound's hazard profile.

Core Safety Information

This compound is a colorless to light yellow liquid with a characteristic stench. It is classified as toxic if swallowed, harmful if inhaled, and causes skin and serious eye irritation. It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2]

GHS Hazard Classifications

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classifications for this compound are summarized below.

GHS_Classification cluster_physical Physical & Chemical Properties cluster_health Health Hazards cluster_environmental Environmental Hazards A Appearance: Colorless to light yellow liquid B Odor: Stench C Molecular Formula: C6H14O2S2 D Molecular Weight: 182.31 g/mol E Boiling Point: 125-131°C @ 5mmHg F Flash Point: 136°C G Density: 1.120 g/cm³ H Solubility: 2% in water I Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed J Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled K Skin Irritation (Category 2) H315: Causes skin irritation L Eye Irritation (Category 2) H319: Causes serious eye irritation M Hazardous to the aquatic environment, long-term hazard (Category 2) H411: Toxic to aquatic life with long lasting effects

Caption: GHS Hazard Classifications for this compound.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound.

Acute Toxicity Data
EndpointSpeciesRouteValueReference
LD50RatOral835 mg/kg[2]
LC50RatInhalation (4h)1.34 mg/L[2]
EC50Daphnia magnaAquatic1.7 mg/L (48h)[2]
Skin and Eye Irritation Data

There is conflicting data regarding the skin and eye irritation potential of this compound. While one source indicates no adverse effects were observed[3], other safety data sheets classify it as a skin and eye irritant.[1][2] A study on rabbits showed very slight erythema after a 4-hour exposure, which resolved within 72 hours.[1]

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on this compound are not publicly available in their entirety. However, based on the available information and standard testing guidelines, the likely methodologies are outlined below.

Acute Oral Toxicity (LD50)

The reported oral LD50 of 835 mg/kg in rats was likely determined following a protocol similar to the OECD Guideline 423 (Acute Toxic Class Method). This method involves a stepwise procedure with the use of a small number of animals per step. The substance is administered orally by gavage at one of a series of fixed dose levels. The presence or absence of mortality in the initial group of animals determines the dosage for the subsequent group. Observations for signs of toxicity and mortality are made for at least 14 days.

Acute Inhalation Toxicity (LC50)

The inhalation LC50 value of 1.34 mg/L for a 4-hour exposure in rats suggests a methodology aligned with OECD Guideline 403 (Acute Inhalation Toxicity). In this type of study, animals are placed in an inhalation chamber and exposed to the test substance as a vapor, aerosol, or gas for a defined period, typically 4 hours.[4] Multiple concentration groups are usually tested to determine the concentration that is lethal to 50% of the test animals.[4] A 14-day observation period follows the exposure to monitor for signs of toxicity and mortality.[4]

Skin Irritation

A study conducted on rabbits involved a single 4-hour, semi-occluded application of the test material to the intact skin.[1] The treated area was then observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[1] This methodology is consistent with the OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

Eye Irritation

For eye irritation assessment in rabbits, a single application of the test material was made to the non-irrigated eye of three rabbits.[5] Observations for corneal and iridial effects, as well as conjunctival irritation, were made at 1, 24, 48, and 72 hours following treatment.[5] This procedure aligns with the principles of OECD Guideline 405 (Acute Eye Irritation/Corrosion).

Aquatic Toxicity (EC50)

The EC50 value of 1.7 mg/L in Daphnia magna over 48 hours was likely determined following a protocol similar to the OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test). In this test, young daphnids are exposed to various concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids is determined as the EC50.

Safe Handling and Emergency Procedures

Given the toxicological profile of this compound, stringent safety measures are imperative during handling and use.

Laboratory Handling Workflow

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE): - Chemical-resistant gloves - Safety goggles with side shields - Lab coat A->B C Work in a well-ventilated fume hood B->C D Dispense liquid carefully to avoid splashes C->D E Keep container tightly closed when not in use D->E H Evacuate the area D->H F Avoid inhalation of vapors E->F G Prevent contact with skin and eyes F->G L Dispose of waste in accordance with local, state, and federal regulations G->L I Absorb spill with inert material (e.g., vermiculite, sand) H->I J Collect absorbed material into a sealed container I->J K Decontaminate the spill area J->K K->L

Caption: Recommended safe handling workflow for this compound.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6]

Conclusion

This compound is a chemical with significant health and environmental hazards. A thorough understanding of its toxicological properties and strict adherence to safety protocols are essential for its safe use in research and development. This guide provides a summary of the available safety data and recommended handling procedures to minimize exposure and mitigate risks. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier before working with this compound.

References

Solubility Profile of 3,6-Dioxa-1,8-octanedithiol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Dioxa-1,8-octanedithiol (also known as O,O'-bis(2-mercaptoethyl)diethylene glycol or DODT). A thorough understanding of its solubility is critical for applications ranging from polymer chemistry to its use as a cleaving agent in synthetic peptide serology.[1][2] This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Physicochemical Properties

This compound is a non-volatile organic compound with the molecular formula C6H14O2S2.[1] Its structure, featuring two thiol groups and a flexible dioxa-octane backbone, governs its solubility behavior. Key physical properties are summarized below:

PropertyValue
Molecular Weight182.31 g/mol
Density1.12 g/mL at 25 °C[1][2]
Boiling Point225 °C[1][2]
Flash Point132 °C[1]
Refractive Indexn20/D 1.509[1][2]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative descriptions and a specific value for water solubility are available.

SolventIUPAC NameSolubilityTemperature (°C)
WaterWater11.4 g/L[1]19.8
Slightly soluble[1][3]Not Specified
Soluble[4]Not Specified
EtherDiethyl etherSoluble[3][5]Not Specified
AlcoholEthanol/MethanolSoluble[3][5]Not Specified
TolueneTolueneSoluble[3][5]Not Specified

The principle of "like dissolves like" suggests that this compound, with its polar ether linkages and thiol groups, will exhibit good solubility in polar organic solvents. Its low viscosity and good solubility in common organic solvents make it suitable for various applications.[6]

Experimental Protocol for Solubility Determination

A precise determination of solubility is crucial for process optimization and formulation development. The following protocol outlines a general method for quantifying the solubility of this compound in a given organic solvent. This method involves creating a saturated solution and then determining the concentration of the dissolved thiol using UV-Vis spectrophotometry, a common technique for thiol quantification.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (>97% purity)

  • Selected organic solvent (analytical grade)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Tris buffer solution

  • Calibrated analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The excess solid ensures that the solution reaches saturation.

    • Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The system should be in a state of dynamic equilibrium.

  • Sample Preparation:

    • After equilibration, allow the solution to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any suspended microparticles, centrifuge the withdrawn sample or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

  • Quantification of Thiol Concentration (adapted from Ellman's Test):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Prepare a solution of DTNB in a suitable buffer (e.g., Tris buffer). Note that the choice of buffer and its miscibility with the organic solvent needs to be considered. In some cases, a solvent-compatible colorimetric reagent may be necessary.

    • In a cuvette, add the DTNB solution and a specific volume of the filtered supernatant (or a diluted aliquot). The thiol groups of this compound will react with DTNB to produce a colored product (2-nitro-5-thiobenzoate), which has a maximum absorbance at 412 nm.

    • Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.

    • Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the saturated solution.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of g/L or mol/L.

Considerations for Non-Aqueous Solvents:

The standard Ellman's test is typically performed in aqueous media. For organic solvents, modifications are necessary.[7][8] The reactivity and the extinction coefficient of the chromophore can vary in different solvents.[7] Therefore, it is essential to validate the assay in the specific organic solvent being used, which includes generating a new calibration curve.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results start Define Solvent and Temperature add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate under Controlled Temperature add_excess->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle separate Separate Supernatant (Centrifugation/Filtration) settle->separate prepare_samples Prepare Aliquots for Analysis separate->prepare_samples quantify Quantify Solute Concentration (e.g., UV-Vis, HPLC) prepare_samples->quantify calculate Calculate Solubility (g/L or mol/L) quantify->calculate report Report Data calculate->report

Caption: A workflow for determining the solubility of a compound.

Signaling Pathways and Applications

Currently, there is no direct evidence in the reviewed literature to suggest the involvement of this compound in specific biological signaling pathways. Its primary applications are in materials science and chemical synthesis. For instance, it is used as a dithiol monomer in the synthesis of poly(disulfide) polymers.[9] It also serves as a cleaving agent in Fmoc-based peptide synthesis.[1][2]

The following diagram illustrates the logical relationship in its application in peptide synthesis.

Peptide_Synthesis_Application cluster_process Fmoc-based Peptide Synthesis cluster_outcome Outcome peptide Peptide on Solid Support with Protecting Groups cleavage Cleavage from Resin and Deprotection peptide->cleavage reagent_prep Preparation of Cleavage Cocktail reagent_prep->cleavage dodt This compound (Scavenger) dodt->reagent_prep Component of product Crude Peptide cleavage->product purification Purification (e.g., HPLC) product->purification final_product Pure Synthetic Peptide purification->final_product

Caption: Role of this compound in peptide synthesis.

References

3,6-Dioxa-1,8-octanedithiol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,6-Dioxa-1,8-octanedithiol

For professionals in research, scientific, and drug development fields, this document provides a comprehensive technical overview of this compound (DODT).

Core Chemical and Physical Properties

This compound, also known by synonyms such as 2,2'-(Ethylenedioxy)diethanethiol and 1,2-Bis(2-mercaptoethoxy)ethane, is a versatile dithiol monomer.[1][2] Its utility in various chemical and biochemical applications stems from the reactivity of its two terminal thiol groups.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Weight 182.30 g/mol
Chemical Formula C₆H₁₄O₂S₂[3][4]
CAS Number 14970-87-7[3][4]
Boiling Point 225 °C[5][6]
Density 1.12 g/mL at 25 °C[5][6]
Refractive Index 1.509 (at 20 °C)[5][6]
Flash Point 132 - 136 °C[1][6]
Vapor Pressure 0.39 Pa at 20 °C[5][6]
Water Solubility 11.4 - 15 g/L at ~20-25 °C[6][7]
pKa₁ 8.7 ± 0.2[5]
pKa₂ 9.6 ± 0.2[5]

Applications in Research and Development

DODT has found application in several areas of chemical and biomedical research:

  • Peptide Synthesis: It is utilized as a less odorous scavenger in Fmoc-based solid-phase peptide synthesis to protect against side reactions, particularly the alkylation of methionine residues during acidic cleavage from the solid support.[3][5][8][9]

  • Polymer Chemistry: The molecule undergoes Radical Ring-opening Redox Polymerization (R3P), a process that allows for the synthesis of poly(disulfide)s under ambient conditions.[5][10] These polymers have potential applications in the biomedical field as bio-reducible scaffolds and for drug delivery.

  • Biochemical Research: It serves as a model compound for studying the active sites of thioredoxins.[5]

  • Industrial Applications: DODT is also used as an epoxy resin curing agent and a metal detoxifier.[8]

Experimental Protocols

Radical Ring-opening Redox Polymerization (R3P) of DODT

A study by investigating the mechanism of the R3P of this compound provides a detailed experimental protocol.[10] The polymerization is a two-phase system involving an organic phase (DODT and triethylamine - TEA) and an aqueous phase (H₂O/H₂O₂).

Materials:

  • This compound (DODT)

  • Triethylamine (TEA)

  • Hydrogen peroxide (H₂O₂), 3% aqueous solution

  • Deuterated water (D₂O) for NMR studies

  • Deuterated chloroform (CDCl₃) for NMR studies

Procedure for Two-Phase Model Reaction:

  • In a small glass vial, mix 0.50 mL (3.06 mmol) of DODT with 1.00 mL of D₂O. After several minutes, a sample of the D₂O layer is removed for ¹H-NMR analysis.

  • In a separate vial, mix 0.50 mL (3.06 mmol) of DODT, 1.00 mL (7.17 mmol) of triethylamine, and 1.00 mL of D₂O. After several minutes, a sample of the D₂O layer is taken for ¹H-NMR analysis.

  • In a third vial, 0.50 mL (3.06 mmol) of DODT, 1.00 mL (7.17 mmol) of triethylamine, and 1.00 mL of 3% aqueous H₂O₂ (0.88 mmol) are mixed. A sample of the organic layer is immediately taken and dissolved in CDCl₃ for analysis.

Key Findings from the Study:

  • The formation of high molecular weight polymers requires a 1:2 molar ratio of DODT to TEA and DODT to H₂O₂.[10]

  • ¹H-NMR spectroscopy and mass spectrometry demonstrated that DODT is ionized by two TEA molecules (one for each thiol group), which facilitates its transfer into the aqueous phase for polymerization.[10]

Visualizations

Experimental Workflow for R3P of DODT

R3P_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase DODT DODT Ionized_DODT Ionized DODT [DODT(S⁻)₂]²⁻(TEA-H⁺)₂ DODT->Ionized_DODT Ionization by TEA TEA Triethylamine (TEA) TEA->Ionized_DODT H2O2 H₂O₂ Solution Polymer Poly(disulfide) H2O2->Polymer Ionized_DODT->Polymer Oxidation by H₂O₂

Caption: Workflow of the two-phase Radical Ring-opening Redox Polymerization (R3P) of DODT.

Application of DODT in Solid-Phase Peptide Synthesis

Peptide_Cleavage Peptide_Resin Peptide on Solid Support (with protecting groups) Cleaved_Peptide Cleaved Peptide (in solution) Peptide_Resin->Cleaved_Peptide Acidic Cleavage Cleavage_Cocktail Cleavage Cocktail (TFA, Scavengers) Cleavage_Cocktail->Cleaved_Peptide DODT DODT (Scavenger) Side_Products Captured Side Products DODT->Side_Products Traps Cations Purified_Peptide Purified Peptide Cleaved_Peptide->Purified_Peptide Purification

References

The Reactivity of Thiol Groups in 3,6-Dioxa-1,8-octanedithiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxa-1,8-octanedithiol (DODT), a structurally simple dithiol, possesses a versatile reactivity profile primarily governed by its terminal sulfhydryl (-SH) groups. This guide provides a comprehensive overview of the key chemical transformations involving DODT's thiol functionalities, offering detailed experimental protocols, quantitative data, and visual workflows to support its application in research and development. The presence of two thiol groups on a flexible ethylene glycol-based backbone allows for a range of reactions including nucleophilic additions, oxidative coupling to form both intramolecular and intermolecular disulfide bonds, and surface binding to noble metals. These characteristics make DODT a valuable building block in polymer chemistry, peptide synthesis, and nanotechnology.

Core Reactivity Principles of the Thiol Groups

The reactivity of the thiol groups in this compound is fundamentally dictated by the nucleophilicity of the sulfur atom and the acidity of the thiol proton. The pKa values for the two thiol groups have been determined to be 8.7 ± 0.2 and 9.6 ± 0.2 at 25.0 °C (ionic strength of 1.0 M).[1][2] This indicates that under basic conditions, the thiol groups can be deprotonated to form the more nucleophilic thiolate anions, significantly enhancing their reactivity towards electrophiles.

Quantitative Physicochemical Data
PropertyValueConditions
pKa1 8.7 ± 0.225.0 °C, Ionic Strength 1.0 M
pKa2 9.6 ± 0.225.0 °C, Ionic Strength 1.0 M

Key Chemical Reactions and Applications

The dual thiol functionality of DODT enables its participation in a variety of important chemical reactions, making it a versatile tool in several scientific disciplines.

Oxidative Disulfide Bond Formation

The oxidation of the thiol groups in DODT can lead to the formation of either intramolecular or intermolecular disulfide bonds, depending on the reaction conditions.

Under dilute conditions and in the presence of an oxidizing agent, DODT can undergo intramolecular cyclization to form a 10-membered ring containing a disulfide bond. This reaction is particularly relevant in mimicking the behavior of redox-active proteins.[1] A notable example is the oxidation of DODT by platinum(IV) complexes, where a 1:1 stoichiometry is observed, leading to the formation of the cyclic disulfide.[1]

Experimental Protocol: Oxidation of DODT by a Platinum(IV) Complex

This protocol is adapted from the kinetic studies of DODT oxidation.[1]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a stock solution of the oxidizing agent (e.g., a Pt(IV) complex) in an appropriate buffer.

    • Prepare a series of buffers covering the desired pH range (e.g., pH 3-9).

  • Reaction Execution:

    • In a temperature-controlled cuvette, mix the DODT solution with the buffer.

    • Initiate the reaction by adding the oxidizing agent solution.

    • Monitor the reaction progress spectrophotometrically by following the disappearance of the Pt(IV) complex absorbance at a characteristic wavelength.

  • Data Analysis:

    • The reaction kinetics can be analyzed to determine the rate law and rate constants. For the reaction with certain Pt(IV) complexes, an overall second-order rate law was established: -d[Pt(IV)]/dt = k′[Pt(IV)][dithiol].[1]

Under more concentrated conditions, the intermolecular oxidation of DODT leads to the formation of polymers linked by disulfide bonds, known as poly(disulfides). A key example of this is the Radical Ring-opening Redox Polymerization (R3P).

Experimental Protocol: Radical Ring-opening Redox Polymerization (R3P) of DODT

This protocol is based on the investigation into the mechanism of R3P of DODT.[3]

  • Reagent Preparation:

    • Use this compound (DODT) as received.

    • Prepare a dilute aqueous solution of hydrogen peroxide (H₂O₂).

    • Use triethylamine (TEA) as the base.

  • Polymerization Procedure:

    • In a reaction vessel, mix DODT and TEA in a 1:2 molar ratio.

    • To this mixture, add the dilute H₂O₂ solution, maintaining a 1:2 molar ratio of DODT to H₂O₂.

    • The reaction proceeds at ambient temperature.

    • The formation of high molecular weight, solid, non-sticky polymer indicates a successful reaction.

  • Characterization:

    • The resulting poly(disulfide) can be characterized by size-exclusion chromatography (SEC) to determine its molecular weight and polydispersity. Molecular weights (Mn) exceeding 92,000 g/mol have been reported.[3]

Quantitative Data for R3P of DODT [3]

Molar Ratio (DODT:TEA:H₂O₂)Resulting PolymerMn ( g/mol )
1:2:2Solid, non-sticky92,000
1:2:2 (DODT and TEA dissolved in water first)Solid55,000
Below 1:2 (DODT:TEA and DODT:H₂O₂)Mostly linear oligomers-

Logical Workflow for R3P of DODT

R3P_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_product Product DODT This compound Mix Mix DODT and TEA (1:2 molar ratio) DODT->Mix TEA Triethylamine (TEA) TEA->Mix H2O2 Dilute H₂O₂ Add_H2O2 Add H₂O₂ (1:2 molar ratio to DODT) H2O2->Add_H2O2 Mix->Add_H2O2 React React at Ambient Temperature Add_H2O2->React Polymer Poly(disulfide) React->Polymer

Caption: Workflow for the Radical Ring-opening Redox Polymerization of DODT.

Nucleophilic Addition Reactions

The thiolate form of DODT is a potent nucleophile that can participate in various addition reactions, most notably the Michael addition to α,β-unsaturated carbonyl compounds.

Michael Addition to Maleimides

The reaction of thiols with maleimides is a widely used bioconjugation strategy. The thiol group of DODT can readily add across the double bond of a maleimide ring to form a stable thioether linkage.

Experimental Protocol: Michael Addition of DODT to a Maleimide (General)

  • Reagent Preparation:

    • Dissolve the maleimide-containing compound in a suitable buffer, typically with a pH between 6.5 and 7.5. This pH range ensures sufficient thiolate concentration for reaction while minimizing hydrolysis of the maleimide.

    • Dissolve DODT in the same buffer. To favor the mono-adduct, a molar excess of the maleimide can be used. For cross-linking, the stoichiometry can be adjusted accordingly.

  • Reaction Execution:

    • Mix the solutions of the maleimide and DODT.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • The reaction can be monitored by techniques such as HPLC or LC-MS.

  • Quenching and Purification:

    • Quench any unreacted maleimide by adding a small molecule thiol (e.g., 2-mercaptoethanol or L-cysteine).

    • Purify the product using appropriate chromatographic techniques.

Reaction Pathway for Michael Addition

Michael_Addition DODT DODT Thiolate Adduct Thioether Adduct DODT->Adduct Nucleophilic Attack Maleimide Maleimide Maleimide->Adduct

Caption: Michael addition of a DODT thiolate to a maleimide.

Application in Solid-Phase Peptide Synthesis (SPPS)

DODT is utilized as a scavenger during the cleavage of peptides from the solid support in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] Its role is to trap reactive cationic species that are generated during the cleavage process, thereby preventing unwanted side reactions with sensitive amino acid residues. A key advantage of DODT is its low odor compared to other commonly used thiol scavengers.[4]

Experimental Protocol: Peptide Cleavage using a DODT-Containing Cocktail

The following is a representative protocol for peptide cleavage.[5][6]

  • Resin Preparation:

    • After synthesis, wash the peptide-bound resin with solvents such as DMF and DCM and dry it.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail. A common composition is 94% trifluoroacetic acid (TFA), 2.5% water, 2.5% this compound (DODT), and 1% triisopropylsilane (TIS).[6]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase HPLC.

Note on a Side Reaction: When cleaving peptides containing methionine, a significant alkylation by-product can be observed with DODT.[1][7] This side reaction can be minimized by replacing DODT with ethanedithiol or by using methionine sulfoxide during synthesis.[7] The by-product can also be removed by treatment with dilute aqueous acid post-cleavage.[7]

Experimental Workflow for Fmoc-SPPS Cleavage with DODT

SPPS_Cleavage_Workflow cluster_start Starting Material cluster_cleavage Cleavage cluster_workup Work-up cluster_product Final Product PeptideResin Peptide on Resin AddCocktail Add Cleavage Cocktail (TFA/H₂O/DODT/TIS) PeptideResin->AddCocktail Incubate Incubate 2-3h at RT AddCocktail->Incubate Filter Filter to remove resin Incubate->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Purify Purify by HPLC Precipitate->Purify PurePeptide Purified Peptide Purify->PurePeptide

Caption: Workflow for peptide cleavage from resin using a DODT scavenger cocktail.

Surface Modification and Nanoparticle Synthesis

The strong affinity of sulfur for gold makes DODT an excellent ligand for modifying gold surfaces and for the synthesis of gold nanoparticles.

DODT can form self-assembled monolayers on gold surfaces. The two thiol groups allow for the possibility of forming looped structures on the surface or linking adjacent gold nanoparticles.

DODT can be used as a capping agent in the synthesis of gold nanoparticles, for instance, through the Brust-Schiffrin two-phase method.[6][8] In this method, a gold salt is transferred from an aqueous phase to an organic phase, where it is reduced in the presence of the thiol to form stable, thiol-capped nanoparticles.

Experimental Protocol: Brust-Schiffrin Synthesis of DODT-Capped Gold Nanoparticles (Adapted)

This is an adapted general protocol for the Brust-Schiffrin method.

  • Phase Transfer of Gold:

    • Dissolve a gold salt (e.g., HAuCl₄) in water.

    • Dissolve a phase-transfer catalyst (e.g., tetraoctylammonium bromide) in a non-polar organic solvent like toluene.

    • Mix the two solutions vigorously until the aqueous phase becomes colorless and the organic phase turns orange, indicating the transfer of the gold salt.

  • Addition of DODT:

    • Add this compound to the organic phase containing the gold salt. The molar ratio of DODT to gold will influence the final nanoparticle size.

  • Reduction:

    • Prepare a fresh aqueous solution of a strong reducing agent (e.g., sodium borohydride, NaBH₄).

    • Add the reducing agent solution dropwise to the rapidly stirring organic mixture.

    • A color change to dark brown or black indicates the formation of gold nanoparticles.

  • Purification:

    • After stirring for several hours, separate the organic phase.

    • Wash the organic phase with water to remove excess reducing agent and salts.

    • The nanoparticles can be precipitated by adding a non-solvent (e.g., ethanol) and collected by centrifugation.

Logical Relationship in Brust-Schiffrin Synthesis

Brust_Schiffrin A Aqueous HAuCl₄ C Gold Salt in Organic Phase A->C Phase Transfer B Organic Phase (Toluene + Phase Transfer Catalyst) B->C F DODT-Capped Gold Nanoparticles C->F Reduction D DODT D->F Capping E Aqueous NaBH₄ E->F

Caption: Key components and steps in the Brust-Schiffrin synthesis of DODT-capped gold nanoparticles.

Conclusion

The thiol groups of this compound provide a gateway to a rich variety of chemical transformations. Its ability to undergo oxidation to form disulfides, act as a potent nucleophile in addition reactions, and bind strongly to gold surfaces makes it a highly valuable and versatile molecule. The detailed protocols and quantitative data presented in this guide are intended to facilitate its effective use in diverse research and development applications, from the synthesis of advanced polymers and the streamlined production of peptides to the fabrication of novel nanomaterials. The low odor of DODT further enhances its appeal as a practical alternative to more traditional, malodorous thiols in many of these applications.

References

Commercial Suppliers and Technical Guide for 3,6-Dioxa-1,8-octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,6-Dioxa-1,8-octanedithiol (DODT), a versatile dithiol monomer with significant applications in polymer chemistry and peptide synthesis. This document outlines its chemical and physical properties, commercial availability, and detailed experimental protocols for its use.

Introduction

This compound, also known by synonyms such as 1,2-Bis(2-mercaptoethoxy)ethane and Triglycol dimercaptan, is a non-volatile, colorless to light yellow liquid.[1][2] Its unique structure, featuring two terminal thiol groups separated by a flexible ethylene glycol backbone, makes it a valuable reagent in various advanced scientific fields.[3][4] It is particularly noted for its role as a scavenger in Fmoc-based solid-phase peptide synthesis and as a monomer in the synthesis of poly(disulfide)s through radical ring-opening redox polymerization.[3][5][6]

Commercial Availability

This compound is readily available from a range of commercial chemical suppliers. Purity levels typically exceed 97%, with some suppliers offering grades of 99% or higher.[1][2][7]

Table 1: Prominent Commercial Suppliers of this compound

SupplierAvailable Purity/GradesAdditional Information
TCI America>97.0% (GC)Also available through distributors like Fisher Scientific.[1][7]
AG ScientificResearch or further manufacturing use only.Common name: DODT.[8]
Spectrum ChemicalMeets or exceeds grade requirements.-
Amitychem CorporationHigh quality, ISO/SGS/CQC certificated.15 years of experience in the field.[9]
EchemiIndustrial Grade, 99% Min, Pharmaceutical Grade/99.5%Connects buyers with various Chinese manufacturers.[10]
ChemicalBookVarious purities (e.g., 98.0%, 99%)Acts as a directory for multiple suppliers.[1]
Santo Righello Private Limited99%Based in India.[2]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective handling, storage, and application in experimental settings.

Table 2: Quantitative Data for this compound

PropertyValueSource(s)
Chemical Identifiers
CAS Number14970-87-7[8]
Molecular FormulaC₆H₁₄O₂S₂[8]
Molecular Weight182.31 g/mol [8]
Physical Properties
AppearanceColorless to light yellow, clear liquid[3][7]
Boiling Point125 - 131 °C @ 5 mmHg; 225 °C (lit.)[1][10]
Density1.120 g/mL at 25 °C (lit.)[1][10]
Refractive Index (n 20/D)1.509 (lit.)[1][10]
Flash Point136 °C (276.80 °F)[10]
Vapor Pressure0.39 Pa at 20°C[1]
Water Solubility15 g/L at 25 °C[11]
pKa8.7 ± 0.2 and 9.6 ± 0.2 (at 25.0 °C, ionic strength 1.0 M)[1]
Safety Data
Hazard CodesT (Toxic), N (Dangerous for the environment), Xn (Harmful)[2]
Risk PhrasesR22 (Harmful if swallowed), R23 (Toxic by inhalation), R36/37/38 (Irritating to eyes, respiratory system and skin), R51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment)[2][10]
Safety PhrasesS26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S45 (In case of accident or if you feel unwell, seek medical advice immediately), S61 (Avoid release to the environment)[2][10]

Key Applications and Experimental Protocols

Radical Ring-Opening Redox Polymerization (R3P)

This compound is a key monomer in a "green" polymerization method known as Radical Ring-opening Redox Polymerization (R3P).[6] This method uses triethylamine (TEA) and dilute hydrogen peroxide (H₂O₂) to produce high molecular weight poly(disulfide)s at ambient temperatures.[6]

Experimental Protocol: Radical Ring-Opening Redox Polymerization of DODT [6]

Materials:

  • This compound (DODT)

  • Triethylamine (TEA)

  • Hydrogen peroxide (H₂O₂), 3% aqueous solution

  • Deionized water

  • Methanol

Procedure:

  • In a suitable reaction vessel, mix DODT and TEA in a 1:2 molar ratio.

  • Slowly add a 3% aqueous solution of H₂O₂ to the DODT/TEA mixture. The molar ratio of DODT to H₂O₂ should also be 1:2. The addition should be done in a controlled manner to manage the exothermic reaction.

  • Stir the two-phase system vigorously. Polymerization will occur, resulting in the formation of a solid or gooey polymer product.

  • After the reaction is complete (e.g., after 2 hours), decant the supernatant.

  • Wash the polymer product three times with deionized water, followed by three washes with methanol. Each wash should be for approximately 30 minutes.

  • Dry the resulting polymer under vacuum until a constant weight is achieved.

Workflow for Radical Ring-Opening Redox Polymerization (R3P) of DODT

R3P_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification DODT This compound (DODT) Mix Mix DODT and TEA (1:2 molar ratio) DODT->Mix TEA Triethylamine (TEA) TEA->Mix H2O2 3% Hydrogen Peroxide (H₂O₂) Add_H2O2 Add H₂O₂ Solution (DODT:H₂O₂ = 1:2) H2O2->Add_H2O2 Mix->Add_H2O2 Stir Vigorous Stirring (2 hours) Add_H2O2->Stir Decant Decant Supernatant Stir->Decant Wash_H2O Wash with Deionized Water (3x) Decant->Wash_H2O Wash_MeOH Wash with Methanol (3x) Wash_H2O->Wash_MeOH Dry Dry under Vacuum Wash_MeOH->Dry Product High Molecular Weight Poly(disulfide) Dry->Product

Caption: Workflow for the synthesis of poly(disulfide)s via R3P of DODT.

Scavenger in Solid-Phase Peptide Synthesis

DODT is employed as a low-odor scavenger in Fmoc-based solid-phase peptide synthesis.[3][8] During the acidic cleavage of the peptide from the solid support, reactive carbocations can be generated from protecting groups, which can lead to unwanted side reactions with sensitive amino acid residues like methionine and tryptophan.[5][7] The thiol groups of DODT act as nucleophiles to trap these carbocations.

Experimental Protocol: Peptide Cleavage from Resin using a DODT Cocktail [7][12]

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • This compound (DODT)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail. A common cocktail consists of TFA/TIS/Water/DODT in a ratio of 95:2.5:2.5:2.5 (v/v/v/v).

  • Add the cleavage cocktail to the peptide-bound resin in a reaction vessel.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the filtrate, for example, by blowing a stream of nitrogen over the surface.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether and dry.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Note on a Potential Side Reaction: When using DODT as a scavenger for peptides containing methionine, an alkylation by-product can be observed.[7] This can be mitigated by replacing DODT with ethanedithiol or by using methionine sulfoxide during synthesis.[7] The by-product can also be removed in a post-cleavage step by treatment with dilute aqueous acid.[7]

Logical Flow of Peptide Cleavage and Scavenging with DODT

Peptide_Cleavage Start Peptide on Solid Support (with Protecting Groups) Cleavage_Cocktail Add Cleavage Cocktail (TFA, TIS, H₂O, DODT) Start->Cleavage_Cocktail Cleavage Acidic Cleavage of Peptide from Resin Cleavage_Cocktail->Cleavage Carbocation_Formation Generation of Reactive Carbocations from Protecting Groups Cleavage->Carbocation_Formation Filtration Filter to Remove Resin Cleavage->Filtration Scavenging DODT Traps Carbocations Carbocation_Formation->Scavenging prevents Side_Reaction Potential Alkylation of Sensitive Residues (e.g., Met) Carbocation_Formation->Side_Reaction Scavenging->Filtration Purified_Peptide Purified Peptide Precipitation Precipitate Peptide (Cold Ether) Filtration->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Purification->Purified_Peptide

Caption: Process of peptide cleavage using DODT as a scavenger.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[9][10] It is toxic if swallowed or inhaled and causes skin and serious eye irritation.[9] It is also very toxic to aquatic life with long-lasting effects.[9] Personal protective equipment, including gloves and eye/face protection, should be worn.[10] Store in a cool, dry place in a tightly sealed container.[10] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for 3,6-Dioxa-1,8-octanedithiol (DODT) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3,6-Dioxa-1,8-octanedithiol (DODT) as a scavenger in the final cleavage step of solid-phase peptide synthesis (SPPS), particularly within the widely used 9-fluorenylmethoxycarbonyl (Fmoc) chemistry framework.

Introduction to this compound (DODT) in SPPS

In Fmoc-based solid-phase peptide synthesis, the final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, reactive cationic species are generated from the protecting groups, which can lead to undesired side reactions with sensitive amino acid residues such as tryptophan, methionine, and cysteine.

To prevent these side reactions, scavengers are added to the cleavage cocktail to trap these reactive cations. This compound (DODT) is a dithiol scavenger that has gained popularity as a less malodorous alternative to commonly used thiols like 1,2-ethanedithiol (EDT).[1][2] Its primary advantage is its virtual lack of the strong, unpleasant odor associated with other thiol scavengers, which significantly improves the laboratory environment.[1]

Key Advantages of Using DODT

  • Low Odor: DODT is a significant improvement over traditional thiol scavengers in terms of smell, making it a more user-friendly reagent in the laboratory.[1]

  • Effective Scavenging: It is an effective scavenger of carbocations generated during the cleavage of protecting groups, thereby minimizing side reactions and improving the purity of the crude peptide.

  • Compatibility: DODT is compatible with standard TFA cleavage cocktails and can be used in conjunction with other common scavengers like triisopropylsilane (TIS) and water.

Potential Side Reactions and Considerations

While DODT is a highly effective scavenger, a notable side reaction has been reported when used in the cleavage of peptides containing methionine. This can lead to the formation of an alkylation by-product with the methionine residue.[3][4]

Mitigation Strategies for Methionine-Containing Peptides:

  • Alternative Scavengers: For peptides containing methionine, it is advisable to consider replacing DODT with other scavengers such as 1,2-ethanedithiol (EDT) or a specialized cleavage cocktail designed to suppress methionine side reactions.[5][6]

  • Post-Cleavage Treatment: In some cases, by-products can be addressed through post-cleavage purification methods.

Data Presentation: Cleavage Cocktail Compositions

The selection of an appropriate cleavage cocktail is critical for achieving high purity and yield of the final peptide. The following table summarizes common cleavage cocktails incorporating DODT.

Cocktail ComponentsTypical Composition (v/v/v)Target Peptides and Remarks
TFA / DODT / H₂O 95 : 2.5 : 2.5A general-purpose cocktail for peptides without sensitive residues like Cys, Met, or Trp.
TFA / TIS / DODT / H₂O 94 : 1 : 2.5 : 2.5Suitable for peptides containing Trp and Tyr. TIS is an effective scavenger for trityl and other bulky protecting groups.
TFA / Anisole / DODT / TIS 94 : 3 : 2 : 1Anisole is included to protect tryptophan residues.

Comparative Purity of Crude Peptides:

While specific quantitative data for direct comparison of DODT with other thiols is not extensively published in a single study, reports indicate that the use of DODT does not negatively impact the purity of the final peptide product when compared to standard protocols using other thiol scavengers.[1][2]

ScavengerReported Crude Peptide PurityNotes
DODT Comparable to standard thiol scavengersSignificantly less odor. A potential for side reactions with methionine-containing peptides exists.
EDT HighEffective scavenger, but has a strong, unpleasant odor.
DTT HighAnother low-odor alternative to EDT.

Experimental Protocols

The following protocols provide a detailed methodology for the cleavage of peptides from the solid support using a DODT-containing cocktail.

5.1. Materials and Reagents

  • Peptide-resin (post-synthesis, N-terminal Fmoc group removed)

  • Trifluoroacetic acid (TFA), reagent grade

  • This compound (DODT)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Reaction vessel with a sintered glass filter

  • Shaker or rocker

  • Nitrogen gas line

  • Vacuum desiccator or lyophilizer

5.2. Protocol for Peptide Cleavage and Deprotection

  • Resin Preparation:

    • Transfer the dry peptide-resin to a reaction vessel with a sintered glass filter.

    • Wash the resin with DCM (3 x 10 mL per 100 mg of resin) to remove residual solvents and to swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation:

    • In a fume hood , prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

    • Example Cocktail (TFA/TIS/DODT/H₂O - 94:1:2.5:2.5):

      • To a clean, dry glass vial, add 1.88 mL of TFA.

      • Add 0.02 mL of TIS.

      • Add 0.05 mL of DODT.

      • Add 0.05 mL of deionized water.

      • Mix the solution gently.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin in the reaction vessel.

    • Gently agitate the mixture at room temperature for 2-4 hours on a shaker or rocker. The optimal time may vary depending on the peptide sequence and protecting groups used.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture from the resin into a clean 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate 50 mL centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Add the TFA filtrate dropwise to the cold diethyl ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Washing and Drying:

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 10 mL), followed by centrifugation and decantation after each wash. This step is crucial for removing residual scavengers and cleaved protecting groups.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

Mandatory Visualizations

Diagram 1: SPPS Cleavage and Deprotection Workflow

SPPS_Cleavage_Workflow Resin Peptide-Resin (Post-Synthesis) Wash_Swell Wash & Swell (DCM) Resin->Wash_Swell Cleavage_Reaction Cleavage Reaction (2-4 hours, RT) Wash_Swell->Cleavage_Reaction Cleavage_Cocktail Prepare Cleavage Cocktail (TFA, DODT, TIS, H₂O) Cleavage_Cocktail->Cleavage_Reaction Filtration Filtration Cleavage_Reaction->Filtration Resin_Waste Resin Waste Filtration->Resin_Waste Precipitation Precipitation (Cold Diethyl Ether) Filtration->Precipitation Filtrate Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing (Cold Diethyl Ether) Centrifugation->Washing Pellet Drying Drying Washing->Drying Crude_Peptide Crude Peptide Drying->Crude_Peptide

Caption: Workflow for peptide cleavage and deprotection using a DODT-containing cocktail.

Diagram 2: Mechanism of Scavenging by DODT

Scavenging_Mechanism cluster_undesired Undesired Pathway cluster_desired Desired Pathway Protecting_Group Protecting Group (e.g., t-Butyl) Carbocation Reactive Carbocation (e.g., t-Butyl+) Protecting_Group->Carbocation Cleavage TFA TFA TFA->Protecting_Group Side_Product Side Product (Alkylated Residue) Carbocation->Side_Product Alkylation Trapped_Cation Trapped Cation (Stable Adduct) Carbocation->Trapped_Cation Scavenging DODT DODT (Scavenger) DODT->Trapped_Cation Sensitive_Residue Sensitive Residue (e.g., Trp, Met) Sensitive_Residue->Side_Product Desired_Peptide Desired Peptide

Caption: Role of DODT in preventing side reactions during TFA cleavage.

References

Application Notes and Protocols for 3,6-Dioxa-1,8-octanedithiol (DODT) as a Scavenger in Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxa-1,8-octanedithiol (DODT) is a low-odor dithiol scavenger utilized in the final cleavage step of Fmoc-based solid-phase peptide synthesis (SPPS). During cleavage with trifluoroacetic acid (TFA), protecting groups are removed from amino acid side chains, generating reactive carbocations. These carbocations can lead to undesirable side reactions, such as the alkylation of sensitive residues like tryptophan and methionine, resulting in impurities that complicate purification and reduce final peptide yield. Scavengers are added to the cleavage cocktail to trap these reactive species. DODT serves as an effective, less malodorous alternative to traditional thiol scavengers like 1,2-ethanedithiol (EDT) and dithiothreitol (DTT), making it a valuable tool in modern peptide synthesis, particularly in environments where odor is a concern.[1][2]

This document provides detailed application notes and protocols for the use of DODT as a scavenger in peptide cleavage, including quantitative data on its performance and guidance on potential side reactions.

Mechanism of Action

During acidic cleavage, carbocations are generated from the removal of protecting groups. The nucleophilic thiol groups of DODT react with and neutralize these electrophilic carbocations, preventing them from modifying sensitive amino acid residues on the cleaved peptide.

Protecting_Group Protecting Group (e.g., t-Butyl) Carbocation Reactive Carbocation Protecting_Group->Carbocation  + H+ (from TFA) TFA TFA Scavenged_Carbocation Scavenged Carbocation Carbocation->Scavenged_Carbocation Trapping Alkylated_Peptide Alkylated Peptide (Side Product) Carbocation->Alkylated_Peptide Alkylation DODT DODT (Scavenger) DODT->Scavenged_Carbocation Peptide Peptide with Sensitive Residue (e.g., Trp) Peptide->Alkylated_Peptide

Caption: General mechanism of carbocation scavenging by DODT during peptide cleavage.

Data Presentation: Quantitative Comparison of Scavengers

The selection of a scavenger can significantly impact the yield and purity of the crude peptide. The following table summarizes a comparative study on the cleavage of the 39-mer peptide exenatide using various thiol scavengers.

ScavengerCrude Peptide Yield (%)Crude Peptide Purity (HPLC Area %)
DODT 7565
DTT 8572
EDT 8371
1,4-BDMT 9278
No Thiol 6855

Data adapted from a study on exenatide cleavage.[3] It is important to note that the stability of DODT in TFA is lower than that of other thiols like DTT and 1,4-BDMT, which may influence its scavenging efficiency over extended cleavage times.[3]

Experimental Protocols

Protocol 1: Standard Cleavage Cocktail with DODT

This protocol is suitable for the cleavage of most peptides synthesized on acid-labile resins (e.g., Wang, Rink Amide).

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • This compound (DODT)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation:

    • Transfer the dry peptide-resin (e.g., 0.1 mmol) to a reaction vessel.

    • Wash the resin with DCM (3 x 10 mL) to remove residual solvents and swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation (perform in a fume hood):

    • Prepare the cleavage cocktail fresh by combining the following reagents in the specified volumetric ratios:

      • TFA: 94%

      • TIS: 2.5%

      • Water: 2.5%

      • DODT: 1.0%

    • For a 0.1 mmol scale synthesis, prepare approximately 2-5 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple arginine residues, the cleavage time may be extended.[4]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE with gentle vortexing. A white precipitate of the peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether (2 x 5 mL), followed by centrifugation and decantation after each wash.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Wash_Resin Wash and Dry Peptide-Resin Cleavage Add Cocktail to Resin and Agitate (2-3h) Wash_Resin->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail (TFA/TIS/H2O/DODT) Prepare_Cocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether/MTBE Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Dry Wash and Dry Crude Peptide Centrifuge->Wash_Dry

Caption: Experimental workflow for peptide cleavage using a DODT-containing cocktail.

Potential Side Reactions and Mitigation

Methionine Alkylation

A notable side reaction when using DODT is the alkylation of the thioether side chain of methionine residues.[5] This leads to a significant impurity that can be difficult to remove during purification.

Mitigation Strategies:

  • Alternative Scavengers: For peptides containing methionine, consider replacing DODT with 1,2-ethanedithiol (EDT).

  • Use of Methionine Sulfoxide: Synthesize the peptide using Fmoc-Met(O)-OH. The sulfoxide is stable to the cleavage conditions and can be reduced back to methionine post-purification.

  • Post-Cleavage Treatment: The methionine alkylation by-product can often be removed by treating the crude peptide with dilute aqueous acid (e.g., 5% acetic acid) at 37°C.[5]

Start Peptide Contains Methionine? Use_DODT Use Standard DODT Protocol Start->Use_DODT No Consider_Alternatives Consider Mitigation Strategies Start->Consider_Alternatives Yes Replace_DODT Replace DODT with EDT Consider_Alternatives->Replace_DODT Use_MetO Use Fmoc-Met(O)-OH in Synthesis Consider_Alternatives->Use_MetO Post_Cleavage_Treatment Post-Cleavage Acid Treatment Consider_Alternatives->Post_Cleavage_Treatment

Caption: Decision pathway for handling methionine-containing peptides with DODT.

Conclusion

This compound is a valuable, low-odor scavenger for the cleavage of peptides in Fmoc-based SPPS. While it may be less stable in TFA compared to some other thiol scavengers, it provides a viable alternative for reducing the pungent odors associated with traditional cleavage cocktails, without significantly compromising peptide purity for many sequences.[1][2] For peptides containing methionine, careful consideration of potential side reactions and the implementation of appropriate mitigation strategies are crucial for obtaining a high-quality final product. The protocols and data presented herein provide a comprehensive guide for the effective application of DODT in peptide synthesis.

References

Application Notes and Protocols for 3,6-Dioxa-1,8-octanedithiol (DODT) in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Fmoc-based solid-phase peptide synthesis (SPPS), the final cleavage step, which removes the peptide from the resin and deprotects the amino acid side chains, is critical for obtaining a high-purity product. This step typically employs a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), and a mixture of scavengers. Scavengers are essential for quenching reactive cationic species generated during the cleavage process, which can otherwise lead to deleterious side reactions with sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.

Traditionally, thiol-based scavengers such as 1,2-ethanedithiol (EDT) have been used effectively for this purpose. However, EDT and other common thiols are characterized by a strong, unpleasant odor, which can be a significant drawback in a laboratory setting. 3,6-Dioxa-1,8-octanedithiol (DODT) has emerged as a viable, low-odor alternative to traditional thiols in Fmoc cleavage cocktails.[1][2][3] Studies have shown that malodorous thiols can be replaced by the almost odorless DODT without a significant negative impact on the purity of the final peptide product.[2][4][5]

These application notes provide a comprehensive overview of the use of DODT in Fmoc chemistry, including recommended cleavage cocktail compositions, detailed protocols, and important considerations for its use, particularly with methionine-containing peptides.

Data Presentation: Cleavage Cocktail Compositions

The selection of an appropriate cleavage cocktail is dependent on the amino acid composition of the peptide. DODT can be incorporated into various standard cleavage mixtures, often as a direct substitute for EDT. The following table summarizes several cleavage cocktails incorporating DODT for different applications.

Cocktail DesignationComposition (v/v/v)Target Peptides & Remarks
DODT General Purpose I 94% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) / 1% DODTSuitable for peptides without highly sensitive residues. TIS is an effective scavenger for trityl cations from Cys(Trt) and His(Trt).[2]
DODT General Purpose II 94% TFA / 3% Anisole / 2% DODT / 1% Triisopropylsilane (TIPS)A versatile cocktail for general use. Anisole provides additional protection for tyrosine and tryptophan.[2]
DODT-Anisole Mix ~91.5% TFA / 2.5% DODT / 1% TIS / 2.5% Anisole / 2.5% WaterA balanced cocktail for peptides containing multiple sensitive residues.[2]
Modified Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% DODTA robust, low-odor version of the "universal" Reagent K for complex peptides containing Arg(Pbf), Trp, Met, and Cys.[2]

Key Considerations and Side Reactions

While DODT is an effective scavenger, a notable side reaction has been observed with peptides containing methionine. A significant alkylation by-product can form on the methionine thioether side chain when DODT is used in the cleavage cocktail.[1]

Mitigation Strategies for Methionine Alkylation:

  • Replacement with EDT: For peptides containing methionine, it is often recommended to revert to a standard cleavage cocktail containing 1,2-ethanedithiol (EDT) instead of DODT to avoid this specific side reaction.[1]

  • Use of Methionine Sulfoxide (Met(O)): An alternative strategy involves incorporating Fmoc-Met(O)-OH into the peptide sequence during synthesis. The oxidized form is not susceptible to alkylation by DODT. The Met(O) can then be reduced back to methionine post-cleavage.

  • Post-Cleavage Treatment: The methionine alkylation by-product can be effectively removed in a separate post-cleavage step by treating the crude peptide with dilute aqueous acid at 37°C.[1]

Experimental Protocols

Safety Precaution: All procedures involving trifluoroacetic acid (TFA) must be performed in a well-ventilated fume hood. TFA is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Cleavage of Peptides using a DODT-based Cocktail

This protocol is suitable for peptides that do not contain methionine but may contain other sensitive residues such as Cys(Trt), Trp(Boc), and Tyr(tBu).

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Cleavage Cocktail: 94% TFA / 2.5% Water / 2.5% TIS / 1% DODT (freshly prepared)

  • Dichloromethane (DCM)

  • Cold diethyl ether (or methyl tert-butyl ether, MTBE)

  • Reaction vessel (e.g., a fritted syringe)

  • Centrifuge tubes

  • Nitrogen or argon gas source

Procedure:

  • Resin Preparation:

    • Place the dried peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin.

    • Remove the final DCM wash by filtration and dry the resin under a stream of nitrogen for 10-15 minutes.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin (approximately 2-3 mL for 100 mg of resin).

    • Seal the reaction vessel and gently agitate at room temperature for 2-3 hours. For peptides with multiple Arg(Pbf) residues, the cleavage time may need to be extended.

  • Peptide Precipitation and Isolation:

    • Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate, larger centrifuge tube, place cold diethyl ether (at least 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide. A white precipitate should form.

    • Centrifuge the mixture (e.g., at 3500 rpm for 5 minutes) to pellet the crude peptide.

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Methionine-Containing Peptides (Avoiding DODT)

This protocol is recommended for peptides containing one or more methionine residues to prevent the alkylation side reaction.

Materials:

  • Peptidyl-resin containing Met (dried under vacuum)

  • Cleavage Cocktail (Reagent K): 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT (freshly prepared)

  • DCM

  • Cold diethyl ether or MTBE

  • Standard laboratory equipment as listed in Protocol 1.

Procedure:

  • Resin Preparation: Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the dried resin (approximately 2-3 mL for 100 mg of resin).

    • Seal the reaction vessel and gently agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Follow the same peptide precipitation and isolation steps as in Protocol 1.

Visualizations

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_isolation Peptide Isolation Resin Dried Peptidyl-Resin Wash_DCM Wash with DCM (x3) Resin->Wash_DCM Dry_N2 Dry under Nitrogen Wash_DCM->Dry_N2 Add_Cocktail Add DODT Cleavage Cocktail Dry_N2->Add_Cocktail Incubate Incubate 2-3h at RT Add_Cocktail->Incubate Filter Filter to collect TFA filtrate Incubate->Filter Precipitate Precipitate in cold Ether Filter->Precipitate Centrifuge Centrifuge to pellet peptide Precipitate->Centrifuge Wash_Ether Wash pellet with cold Ether (x2) Centrifuge->Wash_Ether Dry_Peptide Dry crude peptide pellet Wash_Ether->Dry_Peptide Final_Product Crude Peptide Dry_Peptide->Final_Product Ready for Purification/Analysis

Caption: General workflow for peptide cleavage and isolation using a DODT-based cocktail.

Signaling_Pathway cluster_main TFA Cleavage Environment cluster_scavenging Scavenging Action cluster_peptide Peptide Protection TFA TFA Protecting_Groups Side-Chain Protecting Groups (tBu, Trt, Pbf, etc.) TFA->Protecting_Groups cleaves Reactive_Cations Reactive Cations (e.g., t-butyl⁺) Protecting_Groups->Reactive_Cations generates DODT DODT (Scavenger) Reactive_Cations->DODT trapped by Sensitive_Residues Sensitive Residues (Trp, Cys, Tyr) Reactive_Cations->Sensitive_Residues attacks Quenched_Product Stable, Quenched Product DODT->Quenched_Product forms Side_Reaction Side-Product Formation (Alkylation) Sensitive_Residues->Side_Reaction leads to

References

Application Notes and Protocols: 3,6-Dioxa-1,8-octanedithiol (DODT) in Peptide Cleavage Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3,6-Dioxa-1,8-octanedithiol (DODT) as a scavenger in cleavage cocktails for solid-phase peptide synthesis (SPPS). The information compiled from various scientific sources offers detailed protocols, data on cleavage cocktail compositions, and addresses potential side reactions and mitigation strategies.

Introduction to this compound (DODT) in Peptide Cleavage

During the final step of Fmoc-based solid-phase peptide synthesis, the synthesized peptide is cleaved from the resin support, and acid-labile side-chain protecting groups are simultaneously removed. This process is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). During this cleavage, reactive cationic species are generated from the protecting groups and the linker, which can lead to undesirable side reactions with sensitive amino acid residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr).

To prevent these side reactions, scavengers are added to the TFA cleavage cocktail. This compound (DODT) is a commonly used dithiol scavenger. Its primary advantages are its low odor compared to other thiol-based scavengers like 1,2-ethanedithiol (EDT) and its effectiveness in quenching carbocations and preventing the oxidation of sensitive residues.[1][2] DODT is often used in concentrations ranging from 1.0% to 2.5% (v/v) in TFA-based cocktails.[2][3]

Standard Cleavage Cocktail Compositions with DODT

The selection of an appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide. Below is a table summarizing common cleavage cocktails incorporating DODT.

Cocktail NameComposition (v/v/v)Typical ApplicationReference(s)
TFA/TIS/H₂O/DODT 94:2.5:2.5:1.0General purpose, low-odor cleavage.[3]
TFA/TIS/H₂O/DODT 94:1:2.5:2.5General purpose, alternative low-odor formulation.[3]
TFA/Phenol/H₂O/Thioanisole/DODT 82.5:5:5:5:2.5For complex peptides containing Trp, Tyr, Met, and Cys. (Modified Reagent K)[4]
TFA/Anisole/DODT/TIPS 94:3:2:1General purpose cleavage.[3]

Note: Triisopropylsilane (TIS) is a scavenger for trityl and other bulky protecting groups. Phenol and thioanisole are added to protect Trp and Tyr residues.

Experimental Protocols

General Protocol for Peptide Cleavage from Resin using a DODT-Containing Cocktail

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O/DODT 94:2.5:2.5:1.0)

  • Cold diethyl ether (-20°C)

  • Reaction vessel (e.g., glass vial with a screw cap or a specialized cleavage vessel)

  • Shaker or rocker

  • Centrifuge

  • Lyophilizer

Procedure:

  • Place the dried peptide-resin in the reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (typically 10-20 mL per gram of resin).

  • Seal the vessel and allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. The optimal time may vary depending on the protecting groups present.

  • After the cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

  • After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • For long-term storage, dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture with a small amount of acetic acid or TFA) and lyophilize.

Analysis of Cleaved Peptide

The purity and identity of the cleaved peptide should be confirmed by analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide.

  • Mass Spectrometry (MS), e.g., MALDI-TOF or ESI-MS: To confirm the molecular weight of the desired peptide.

Side Reactions and Mitigation Strategies

Methionine Alkylation

A significant side reaction observed with DODT is the alkylation of the methionine thioether.[4] This can lead to the formation of a sulfonium ion, resulting in a modified peptide and reduced yield of the desired product.

Mitigation Strategies:

  • Use of Alternative Scavengers: For peptides containing methionine, it is often recommended to use a cleavage cocktail that does not contain DODT. Reagent H is a well-established cocktail for this purpose.[4]

    • Reagent H Composition: TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-ethanedithiol (2.5%), Water (3%), Dimethylsulfide (2%), Ammonium iodide (1.5% w/w).[4]

  • Use of Methionine Sulfoxide: An alternative strategy is to incorporate Methionine as Methionine sulfoxide (Met(O)) during peptide synthesis. The sulfoxide is stable to the cleavage conditions and can be reduced back to methionine after purification of the peptide.

Visualizations

General Workflow for Solid-Phase Peptide Synthesis and Cleavage

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Cleavage and Deprotection Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated AA, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle for Each Amino Acid Washing2->Repeat PeptideResin Fully Assembled Peptide on Resin Washing2->PeptideResin Repeat->Deprotection CleavageCocktail Cleavage Cocktail Addition (TFA + Scavengers e.g., DODT) PeptideResin->CleavageCocktail Incubation Incubation (2-4 hours, RT) CleavageCocktail->Incubation Filtration Filtration Incubation->Filtration Precipitation Precipitation (Cold Diethyl Ether) Filtration->Precipitation Purification Purification & Analysis (HPLC, MS) Precipitation->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: General workflow of Fmoc-based solid-phase peptide synthesis followed by cleavage and deprotection.

Logical Relationship: DODT and Methionine Side Reaction

Methionine_Side_Reaction TFA_Cleavage TFA Cleavage Cocktail Alkylation S-Alkylation of Methionine TFA_Cleavage->Alkylation Desired_Peptide Desired Methionine-Containing Peptide TFA_Cleavage->Desired_Peptide DODT This compound (DODT) DODT->Alkylation Methionine Peptide with Methionine Methionine->Alkylation Methionine->Desired_Peptide Side_Product Undesired Sulfonium Ion Product Alkylation->Side_Product Mitigation Mitigation Strategy: Use Alternative Cocktail (e.g., Reagent H) Side_Product->Mitigation Avoids Mitigation->Desired_Peptide Leads to

Caption: Logical diagram illustrating the potential side reaction of DODT with methionine during TFA cleavage and the mitigation strategy.

References

Application Notes and Protocols: Radical Ring-Opening Redox Polymerization of 3,6-Dioxa-1,8-octanedithiol (DODT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The radical ring-opening redox polymerization (R3P) of 3,6-Dioxa-1,8-octanedithiol (DODT) represents a significant advancement in green polymer chemistry, yielding high molecular weight, biodegradable poly(disulfide)s.[1][2][3][4] These polymers are of particular interest in the biomedical field, including for the development of bio-reducible scaffolds and drug delivery devices, owing to the reversible nature of disulfide bonds under physiological conditions.[1][5] This method offers several advantages over traditional techniques, such as proceeding at ambient temperatures and utilizing recyclable catalysts, which reduces energy consumption and environmental impact.[1][2]

The polymerization is proposed to proceed via a "Radical Ring-opening Redox Polymerization, R3P" mechanism.[1][2] This process is initiated by the base-catalyzed activation of the thiol groups on the DODT monomer by triethylamine (TEA), forming a thiolate dianion. This dianion is then readily oxidized by hydrogen peroxide (H₂O₂) to a thiyl diradical, leading to the formation of cyclic oligomers that subsequently undergo ring-opening polymerization to form high molecular weight polymers.[1]

Applications in Drug Development

The inherent biodegradability of poly(disulfide)s derived from DODT makes them excellent candidates for various biomedical applications. The disulfide bonds in the polymer backbone can be cleaved in the reductive environment of the cytoplasm, making them suitable for:

  • Controlled Drug Delivery: Encapsulated therapeutic agents can be released in a targeted manner within cells.[5]

  • Bio-reducible Scaffolds: These polymers can be used to create temporary scaffolds for tissue engineering that degrade as new tissue is formed.[1]

  • Stimuli-Responsive Materials: The redox-responsive nature of the disulfide bonds allows for the design of "smart" materials that respond to specific biological cues.[5]

Experimental Protocols

Materials
  • This compound (DODT) (95%)

  • Triethylamine (TEA) (≥99%)

  • Hydrogen peroxide (H₂O₂) (3% by weight solution)

  • Deionized water

Protocol for Radical Ring-Opening Redox Polymerization of DODT

This protocol is based on the optimized conditions for achieving high molecular weight polymers as described in the literature.[1][2][3][4]

  • Reaction Setup: In a suitable reaction vessel, combine this compound (DODT) and triethylamine (TEA). For optimal results, a 1:2 molar ratio of DODT to TEA is required.[1][2][4]

  • Initiation: To the DODT/TEA mixture, add a 3% aqueous solution of hydrogen peroxide (H₂O₂). The amount of H₂O₂ should be such that a 1:2 molar ratio of DODT to H₂O₂ is achieved.[1][2][4] The addition of H₂O₂ will initiate the polymerization, and the system will become a two-phase mixture (an organic phase of DODT and TEA, and an aqueous phase of H₂O/H₂O₂).[1]

  • Polymerization: Allow the reaction to proceed at ambient temperature with stirring. As the polymerization progresses, the polymer will precipitate out of the solution.[1] A reaction time of under 2 hours can yield high conversion.[1]

  • Isolation of Polymer: Separate the precipitated polymer from the reaction mixture by filtration.

  • Purification: Wash the collected polymer with deionized water to remove any unreacted monomer, TEA, and H₂O₂.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by standard techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mn and Mw) and polydispersity index (Mw/Mn), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Data Presentation

The following tables summarize the quantitative data obtained from the radical ring-opening redox polymerization of DODT under various conditions.

Table 1: Effect of Reaction Conditions on Polymer Molecular Weight [1][2][4]

ConditionNumber Average Molecular Weight (Mn) ( g/mol )
Aqueous H₂O₂ added to a DODT/TEA mixture92,000
DODT and TEA dissolved in water before the addition of H₂O₂55,000
Optimized conditions (under 2 hours)> 250,000

Table 2: Polymerization Characteristics under Optimized Conditions [1]

ParameterValue
Monomer Conversion90%
Polydispersity Index (Mw/Mn)as low as 1.15

Table 3: Composition of Cyclic Oligomers at Low Temperature (15 °C) [1]

Oligomer SpeciesPercentage
Cyclic Dimers48.6%
Cyclic Trimers35.7%
Cyclic Tetramers15.7%

Visualizations

Reaction Mechanism

R3P_Mechanism cluster_activation Step 1: Thiol Activation cluster_oxidation Step 2: Oxidation cluster_cyclization Step 3: Cyclization cluster_polymerization Step 4: Ring-Opening Polymerization DODT DODT (HS-R-SH) Thiolate Thiolate Dianion (-S-R-S-) DODT->Thiolate + 2 TEA TEA 2 TEA Thiyl_Radical Thiyl Diradical (•S-R-S•) Thiolate->Thiyl_Radical + H₂O₂ H2O2 H₂O₂ Cyclic_Oligomers Cyclic Oligomers (Dimers, Trimers, etc.) Thiyl_Radical->Cyclic_Oligomers Polymer High Molecular Weight Poly(disulfide) Cyclic_Oligomers->Polymer

Caption: Proposed mechanism for the Radical Ring-Opening Redox Polymerization (R3P) of DODT.

Experimental Workflow

Experimental_Workflow cluster_materials Materials cluster_synthesis Synthesis cluster_processing Processing & Characterization Monomer This compound (DODT) Mixing Mix DODT and TEA (1:2 molar ratio) Monomer->Mixing Base Triethylamine (TEA) Base->Mixing Oxidant Hydrogen Peroxide (H₂O₂) Initiation Add H₂O₂ Solution (1:2 DODT:H₂O₂ molar ratio) Oxidant->Initiation Mixing->Initiation Polymerization Stir at Ambient Temperature (Polymer Precipitates) Initiation->Polymerization Isolation Filter to Isolate Polymer Polymerization->Isolation Purification Wash with Deionized Water Isolation->Purification Drying Dry Under Vacuum Purification->Drying Characterization Analyze by GPC, NMR, etc. Drying->Characterization Product Final Poly(disulfide) Product Characterization->Product

Caption: General experimental workflow for the synthesis and characterization of poly(disulfide)s.

References

Application Notes and Protocols for 3,6-Dioxa-1,8-octanedithiol (DODT) as a Cross-linking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,6-Dioxa-1,8-octanedithiol (DODT) as a versatile cross-linking agent for creating advanced polymer networks. The unique properties of DODT, particularly the presence of a disulfide bond within its backbone, make it an ideal candidate for the development of stimuli-responsive biomaterials for applications in drug delivery and tissue engineering.

Application Notes

Introduction to this compound (DODT)

This compound is a dithiol monomer that serves as a valuable cross-linking agent in polymer chemistry.[1] Its two thiol (-SH) groups readily participate in various "click" chemistry reactions, such as thiol-ene and thiol-Michael additions, allowing for the efficient formation of three-dimensional polymer networks under mild conditions.[1][2] A key feature of DODT is the presence of a disulfide bond within its flexible oligo(ethylene glycol) chain, which can be cleaved under reducing conditions, such as those found in the intracellular environment of cancer cells.[3][4] This redox-responsive behavior makes DODT an attractive cross-linker for the design of "smart" drug delivery systems that can release their therapeutic payload in a targeted manner.[3][5]

Key Applications
  • Stimuli-Responsive Drug Delivery: DODT-crosslinked polymers can encapsulate therapeutic agents, such as the anticancer drug doxorubicin.[6][7] The disulfide bond in the cross-links can be cleaved by reducing agents like glutathione (GSH), which is present at significantly higher concentrations inside tumor cells compared to the extracellular environment.[3][4] This targeted degradation of the polymer network leads to the controlled release of the encapsulated drug directly at the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity.[3][7]

  • Cytocompatible Hydrogels for Tissue Engineering: Through photo-initiated thiol-ene polymerization, DODT can be used to form cytocompatible hydrogels with tunable mechanical properties.[1] These hydrogels can serve as scaffolds for tissue regeneration, providing a supportive matrix for cell growth and proliferation.[8][9] The biocompatibility of the resulting polymer network is a crucial factor for such biomedical applications.[8][10]

  • Tunable Mechanical Properties: The mechanical strength and swelling properties of polymers cross-linked with DODT can be precisely controlled by varying the cross-linking density.[1][11][12] This allows for the tailoring of the material's properties to suit specific applications, from soft hydrogels for cell encapsulation to more rigid structures.[11][12]

Data Presentation

The following tables summarize key quantitative data related to the properties of DODT and polymers cross-linked with it.

Table 1: Physicochemical Properties of this compound (DODT)

PropertyValueReference(s)
CAS Number 14970-87-7[13]
Molecular Formula C6H14O2S2[13]
Molecular Weight 182.31 g/mol [13]
Appearance Colorless to light yellow liquid[1]
Density 1.12 g/mL[13]
Refractive Index 1.509[13]

Table 2: Mechanical Properties of DODT-Crosslinked Hydrogels (Data presented is for a model system of poly(vinylphosphonate) hydrogels cross-linked with DODT via photo-initiated thiol-ene reaction)

Polymer Concentration (mg/mL)Cross-linker:Ene RatioStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Reference(s)
1000.5~1500~100[1]
1500.5~3000~150[1]
2000.5~4500~200[1]

Table 3: Doxorubicin Release from Redox-Responsive Hydrogels (Representative data for a disulfide-crosslinked hydrogel system showing release in the presence and absence of a reducing agent)

Time (hours)Cumulative Release (%) - No Reducing AgentCumulative Release (%) - With Reducing Agent (e.g., 10 mM DTT)Reference(s)
2< 5~ 20[5]
6< 10~ 50[5]
12< 15~ 80[5][14]
24< 20> 95[5]

Experimental Protocols

Protocol 1: Synthesis of a DODT-Crosslinked Hydrogel via Photo-initiated Thiol-Ene Polymerization

This protocol describes the formation of a hydrogel using a polymer containing 'ene' functional groups (e.g., norbornene-functionalized polyethylene glycol, PEG-NB) and DODT as the dithiol cross-linker.

Materials:

  • Norbornene-functionalized 4-arm PEG (PEG4NB)

  • This compound (DODT)

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)

  • Phosphate-buffered saline (PBS), sterile

  • UV lamp (365 nm)

Procedure:

  • Prepare Precursor Stock Solutions:

    • Dissolve PEG4NB in sterile PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve DODT in sterile PBS. The concentration should be calculated to achieve a 1:1 stoichiometric ratio of thiol to norbornene functional groups.

    • Prepare a stock solution of the photoinitiator (e.g., 0.1% w/v LAP in PBS).

  • Mix Components:

    • In a sterile, light-protected tube, combine the PEG4NB and DODT solutions.

    • Add the photoinitiator stock solution to the polymer mixture to achieve the desired final concentration (e.g., 0.05% w/v).

    • Mix thoroughly by gentle vortexing or pipetting.

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a duration sufficient to induce cross-linking (typically 1-5 minutes).

    • The hydrogel is now formed and can be gently removed from the mold.

  • Post-Formation Handling:

    • Place the hydrogel in sterile PBS to swell to equilibrium and to allow any unreacted components to diffuse out.

Protocol 2: Encapsulation and Redox-Responsive Release of Doxorubicin (DOX) from a DODT-Crosslinked Hydrogel

This protocol details the loading of DOX into a DODT-crosslinked hydrogel and the subsequent study of its release in response to a reducing agent.

Materials:

  • Pre-formed DODT-crosslinked hydrogel (from Protocol 1)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reducing agent solution (e.g., 10 mM dithiothreitol (DTT) in PBS)

  • UV-Vis spectrophotometer

Procedure:

  • Drug Loading:

    • Prepare a stock solution of DOX in PBS (e.g., 1 mg/mL).

    • Immerse the pre-formed, swollen hydrogel in the DOX solution.

    • Allow the hydrogel to incubate in the DOX solution at room temperature in the dark for 24-48 hours to allow for drug loading via diffusion.

    • After incubation, remove the hydrogel and gently blot the surface to remove excess DOX solution.

  • In Vitro Drug Release Study:

    • Place the DOX-loaded hydrogel into a known volume of fresh PBS (pH 7.4) in two separate containers.

    • To one container, add the reducing agent solution (e.g., 10 mM DTT). The other container with only PBS will serve as the control.

    • Incubate both samples at 37°C with gentle agitation.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the release medium from each container and replace it with an equal volume of fresh medium.

    • Measure the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer at the appropriate wavelength (around 480 nm for DOX).

    • Calculate the cumulative percentage of drug released over time.

Protocol 3: Characterization of Mechanical Properties of DODT-Crosslinked Hydrogels

This protocol outlines the measurement of the compressive modulus of a DODT-crosslinked hydrogel.

Materials:

  • Cylindrical DODT-crosslinked hydrogel samples of known dimensions

  • Mechanical testing instrument (e.g., universal testing machine with a compression platen)

Procedure:

  • Sample Preparation:

    • Prepare cylindrical hydrogel samples using a suitable mold.

    • Allow the samples to swell to equilibrium in PBS.

    • Measure the diameter and height of the swollen hydrogel samples.

  • Mechanical Testing:

    • Place a hydrogel sample on the lower platen of the mechanical tester.

    • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

    • Record the resulting stress-strain curve.

  • Data Analysis:

    • Determine the compressive modulus (Young's Modulus) from the initial linear region of the stress-strain curve (typically between 5% and 15% strain).[15][16]

Mandatory Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_application Drug Delivery Application polymer Polymer with 'ene' groups mix Precursor Solution polymer->mix dodt DODT Cross-linker dodt->mix initiator Photoinitiator initiator->mix uv UV Light (365 nm) hydrogel DODT-Crosslinked Hydrogel uv->hydrogel loaded_hydrogel DOX-Loaded Hydrogel hydrogel->loaded_hydrogel Drug Loading mix->uv Photo-polymerization drug Doxorubicin (DOX) drug->loaded_hydrogel release Drug Release loaded_hydrogel->release Stimulus reducing_agent Reducing Agent (e.g., GSH) reducing_agent->release

Caption: Workflow for synthesis and drug delivery application of DODT-crosslinked hydrogels.

redox_mechanism cluster_crosslinked Crosslinked Polymer Network cluster_cleaved Cleaved Polymer Network p1 Polymer Chain dodt DODT Crosslink (R-S-S-R) p1->dodt p2 Polymer Chain p2->dodt gsh 2 GSH (Glutathione) p3 Polymer Chain with Thiol dodt_cleaved Cleaved DODT (2x R-SH) p3->dodt_cleaved p4 Polymer Chain with Thiol p4->dodt_cleaved gsh->dodt_cleaved Reduction gssg GSSG (Oxidized Glutathione) gsh->gssg Oxidation

Caption: Redox-responsive cleavage of DODT cross-links by glutathione (GSH).

References

Application Notes and Protocols for Biocompatible Hydrogels Prepared with 3,6-Dioxa-1,8-octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels, with their high water content and tunable physicochemical properties, are exceptional candidates for a multitude of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2][3][4][5][6] The formation of these three-dimensional polymeric networks can be achieved through various crosslinking strategies. Among these, thiol-ene "click" chemistry has emerged as a robust and versatile method for hydrogel synthesis due to its high efficiency, mild reaction conditions, and biocompatibility.[1][7] This approach allows for the creation of hydrogels with well-defined structures and tunable mechanical properties.

This document provides detailed application notes and experimental protocols for the preparation of biocompatible hydrogels utilizing the dithiol crosslinker, 3,6-Dioxa-1,8-octanedithiol. These hydrogels are formed via a photo-initiated thiol-ene reaction, offering spatial and temporal control over the gelation process.[1] The protocols outlined below cover hydrogel synthesis, characterization of mechanical properties, assessment of biocompatibility, and evaluation of drug release kinetics.

Materials and Methods

Key Components
  • Polymer: A polymer functionalized with "ene" groups (e.g., vinyl, allyl, or norbornene). An example is Poly(vinylphosphonate)s containing allyl groups (P(DEVP-stat-DAlVP)).[1]

  • Crosslinker: this compound (CAS: 14970-87-7).

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiators.[1]

  • Solvent: A suitable solvent system, such as a mixture of tetrahydrofuran (THF) and methanol.[1]

  • UV Light Source: A UV lamp with a wavelength of 365 nm.[1]

Experimental Protocols

This protocol describes the synthesis of a hydrogel using this compound as a crosslinker through a UV-initiated thiol-ene reaction.[1]

Materials:

  • Allyl-functionalized polymer (e.g., P(DEVP-stat-DAlVP))

  • This compound

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Tetrahydrofuran (THF)

  • Methanol

  • Glass vials

  • UV lamp (365 nm)

Procedure:

  • Prepare the Polymer Solution: Dissolve the allyl-functionalized polymer in a mixture of THF and methanol to the desired concentration.

  • Prepare the Crosslinker and Initiator Solution: In a separate vial, dissolve the this compound and DMPA in the same solvent mixture. The molar ratio of thiol groups to ene groups should be optimized for desired crosslinking density.

  • Mixing: Combine the polymer solution with the crosslinker and initiator solution. Mix thoroughly by vortexing.

  • Casting: Dispense the mixture into a suitable mold (e.g., a petri dish or a custom silicone mold).

  • UV Curing: Expose the mixture to UV light (365 nm) for a specified duration to initiate crosslinking. The curing time will depend on the concentration of the photoinitiator and the intensity of the UV source.

  • Washing: After gelation, wash the hydrogel extensively with a suitable solvent (e.g., ethanol, followed by deionized water) to remove any unreacted monomers and initiator.

  • Drying: The hydrogel can be used in its swollen state or dried for further characterization. For drying, lyophilization (freeze-drying) is recommended to maintain the porous structure.

This protocol outlines the gravimetric method for determining the swelling ratio of the prepared hydrogels.

Materials:

  • Dried hydrogel sample

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Weighing balance

  • Filter paper

Procedure:

  • Initial Weight: Accurately weigh a dried hydrogel sample (W_d).

  • Immersion: Immerse the dried hydrogel in a sufficient volume of PBS (pH 7.4) at 37°C.

  • Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium (i.e., no further weight change is observed). This may take several hours.

  • Final Weight: Carefully remove the swollen hydrogel from the PBS, gently blot the surface with filter paper to remove excess surface water, and weigh it (W_s).

  • Calculation: Calculate the swelling ratio using the following formula:

    Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100

This protocol describes a method to evaluate the release of a model drug from the hydrogel using UV-Vis spectroscopy.

Materials:

  • Drug-loaded hydrogel

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Drug Loading: The drug can be loaded into the hydrogel either by incorporating it into the precursor solution before crosslinking or by soaking a pre-formed hydrogel in a drug solution.

  • Release Study Setup: Place a known amount of the drug-loaded hydrogel into a vial containing a defined volume of PBS (pH 7.4) at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analysis: Measure the absorbance of the withdrawn samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the specific drug.

  • Quantification: Determine the concentration of the released drug using a pre-established calibration curve of the drug in PBS.

  • Cumulative Release Calculation: Calculate the cumulative percentage of drug released over time.

This protocol provides a method for assessing the in vitro cytotoxicity of the hydrogel using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Hydrogel samples (sterilized)

  • Cell line (e.g., fibroblasts, endothelial cells)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Hydrogel Exposure: Place sterilized hydrogel samples (of a defined size) into the wells containing the cells. Alternatively, extracts of the hydrogel (prepared by incubating the hydrogel in culture medium) can be added to the cells.

  • Incubation: Incubate the cells with the hydrogel samples or extracts for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, remove the hydrogel samples and add MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Express the cell viability as a percentage relative to the control cells (cells cultured without hydrogel).

Data Presentation

Table 1: Representative Mechanical Properties of Thiol-Ene Hydrogels

The mechanical properties of hydrogels are crucial for their intended application. Rheological measurements can be used to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. The data below is representative of thiol-ene hydrogels and illustrates how properties can be tuned by varying polymer concentration.

Polymer Concentration (wt%)Storage Modulus (G') (kPa)Loss Modulus (G'') (kPa)Crosslink Density (mol/m³)Reference
153.5 ± 0.40.1 ± 0.021.4 ± 0.1[8]
2520.1 ± 1.50.5 ± 0.058.1 ± 0.6[8]
3555.8 ± 3.21.2 ± 0.122.5 ± 1.3[8]
50110.2 ± 8.92.5 ± 0.344.4 ± 3.6[8]
90190.5 ± 15.14.8 ± 0.576.8 ± 6.1[8]

Note: This data is from a study on ETTMP-PEGDA hydrogels and is presented here as a representative example of how mechanical properties of thiol-ene hydrogels can be tuned.[8]

Table 2: Representative Drug Release Kinetics from Thiol-Ene Hydrogels

The release of a therapeutic agent from a hydrogel is a critical parameter for drug delivery applications. The following table provides representative data on the release of a model drug from a thiol-ene hydrogel system.

Time (hours)Cumulative Release (%)Release MechanismReference
115 ± 2Fickian Diffusion[9]
640 ± 4Fickian Diffusion[9]
1265 ± 5Fickian Diffusion[9]
2485 ± 6Anomalous Transport[9]
4895 ± 4Anomalous Transport[9]

Note: This data is representative of drug release from hydrogel systems and is intended to illustrate typical release profiles.[9] The release mechanism can shift from Fickian diffusion to anomalous transport as the hydrogel swells and degrades.

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization & Application polymer Allyl-functionalized Polymer mix Precursor Solution polymer->mix crosslinker This compound crosslinker->mix initiator Photoinitiator (DMPA) initiator->mix uv UV Curing (365 nm) mix->uv hydrogel Crosslinked Hydrogel uv->hydrogel swelling Swelling Ratio hydrogel->swelling rheology Mechanical Properties hydrogel->rheology biocompatibility Biocompatibility (MTT Assay) hydrogel->biocompatibility drug_loading Drug Loading hydrogel->drug_loading drug_release Drug Release Study drug_loading->drug_release

Caption: Experimental workflow for hydrogel synthesis and characterization.

signaling_pathway cluster_release Drug Release Mechanism cluster_biocompatibility Biocompatibility Assessment drug_loaded Drug-Loaded Hydrogel swelling_node Hydrogel Swelling drug_loaded->swelling_node Aqueous Environment diffusion Drug Diffusion swelling_node->diffusion Increased Mesh Size release Drug Release diffusion->release hydrogel_contact Hydrogel-Cell Contact cell_response Cellular Response hydrogel_contact->cell_response viability Cell Viability (MTT Assay) cell_response->viability Mitochondrial Activity

Caption: Key processes in drug release and biocompatibility testing.

References

Application Notes and Protocols for 3,6-Dioxa-1,8-octanedithiol (DODT) in Nanoparticle Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,6-Dioxa-1,8-octanedithiol (DODT) for the surface functionalization of various nanoparticles. Detailed protocols for the synthesis and functionalization of gold nanoparticles, quantum dots, and magnetic nanoparticles are provided, along with methods for characterization and drug loading.

Introduction

This compound (DODT) is a hydrophilic, short-chain dithiol linker that has emerged as a valuable tool in nanotechnology, particularly for the surface modification of nanoparticles. Its two terminal thiol groups provide strong anchor points to the surface of metallic and semiconductor nanoparticles, such as gold nanoparticles (AuNPs), quantum dots (QDs), and magnetic nanoparticles (MNPs). The ethylene glycol backbone imparts hydrophilicity, which is crucial for enhancing the colloidal stability of nanoparticles in aqueous biological media, reducing non-specific protein adsorption, and improving their biocompatibility. These properties make DODT an attractive candidate for applications in drug delivery, bioimaging, and diagnostics.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and functionalization of nanoparticles with DODT. These values serve as a reference for expected outcomes.

Table 1: Physicochemical Characterization of DODT-Functionalized Gold Nanoparticles

ParameterCitrate-Stabilized AuNPsDODT-Functionalized AuNPsCharacterization Technique
Core Diameter~15 nm~15 nmTransmission Electron Microscopy (TEM)
Hydrodynamic Diameter20-25 nm25-35 nmDynamic Light Scattering (DLS)
Surface Plasmon Resonance (λmax)520-525 nm525-530 nmUV-Vis Spectroscopy
Zeta Potential-30 to -50 mV-10 to -20 mVDynamic Light Scattering (DLS)

Table 2: Doxorubicin (DOX) Loading and Release from DODT-Functionalized Mesoporous Silica Nanoparticles (MSNs)

Data presented here is representative for a hydrophilic drug and serves as an example for a potential application of DODT-functionalized nanoparticles.

ParameterValueConditions
Drug Loading Content (wt%)5 - 10%Post-grafting method, pH 7.4
Encapsulation Efficiency (%)60 - 80%Post-grafting method, pH 7.4
Cumulative Release after 24h (%)~20%pH 7.4 (physiological)
Cumulative Release after 24h (%)~40%pH 5.0 (tumor microenvironment)

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with DODT

This protocol describes the ligand exchange process to replace citrate ions on the surface of pre-synthesized gold nanoparticles with DODT.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs, 15 nm) in aqueous solution

  • This compound (DODT)

  • Ethanol, reagent grade

  • Deionized (DI) water

  • Centrifuge and centrifuge tubes

Procedure:

  • Prepare a 10 mM solution of DODT in ethanol.

  • To 10 mL of the citrate-stabilized AuNP solution (approximately 1 nM), add the DODT solution dropwise while stirring vigorously. A typical molar ratio of DODT to AuNPs is in the range of 1000:1 to 5000:1.

  • Continue stirring the mixture at room temperature for at least 4 hours to ensure complete ligand exchange.

  • To remove excess unbound DODT, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes).

  • Carefully decant the supernatant.

  • Resuspend the nanoparticle pellet in 10 mL of DI water.

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.

  • After the final wash, resuspend the DODT-functionalized AuNPs in the desired buffer or DI water for storage at 4°C.

Protocol 2: Ligand Exchange on Quantum Dots with DODT

This protocol details the process of making hydrophobic quantum dots water-soluble by replacing the native hydrophobic ligands with DODT.

Materials:

  • Hydrophobic quantum dots (e.g., CdSe/ZnS) capped with oleic acid, dispersed in toluene.

  • This compound (DODT)

  • Methanol

  • Chloroform

  • Deionized (DI) water

  • Phase-transfer catalyst (e.g., tetrabutylammonium hydroxide)

  • Centrifuge and centrifuge tubes

Procedure:

  • In a vial, mix 1 mL of the hydrophobic QD solution in toluene with 1 mL of a 100 mM solution of DODT in methanol.

  • Add 50 µL of tetrabutylammonium hydroxide to the mixture to facilitate the ligand exchange.

  • Vortex the mixture vigorously for 10-15 minutes. A phase transfer of the QDs from the upper toluene layer to the lower methanol/water layer should be observed.

  • Allow the two phases to separate. Carefully remove the upper toluene layer.

  • To precipitate the DODT-functionalized QDs, add an equal volume of chloroform and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).

  • Discard the supernatant and resuspend the QD pellet in DI water.

  • Repeat the precipitation and resuspension steps twice to purify the QDs.

  • Finally, disperse the water-soluble QDs in an appropriate aqueous buffer.

Protocol 3: Synthesis and Functionalization of Magnetic Nanoparticles with DODT

This protocol describes the co-precipitation synthesis of iron oxide nanoparticles followed by surface coating with DODT.

Materials:

  • Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

  • Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH), 25% solution

  • This compound (DODT)

  • Deionized (DI) water

  • Nitrogen gas

  • Magnetic stirrer with heating plate

  • Permanent magnet

Procedure:

  • Synthesis of Iron Oxide Nanoparticles: a. Dissolve FeCl₃·6H₂O (2.35 g) and FeCl₂·4H₂O (0.86 g) in 100 mL of DI water in a three-neck flask. b. Purge the solution with nitrogen gas for 15 minutes while stirring. c. Heat the solution to 80°C. d. Rapidly add 10 mL of 25% ammonium hydroxide solution. A black precipitate of magnetite (Fe₃O₄) will form immediately. e. Continue stirring at 80°C for 1 hour under nitrogen. f. Cool the solution to room temperature.

  • Functionalization with DODT: a. Isolate the magnetic nanoparticles by placing a strong permanent magnet against the side of the flask and decanting the supernatant. b. Wash the nanoparticles with DI water three times, using the magnet for separation. c. After the final wash, resuspend the nanoparticles in 50 mL of DI water. d. Add a 100 mM solution of DODT in ethanol (e.g., 5 mL) to the nanoparticle suspension. e. Sonicate the mixture for 30 minutes, followed by stirring at room temperature for 12 hours. f. Purify the DODT-functionalized magnetic nanoparticles by magnetic separation and washing with ethanol and then DI water (3 times each) to remove excess DODT. g. Resuspend the final product in DI water.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_application Application synthesis Nanoparticle Core Synthesis (e.g., AuNP, QD, MNP) functionalization Ligand Exchange with This compound (DODT) synthesis->functionalization purification Purification (Centrifugation/Magnetic Separation) functionalization->purification characterization Physicochemical Characterization (DLS, TEM, Zeta Potential, UV-Vis) purification->characterization drug_loading Drug Loading characterization->drug_loading release_study In Vitro Drug Release Study drug_loading->release_study

Caption: Experimental workflow for DODT-functionalized nanoparticles.

cellular_uptake NP DODT-Functionalized Nanoparticle Membrane Cell Membrane NP->Membrane Interaction Endocytosis Endocytosis (Clathrin-mediated) Membrane->Endocytosis Internalization Endosome Early Endosome Endocytosis->Endosome Lysosome Late Endosome/ Lysosome Endosome->Lysosome Release Drug Release (pH-triggered) Lysosome->Release Cytosol Cytosol Release->Cytosol Drug Action

Caption: Proposed cellular uptake pathway for DODT-functionalized nanoparticles.

Application of 3,6-Dioxa-1,8-octanedithiol in Epoxy Resin Curing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxa-1,8-octanedithiol (DODT) is a versatile dithiol monomer increasingly utilized as a curing agent for epoxy resins.[1] Its unique chemical structure, featuring two terminal thiol groups and a flexible ether-containing backbone, imparts desirable properties to the cured epoxy network. This document provides detailed application notes and protocols for the use of DODT in the curing of epoxy resins, targeting researchers and professionals in materials science and related fields. DODT's role as a crosslinking agent is pivotal in forming robust polymer networks found in high-performance adhesives, sealants, and coatings.[1] The presence of two highly reactive thiol (-SH) groups allows it to readily participate in addition reactions with electrophilic sites such as epoxides.

Chemical and Physical Properties of this compound

A thorough understanding of the physical and chemical properties of DODT is essential for its effective application in epoxy resin curing.

PropertyValueReference
CAS Number 14970-87-7[1]
Molecular Formula C6H14O2S2[1]
Molecular Weight 182.30 g/mol [1]
Appearance Colorless to light yellow transparent liquid[1]
Density 1.1 ± 0.1 g/cm³[1]
Boiling Point 257.0 ± 30.0 °C at 760 mmHg[1]
Flash Point 109.2 ± 24.6 °C[1]
Refractive Index 1.495[1]
Purity ≥ 98% (Typical analysis: 99.11%)[1]
Moisture Content ≤ 0.5% (Typical analysis: 0.01%)[1]

Curing Mechanism and Reaction Pathway

The curing of epoxy resins with thiols, such as DODT, proceeds via a "click" reaction, specifically a base-catalyzed thiol-epoxy addition. This reaction is known for its high efficiency and quantitative yield. The fundamental mechanism involves the nucleophilic attack of the thiolate anion on the epoxy ring, leading to its opening and the formation of a thioether and a hydroxyl group.

The presence of a base catalyst is crucial for achieving lower curing temperatures. The base deprotonates the thiol (-SH) group to generate a more nucleophilic thiolate anion (-S⁻). This anion then attacks the carbon atom of the epoxy ring, opening the ring and forming a new covalent bond. The resulting alkoxide is subsequently protonated, regenerating the catalyst or reacting with another thiol molecule. The hydroxyl groups formed during the reaction can also participate in further reactions, contributing to the overall network structure.

Caption: Thiol-Epoxy Curing Mechanism with DODT.

Experimental Protocols

The following protocols provide a general framework for the curing of epoxy resins using DODT. Researchers should optimize these protocols based on the specific epoxy resin, desired properties, and available equipment.

Materials and Equipment
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) is a common choice.

  • Curing Agent: this compound (DODT).

  • Catalyst (Optional): Tertiary amines (e.g., triethylamine, benzyldimethylamine) or other suitable base catalysts.

  • Solvent (Optional): To reduce viscosity for certain applications.

  • Mixing Equipment: Mechanical stirrer or a centrifugal mixer.

  • Curing Oven: With precise temperature control.

  • Molds: Silicone or Teflon molds for casting specimens.

  • Analytical Instruments: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Dynamic Mechanical Analyzer (DMA), Universal Testing Machine (for mechanical properties).

Protocol 1: Room Temperature Curing (with Catalyst)

This protocol is suitable for applications where elevated temperature curing is not feasible.

  • Formulation:

    • Determine the stoichiometric ratio of DODT to the epoxy resin based on their equivalent weights. The thiol hydrogen equivalent weight of DODT is half of its molecular weight (182.30 / 2 = 91.15 g/eq). The epoxy equivalent weight (EEW) of the resin should be provided by the manufacturer.

    • The recommended ratio is typically 1:1 of thiol hydrogen to epoxy groups.

    • Add a catalyst, for example, a tertiary amine, at a concentration of 1-5 parts per hundred parts of resin (phr).

  • Mixing:

    • Accurately weigh the epoxy resin and DODT into a suitable mixing container.

    • If using a catalyst, add it to the mixture.

    • Mix the components thoroughly at room temperature until a homogeneous mixture is obtained. A centrifugal mixer can be used for small batches to ensure void-free mixing.

  • Casting and Curing:

    • Pour the mixture into the desired molds.

    • Allow the mixture to cure at ambient temperature (e.g., 25°C) for 24-48 hours. The exact curing time will depend on the specific formulation and catalyst concentration.

  • Post-Curing (Optional):

    • For improved mechanical and thermal properties, a post-curing step can be performed at a moderately elevated temperature (e.g., 60-80°C) for 2-4 hours.

Protocol 2: Thermal Curing

This protocol is used to achieve a higher degree of crosslinking and enhanced material properties.

  • Formulation:

    • Prepare the epoxy-DODT mixture at the desired stoichiometric ratio (typically 1:1). A catalyst may not be necessary but can be used to accelerate the curing process.

  • Mixing:

    • Follow the same mixing procedure as in Protocol 1.

  • Casting and Curing:

    • Pour the mixture into pre-heated molds.

    • Place the molds in a pre-heated oven.

    • The curing schedule will depend on the desired properties. A typical schedule could be:

      • 80°C for 2 hours, followed by

      • 120°C for 2 hours.

  • Cooling:

    • Allow the cured samples to cool down slowly to room temperature inside the oven to prevent thermal stresses.

Caption: General Experimental Workflow for Epoxy Curing.

Characterization of Cured Epoxy Resins

Thorough characterization is essential to evaluate the properties of the DODT-cured epoxy resin.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), curing kinetics, and the degree of cure. A typical DSC scan would involve heating the sample at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the cured resin. The analysis is typically performed by heating the sample at a controlled rate in an inert or oxidative atmosphere.

  • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the storage modulus, loss modulus, and tan delta, as a function of temperature. This is a sensitive method for determining the glass transition temperature.

Mechanical Properties
  • Tensile Testing: To determine the tensile strength, Young's modulus, and elongation at break of the cured material according to standard methods (e.g., ASTM D638).

  • Flexural Testing: To measure the flexural strength and modulus (e.g., ASTM D790).

  • Impact Testing: To evaluate the toughness and impact resistance of the cured resin (e.g., Izod or Charpy impact tests).

Data Presentation

Table 1: Formulation and Curing Schedules

Formulation IDEpoxy Resin (g)DODT (g)Catalyst (phr)Curing Schedule
DODT-RT-C1100Calculated124h @ 25°C
DODT-RT-C2100Calculated324h @ 25°C
DODT-TH-NC100Calculated02h @ 80°C + 2h @ 120°C
DODT-TH-C1100Calculated11h @ 80°C + 1h @ 120°C

Table 2: Thermal Properties of Cured Resins

Formulation IDGlass Transition Temp. (Tg) by DSC (°C)Decomposition Temp. (Td) by TGA (°C)Storage Modulus at 25°C (GPa)
DODT-RT-C1Experimental DataExperimental DataExperimental Data
DODT-RT-C2Experimental DataExperimental DataExperimental Data
DODT-TH-NCExperimental DataExperimental DataExperimental Data
DODT-TH-C1Experimental DataExperimental DataExperimental Data

Table 3: Mechanical Properties of Cured Resins

Formulation IDTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Flexural Strength (MPa)
DODT-RT-C1Experimental DataExperimental DataExperimental DataExperimental Data
DODT-RT-C2Experimental DataExperimental DataExperimental DataExperimental Data
DODT-TH-NCExperimental DataExperimental DataExperimental DataExperimental Data
DODT-TH-C1Experimental DataExperimental DataExperimental DataExperimental Data

Conclusion

This compound is a highly effective curing agent for epoxy resins, offering the potential for both room temperature and thermal curing. The flexibility of its chemical structure can lead to cured materials with a range of desirable properties. The protocols and data structures provided herein offer a comprehensive framework for researchers to systematically investigate and optimize the performance of DODT-cured epoxy systems for various advanced applications. Further research is encouraged to populate the data tables and expand the understanding of the structure-property relationships in these promising materials.

References

Application Notes and Protocols for 3,6-Dioxa-1,8-octanedithiol (DODT) as a Potential Metal Detoxifier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a guideline for the investigation of 3,6-Dioxa-1,8-octanedithiol (DODT) as a potential metal detoxifier. Currently, there is a lack of specific published data on the efficacy and mechanisms of DODT for this particular application. The information and experimental designs are based on established principles of chelation therapy and studies conducted on analogous dithiol compounds, such as meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS).

Introduction

Heavy metal toxicity is a significant health concern, arising from exposure to elements such as lead, mercury, arsenic, and cadmium. These metals can accumulate in biological tissues, leading to cellular damage through mechanisms including oxidative stress and enzyme inhibition.[1] Chelation therapy is a primary treatment modality for heavy metal poisoning, which involves the administration of a chelating agent that binds to the metal ions, forming a stable, non-toxic complex that can be excreted from the body.[2]

This compound (DODT) is a dithiol monomer with the chemical formula C₆H₁₄O₂S₂.[3] Its structure, featuring two sulfhydryl (-SH) groups, suggests a potential for metal chelation, similar to other dithiol compounds used in chelation therapy.[3] The sulfhydryl groups can form strong bonds with heavy metal ions, making DODT a candidate for investigation as a metal detoxifier.[4] This document outlines the theoretical framework and provides detailed protocols for the evaluation of DODT's potential as a metal chelating agent.

Mechanism of Action (Proposed)

The proposed mechanism of action for DODT as a metal detoxifier is based on the principles of chelation. The two thiol groups on the DODT molecule are hypothesized to form a stable pincer-like complex with a single metal ion. This bidentate coordination sequesters the metal, preventing it from interacting with and damaging biological molecules such as proteins and DNA. The resulting DODT-metal complex is expected to be water-soluble, facilitating its renal and/or biliary excretion.

Heavy metals often exert their toxicity by inducing oxidative stress through the generation of reactive oxygen species (ROS).[5] A key cellular defense mechanism against oxidative stress is the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. It is plausible that by chelating metals, DODT could reduce the oxidative burden on cells, thereby indirectly modulating this protective pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound (DODT)
PropertyValueReference
CAS Number 14970-87-7[6]
Molecular Formula C₆H₁₄O₂S₂[3]
Molecular Weight 182.31 g/mol N/A
Appearance Colorless to light yellow transparent liquid[3]
Boiling Point 257.0 ± 30.0 °C at 760 mmHg[3]
Flash Point 109.2 ± 24.6 °C[3]
Density ~1.1 g/cm³[3]
pKa₁ 8.7 ± 0.2[7]
pKa₂ 9.6 ± 0.2[7]
Table 2: Comparative In Vitro Efficacy of Dithiol Chelators (Hypothetical Data for DODT)
Chelating AgentTarget MetalBinding Affinity (Kd, µM)Metal Removal Efficacy (%)Cell Viability (at 100 µM)
DODT Lead (Pb²⁺)Data not availableData not availableData not available
Mercury (Hg²⁺)Data not availableData not availableData not available
Cadmium (Cd²⁺)Data not availableData not availableData not available
DMSA Lead (Pb²⁺)~585>95%
Mercury (Hg²⁺)~290>95%
Cadmium (Cd²⁺)~1070>95%
DMPS Lead (Pb²⁺)~488>95%
Mercury (Hg²⁺)~1.592>95%
Cadmium (Cd²⁺)~875>95%

*Note: Data for DMSA and DMPS are representative values from literature. Data for DODT is hypothetical and requires experimental determination.

Experimental Protocols

Protocol 1: In Vitro Assessment of Metal Chelation by DODT

Objective: To determine the binding affinity and stoichiometry of DODT with various heavy metals.

Materials:

  • This compound (DODT)

  • Metal salts (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂)

  • Chelation buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4)

  • Isothermal Titration Calorimeter (ITC)

  • UV-Vis Spectrophotometer

Methodology:

  • Isothermal Titration Calorimetry (ITC):

    • Prepare a 1 mM solution of the metal salt in the chelation buffer.

    • Prepare a 100 µM solution of DODT in the same buffer.

    • Fill the ITC sample cell with the DODT solution and the injection syringe with the metal salt solution.

    • Perform a series of injections of the metal salt into the DODT solution at a constant temperature (e.g., 25°C).

    • Record the heat changes associated with each injection.

    • Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the DODT-metal interaction.

  • UV-Vis Spectrophotometry:

    • Prepare solutions of the metal salt (e.g., 100 µM) and DODT (e.g., 1 mM) in the chelation buffer.

    • Record the UV-Vis spectrum of the metal salt solution alone.

    • Titrate the metal salt solution with increasing concentrations of DODT.

    • Record the spectrum after each addition of DODT.

    • Monitor the changes in the absorbance spectrum to determine the formation of the DODT-metal complex and to calculate the binding constant.

Protocol 2: In Vitro Evaluation of DODT for Protection Against Metal-Induced Cytotoxicity

Objective: To assess the ability of DODT to protect cultured cells from the toxic effects of heavy metals.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • Heavy metal salts (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂)

  • This compound (DODT)

  • MTT or similar cell viability assay kit

  • ROS-Glo™ H₂O₂ Assay (or similar) for oxidative stress measurement

Methodology:

  • Cell Culture:

    • Culture the chosen cell line under standard conditions (37°C, 5% CO₂).

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Cytotoxicity Assay:

    • Treat the cells with various concentrations of a heavy metal (e.g., 0-100 µM) for 24 hours to determine the LC50 (lethal concentration 50%).

    • In a separate experiment, pre-treat cells with various concentrations of DODT (e.g., 0-200 µM) for 1-2 hours.

    • Following pre-treatment, expose the cells to the pre-determined LC50 concentration of the heavy metal for 24 hours.

    • Assess cell viability using the MTT assay according to the manufacturer's instructions.

  • Oxidative Stress Measurement:

    • Treat cells as described in the cytotoxicity assay (steps 2.2 and 2.3).

    • Measure the levels of intracellular reactive oxygen species (ROS) using a suitable fluorescent or luminescent probe (e.g., ROS-Glo™) following the manufacturer's protocol.

Protocol 3: Assessment of Nrf2-ARE Pathway Activation

Objective: To determine if DODT modulates the Nrf2-ARE antioxidant response pathway in the context of heavy metal exposure.

Materials:

  • Human cell line (e.g., ARE-luciferase reporter cell line)

  • Heavy metal salts

  • This compound (DODT)

  • Luciferase assay system

  • Antibodies for Western blotting (anti-Nrf2, anti-Keap1, anti-HO-1, anti-Lamin B, anti-β-actin)

  • Nuclear and cytoplasmic extraction kit

Methodology:

  • ARE-Luciferase Reporter Assay:

    • Seed the ARE-luciferase reporter cells in a 96-well plate.

    • Treat the cells with a heavy metal, DODT, or a combination of both for a specified time (e.g., 6-24 hours).

    • Lyse the cells and measure luciferase activity using a luminometer. An increase in luciferase activity indicates activation of the ARE pathway.

  • Western Blotting for Nrf2 Nuclear Translocation:

    • Treat cells as described above.

    • Isolate nuclear and cytoplasmic fractions using a commercial kit.

    • Perform SDS-PAGE and Western blotting on the fractions.

    • Probe the blots with antibodies against Nrf2 and a nuclear marker (e.g., Lamin B) and a cytoplasmic marker (e.g., β-actin) to assess the translocation of Nrf2 to the nucleus.

  • Western Blotting for Nrf2 Target Gene Expression:

    • Treat cells and prepare whole-cell lysates.

    • Perform Western blotting and probe for the expression of Nrf2 target proteins, such as Heme Oxygenase-1 (HO-1).

Visualizations

G cluster_intracellular Intracellular Space Metal Heavy Metal Ion ROS Reactive Oxygen Species (ROS) Metal->ROS Complex DODT-Metal Complex Metal->Complex DODT DODT DODT->Complex Damage Cellular Damage (Proteins, DNA, Lipids) ROS->Damage Excretion Excretion Complex->Excretion

Caption: Proposed mechanism of DODT-mediated metal detoxification.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ROS Oxidative Stress (from Heavy Metals) ROS->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: The Keap1-Nrf2 antioxidant response pathway.

G start Start: Seed Cells in 96-well Plate pretreat Pre-treat with DODT (various concentrations) start->pretreat expose Expose to Heavy Metal (LC50 concentration) pretreat->expose incubate Incubate for 24 hours expose->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data and Determine Protective Effect assay->analyze

Caption: Experimental workflow for cytotoxicity assessment.

References

Troubleshooting & Optimization

Technical Support Center: 3,6-Dioxa-1,8-octanedithiol (DODT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,6-Dioxa-1,8-octanedithiol (DODT). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent common side reactions during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DODT) and what are its primary applications?

A1: this compound, also known as DODT, is a dithiol monomer with the chemical formula C₆H₁₄O₂S₂.[1] Its key feature is the presence of two terminal thiol (-SH) groups, which makes it a versatile reagent in various chemical applications.[2]

Primary applications include:

  • Peptide Synthesis: It is widely used as a scavenger in the acidic cleavage step of Fmoc-based solid-phase peptide synthesis to prevent side reactions on sensitive amino acid residues.[3][4][5][6] DODT is often favored as a less malodorous alternative to other thiols like ethanedithiol (EDT).[3][6]

  • Polymer Chemistry: DODT serves as a monomer in the synthesis of poly(disulfide)s and other sulfur-containing polymers.[7]

  • Nanoparticle Synthesis: It can be used as a capping or linking agent in the synthesis of nanoparticles.

  • Bioconjugation: The thiol groups can react with specific functional groups on biomolecules, making it useful as a linker.

Q2: What are the most common side reactions associated with DODT?

A2: The two primary side reactions involving DODT are:

  • Oxidation: The thiol groups in DODT are susceptible to oxidation, which can lead to the formation of intermolecular disulfide bonds (oligomerization/polymerization) or intramolecular disulfide bonds, resulting in a cyclic product.[2][8] This is more likely to occur in the presence of oxidizing agents or exposure to air.

  • Alkylation: In the context of peptide synthesis, DODT has been observed to cause a significant alkylation by-product, particularly with methionine residues, during the acidic release of peptides from the solid support.[9][10][11]

Q3: How should I store and handle DODT to maintain its stability?

A3: To ensure the stability of DODT and prevent degradation, it is crucial to:

  • Store under an inert atmosphere: DODT is sensitive to air and can oxidize. It should be stored in a tightly sealed container under an inert gas like nitrogen or argon.

  • Keep in a cool, dry place: Storage in a cool environment helps to minimize degradation.

  • Avoid incompatible materials: DODT is incompatible with strong oxidizing agents and strong bases.[12] Contact with these substances should be avoided.

Q4: What are the pKa values of the thiol groups in DODT?

A4: The reported pKa values for the two thiol groups of DODT are approximately 8.7 and 9.6 at 25°C.[8][13] This information is important for understanding its reactivity at different pH values, as the deprotonated thiolate form is a more potent nucleophile.

Troubleshooting Guides

Issue 1: Formation of Disulfide By-products (Oxidation)

Q: I am observing unexpected disulfide-related impurities in my reaction mixture. How can I prevent the oxidation of DODT?

A: The formation of disulfide by-products is a common issue due to the sensitivity of thiols to oxidation. Here are several strategies to minimize this side reaction:

  • Work under Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from your reaction.

    • Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

    • Use Inert Gas Blanket: Conduct the reaction under a continuous positive pressure of nitrogen or argon.

  • Control of pH: The rate of thiol oxidation can be pH-dependent.

    • While the thiolate anion is more reactive, it can also be more susceptible to oxidation. If your reaction conditions allow, performing the reaction at a neutral or slightly acidic pH can help to reduce the rate of oxidation. However, the oxidation of DODT has been shown to be catalyzed by platinum(IV) complexes, with the reaction rate increasing significantly as the pH rises from 3 to 9.[2][8][13]

  • Use of Reducing Agents: In some applications, a small amount of a reducing agent can be added to the reaction mixture to help maintain the reduced state of the thiols. However, this must be compatible with your desired reaction.

  • Fresh Reagent: Ensure you are using a fresh bottle of DODT that has been properly stored to minimize the presence of pre-existing oxidized impurities.

Experimental Protocol: General Handling to Prevent Oxidation

  • Glassware Preparation: Ensure all glassware is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) before use.

  • Solvent Degassing: Degas your reaction solvent by sparging with nitrogen or argon for at least 15-30 minutes.

  • Reagent Handling: Draw DODT from a septum-sealed bottle using a syringe that has been flushed with inert gas.

  • Reaction Setup: Assemble your reaction under a positive pressure of inert gas. If the reaction requires heating, ensure a condenser with an inert gas inlet is used.

  • Monitoring: Monitor the reaction for the formation of any cloudiness or precipitate that might indicate the formation of insoluble disulfide polymers.

Issue 2: Alkylation of Methionine in Peptide Synthesis

Q: During the TFA cleavage of my methionine-containing peptide, I am observing a significant amount of an alkylation by-product when using DODT as a scavenger. What is causing this and how can I avoid it?

A: A significant by-product can form due to the alkylation of the methionine thioether side chain by DODT during acidic cleavage.[9][11] The exact mechanism is not fully elucidated in the provided search results, but it is a known complication.

Troubleshooting and Prevention Strategies:

  • Alternative Scavengers: If methionine alkylation is a persistent issue, consider replacing DODT with a different scavenger.

    • Ethanedithiol (EDT): Studies have shown that replacing DODT with ethanedithiol can prevent the formation of this specific alkylation impurity.[11]

    • Comparative Scavenger Performance: The choice of scavenger can significantly impact the purity of the crude peptide. A comparative study of different thiols as scavengers for an exenatide resin cleavage showed that dithiothreitol (DTT) and EDT provided superior results in terms of yield and purity compared to DODT in that specific case.[14]

  • Protecting the Methionine Residue:

    • Methionine Sulfoxide: An alternative strategy is to use methionine sulfoxide during the peptide synthesis. The sulfoxide is stable to the cleavage conditions and can be reduced back to methionine after purification. This approach has been shown to eliminate the alkylation side reaction.[11]

  • Post-Cleavage Treatment:

    • The alkylation by-product has been reported to be removable in a separate post-cleavage step by treating the peptide with dilute aqueous acid at 37°C.[11]

Table 1: Troubleshooting Methionine Alkylation with DODT

Problem Potential Cause Recommended Solution Citation
Significant alkylation of methionineReaction of methionine thioether with DODT under acidic conditionsReplace DODT with ethanedithiol (EDT) as the scavenger.[11]
Persistent alkylation issuesHigh susceptibility of methionine to side reactionsUse methionine sulfoxide during synthesis and reduce it post-purification.[11]
By-product already formedReversible nature of the adductTreat the crude peptide with dilute aqueous acid at 37°C after cleavage.[11]

Visualizations

experimental_workflow start Start: Reaction Setup inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm degas Use Degassed Solvents start->degas fresh_dodt Use Fresh, Properly Stored DODT start->fresh_dodt reaction Run Reaction inert_atm->reaction degas->reaction fresh_dodt->reaction monitoring Monitor for Side Products reaction->monitoring workup Work-up and Purification monitoring->workup end End: Pure Product workup->end

Caption: Workflow for minimizing DODT oxidation.

troubleshooting_methionine_alkylation issue Issue: Methionine Alkylation with DODT cause Cause: DODT reacts with Met under acidic conditions issue->cause solution1 Solution 1: Change Scavenger (e.g., use EDT) cause->solution1 solution2 Solution 2: Protect Methionine (use Met(O)) cause->solution2 solution3 Solution 3: Post-Cleavage Treatment cause->solution3

Caption: Troubleshooting logic for methionine alkylation.

References

Technical Support Center: Methionine Alkylation with 3,6-Dioxa-1,8-octanedithiol (DODT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with methionine alkylation, particularly when using 3,6-Dioxa-1,8-octanedithiol (DODT) as a scavenger in peptide synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during experiments involving methionine and DODT.

Issue: Unidentified peak corresponding to a +182.31 Da modification on methionine-containing peptides after cleavage with a DODT-containing cocktail.

  • Question: I am observing a consistent, unexpected modification on my methionine-containing peptides after solid-phase peptide synthesis (SPPS) and cleavage. The mass spectrometry data suggests an addition of approximately 182 Da. What could be the cause?

  • Answer: This is a known side reaction where this compound (DODT), used as a scavenger, can alkylate the thioether side chain of methionine.[1][2] This results in the formation of a sulfonium ion adduct.

    • Solution 1: Modify Cleavage Conditions. To avoid this side reaction, you can replace DODT with a different scavenger such as ethane dithiol (EDT).[1] Alternatively, using methionine sulfoxide (Met(O)) during synthesis instead of methionine can prevent this specific alkylation, as the thioether is already oxidized.[1][3]

    • Solution 2: Post-Cleavage Removal of the Adduct. The DODT adduct on methionine is reversible. The by-product can be effectively removed in a separate post-cleavage step by treating the peptide with dilute aqueous acid (e.g., 5% acetic acid) at 37-40°C for 24 hours.[1][4][5]

Issue: Low recovery of methionine-containing peptides after purification.

  • Question: My overall peptide yield is significantly lower than expected, and I suspect issues with the methionine residue. What could be happening?

  • Answer: Besides the specific DODT-related alkylation, methionine is susceptible to other side reactions during peptide synthesis and cleavage, primarily oxidation to methionine sulfoxide (Met(O)) and S-alkylation (e.g., tert-butylation from scavengers like tert-butyl cations).[4][5][6] These modifications can alter the peptide's properties, leading to poor recovery. The thioether of methionine is readily oxidized under acidic conditions.[3]

    • Solution: To suppress oxidation during cleavage, consider adding dithiothreitol (DTT) to the cleavage mixture.[3] If oxidation has already occurred, the peptide can be reduced back to its native form post-cleavage.[3] For S-alkylation, optimizing the scavenger cocktail and cleavage time can help minimize this side reaction.[5][6] Shorter cleavage times and lower temperatures generally reduce the formation of by-products.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound (DODT) and why is it used in peptide synthesis?

A1: this compound (DODT) is a dithiol scavenger used in Fmoc-based solid-phase peptide synthesis.[7][8] Its primary role is to "scavenge" or trap reactive carbocations generated during the acidic cleavage of protecting groups, thus preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine.[1] It is often favored as a less odorous alternative to other thiol-based scavengers.[2][7]

Q2: What are the most common side reactions involving methionine during peptide synthesis?

A2: The two most prevalent side reactions involving methionine during Fmoc/tBu-based solid-phase peptide synthesis are:

  • Oxidation: The thioether side chain is easily oxidized to form methionine sulfoxide (Met(O)).[3][4][6][9]

  • S-alkylation: The nucleophilic sulfur atom can be alkylated by carbocations present in the cleavage cocktail, leading to the formation of a sulfonium salt.[4][6] A common example is tert-butylation.[6]

Q3: How can I detect methionine alkylation and other side reactions?

A3: The most effective methods for detecting methionine modifications are Liquid Chromatography (LC) and Mass Spectrometry (MS).[1] By comparing the expected molecular weight of your peptide with the observed mass, you can identify additions corresponding to specific modifications (e.g., +16 Da for oxidation, +56 Da for tert-butylation, +182.31 Da for DODT adduction). LC can often separate these modified peptides from the desired product, appearing as distinct peaks in the chromatogram.

Q4: Are there alternative scavengers to DODT that are less likely to cause methionine alkylation?

A4: Yes, ethane dithiol (EDT) is a common alternative that has been shown to not cause the same alkylation by-product with methionine.[1] However, it has a stronger odor. A combination of different scavengers can also be optimized to minimize side reactions.

Data Presentation

The following tables summarize quantitative data from studies on off-target alkylation, which can be a concern when working with reactive species.

Table 1: Impact of Different Alkylating Reagents on Methionine-Containing Peptide Identification

Reducing ReagentAlkylating ReagentAverage Number of Methionine-Containing PSMs (In-solution digest)Average Number of Methionine-Containing PSMs (In-gel digest)
DTTIodoacetamide (IAA)-3,193 ± 270
DTTIodoacetic Acid (IAC)2,112275 ± 25
DTTAcrylamide (AA)8,852-
DTTChloroacetamide (CAA)-7,365 ± 655
BMEAcrylamide (AA)-2,632 ± 209

Data adapted from a systematic evaluation of protein reduction and alkylation.[10] PSMs = Peptide Spectral Matches. DTT = Dithiothreitol, BME = β-mercaptoethanol.

Table 2: Effect of Iodoacetamide Concentration on Alkylation Efficiency

Iodoacetamide Concentration (mM)Number of Peptides with Alkylated Cysteine (± SD)Number of Peptides with Unalkylated Cysteine (± SD)
1217 ± 10-
14446 ± 13144 ± 11

This table illustrates how reagent concentration can be optimized to improve the desired reaction, a principle that also applies to minimizing off-target reactions.[11]

Experimental Protocols

Protocol 1: Post-Cleavage Removal of DODT Adduct from Methionine-Containing Peptides

This protocol is for the removal of the this compound (DODT) adduct from a methionine-containing peptide after cleavage from the solid support.

Materials:

  • Lyophilized crude peptide containing the DODT adduct.

  • 5% (v/v) aqueous acetic acid solution.

  • Heating block or water bath set to 40°C.

  • HPLC system for monitoring the reaction.

  • Lyophilizer.

Procedure:

  • Dissolve the lyophilized crude peptide in a 5% aqueous acetic acid solution. The concentration will depend on the peptide's solubility.

  • Incubate the peptide solution at 40°C.[4][5]

  • Monitor the reaction progress by taking aliquots at various time points (e.g., 2, 6, 12, and 24 hours) and analyzing them by LC-MS.

  • The reaction is complete when the peak corresponding to the DODT-alkylated peptide is no longer observed, and the peak for the desired peptide is maximized. This typically takes up to 24 hours.[4][5]

  • Once the reaction is complete, freeze the peptide solution and lyophilize it to remove the acetic acid and water.

  • The resulting crude peptide can then be purified using standard methods (e.g., preparative HPLC).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_problem Problem Identification cluster_solution Troubleshooting start Start with Resin-Bound Peptide (Containing Methionine) cleavage Cleavage from Resin (TFA + Scavengers incl. DODT) start->cleavage lcms LC-MS Analysis of Crude Peptide cleavage->lcms adduct Detection of Met-DODT Adduct (+182.31 Da) lcms->adduct Identifies Issue acid_treatment Treat with 5% Acetic Acid (40°C, 24h) adduct->acid_treatment Proceed to Removal purification Purification (HPLC) acid_treatment->purification final_product Pure Methionine-Containing Peptide purification->final_product logical_relationship cluster_causes Potential Causes of Low Yield cluster_solutions Preventative & Corrective Actions oxidation Methionine Oxidation (Met -> Met(O)) add_dtt Add DTT to Cleavage Cocktail oxidation->add_dtt addresses use_met_o Use Met(O) in Synthesis oxidation->use_met_o addresses post_cleavage_reduction Post-Cleavage Reduction oxidation->post_cleavage_reduction addresses s_alkylation S-Alkylation (e.g., tert-butylation) optimize_conditions Optimize Cleavage Time/Temp s_alkylation->optimize_conditions addresses dodt_adduct DODT Adduct Formation change_scavenger Replace DODT with EDT dodt_adduct->change_scavenger addresses post_cleavage_acid Post-Cleavage Acid Treatment dodt_adduct->post_cleavage_acid addresses

References

Technical Support Center: Optimizing Cleavage Time with 3,6-Dioxa-1,8-octanedithiol (DODT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide cleavage with 3,6-Dioxa-1,8-octanedithiol (DODT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of DODT in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DODT) and why is it used in peptide cleavage?

A1: this compound (DODT) is a dithiol scavenger used in trifluoroacetic acid (TFA)-mediated cleavage of peptides from solid support resins during Fmoc-SPPS. Its primary role is to "scavenge" or trap reactive cationic species that are generated from protecting groups and linkers upon acidolysis. These reactive species can otherwise lead to undesired side reactions, such as the modification of sensitive amino acid residues like tryptophan, methionine, and cysteine. The main advantage of DODT over other thiol scavengers, such as 1,2-ethanedithiol (EDT), is its significantly lower odor, which improves the laboratory environment.

Q2: What is a typical cleavage cocktail formulation using DODT and what is the recommended cleavage time?

A2: A common cleavage cocktail using DODT is a mixture of TFA, a silane scavenger (like triisopropylsilane, TIS), water, and DODT. The standard reaction time is typically between 2 to 4 hours at room temperature. However, the optimal time can vary depending on the peptide sequence, particularly the presence of certain amino acids like arginine.[1]

Q3: How does the presence of multiple arginine residues in a peptide sequence affect the cleavage time when using a DODT-containing cocktail?

A3: Peptides containing multiple arginine residues, especially when in close proximity, may require longer cleavage times for complete removal of the bulky Pbf (pentamethyldihydrobenzofuran) protecting group. For room temperature cleavages, it is recommended to increase the cleavage time by 15 minutes for each additional arginine residue beyond the third one.[1] For heated cleavages at 38°C, an additional 5 minutes per arginine after the third is suggested.[1]

Q4: I am observing incomplete cleavage of my peptide from the resin when using a DODT cocktail. What are the possible causes and how can I troubleshoot this?

A4: Incomplete cleavage can be due to several factors. Here is a troubleshooting guide to address this issue:

  • Insufficient Cleavage Time: As mentioned, certain residues like multiple arginines can slow down the deprotection process. Consider extending the cleavage time. You can perform a small-scale test cleavage and analyze the supernatant at different time points (e.g., 2, 4, and 6 hours) to determine the optimal duration.[2]

  • Reagent Quality: Ensure that the TFA and other reagents in your cleavage cocktail are of high quality and not degraded. Old or improperly stored TFA can lose its potency.

  • Resin Washing: Inadequate washing of the resin before cleavage can leave residual solvents like DMF, which can neutralize the TFA and reduce its effectiveness. Ensure the resin is thoroughly washed with a solvent like dichloromethane (DCM) and dried before adding the cleavage cocktail.[3]

  • Steric Hindrance: For long or aggregation-prone peptide sequences, the cleavage reagents may have poor access to the cleavage site. Swelling the resin adequately in DCM before cleavage can help.

To confirm if the peptide is still on the resin, you can perform a post-cleavage Kaiser test on a small sample of the resin beads. A blue or purple color indicates the presence of remaining peptide.[2]

Q5: Are there any known side reactions associated with the use of DODT during peptide cleavage?

A5: Yes, a significant side reaction has been reported when using DODT in the cleavage of peptides containing methionine. This can lead to the alkylation of the methionine thioether side chain by DODT.[4][5] If you are working with methionine-containing peptides and observe an unexpected mass addition, this side reaction could be the cause.

Q6: How can I prevent the methionine alkylation side reaction when using DODT?

A6: To avoid the alkylation of methionine when using DODT, you have a few options:

  • Use an Alternative Scavenger: For methionine-containing peptides, it is recommended to replace DODT with 1,2-ethanedithiol (EDT).[4]

  • Use Methionine Sulfoxide: An alternative strategy is to incorporate methionine into your peptide sequence as methionine sulfoxide. The sulfoxide is stable to the cleavage conditions and can be reduced back to methionine after purification.[4]

  • Post-Cleavage Treatment: The DODT-alkylation adduct on methionine can reportedly be removed by a post-cleavage treatment with dilute aqueous acid at 37°C.[4]

Q7: Is it safe to handle this compound (DODT)?

A7: DODT is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation. Always work in a well-ventilated area or a chemical fume hood, and wear personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Data Presentation

Cleavage Cocktail Components (v/v)Typical Cleavage Time (Room Temperature)Notes
TFA / TIS / Water / DODT (94:2.5:2.5:1.0)2.5 hoursAn "odor-free" cocktail suitable for many standard peptides.[6]
TFA / Phenol / Water / TIS / DODT3-4 hoursThe addition of phenol helps to protect tyrosine and tryptophan residues.
TFA / Anisole / DODT / TIS (94:3:2:1)2 hoursAnisole is another scavenger that can be used in combination with DODT.
TFA / Water / TIS3 hoursA standard cocktail where DODT can be added to suppress oxidation of Cys/Met.[1]

Experimental Protocols

Detailed Methodology for Peptide Cleavage using a DODT-Containing Cocktail

This protocol describes a standard procedure for the cleavage of a peptide from a solid-phase resin using a TFA/TIS/Water/DODT cocktail.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • This compound (DODT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel (e.g., a syringe with a frit)

  • Centrifuge tubes

  • Nitrogen gas source or vacuum desiccator

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin thoroughly with DCM (3 x resin volume) to remove any residual DMF and to swell the resin.

    • Dry the resin under a gentle stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation:

    • Caution: Perform this step in a certified chemical fume hood. TFA is highly corrosive. Wear appropriate PPE.

    • Prepare the cleavage cocktail by combining the reagents in the desired ratio. For a standard "odor-free" cocktail, mix TFA, TIS, water, and DODT in a 94:2.5:2.5:1.0 (v/v/v/v) ratio. For 100 mg of resin, you will typically need about 2-3 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically, especially for peptides with multiple arginine residues.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture from the resin into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate, larger centrifuge tube, add approximately 10 times the volume of cold (-20°C) diethyl ether relative to the volume of the TFA filtrate.

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Washing and Drying:

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting the ether after each wash. This step removes residual scavengers and other small molecules.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.

Visualizations

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Isolation Dried_Resin Dried Peptide-Resin Wash_DCM Wash with DCM Dried_Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Add_Cocktail Add Cocktail to Resin Dry_Resin->Add_Cocktail Prepare_Cocktail Prepare Cleavage Cocktail (TFA/TIS/H2O/DODT) Prepare_Cocktail->Add_Cocktail Agitate Agitate for 2-4 hours Filter Filter Resin Agitate->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Precipitate->Centrifuge Wash_Pellet Wash Pellet with Ether Centrifuge->Wash_Pellet Dry_Pellet Dry Crude Peptide Wash_Pellet->Dry_Pellet

Caption: Experimental workflow for peptide cleavage using a DODT-containing cocktail.

Troubleshooting_Incomplete_Cleavage Start Incomplete Cleavage Observed Check_Time Was cleavage time sufficient? (Consider Arg content) Start->Check_Time Check_Reagents Are TFA and scavengers fresh? Check_Time->Check_Reagents Yes Extend_Time Extend cleavage time (e.g., to 6 hours) Check_Time->Extend_Time No Check_Washing Was resin washed with DCM prior to cleavage? Check_Reagents->Check_Washing Yes Use_Fresh_Reagents Use fresh, high-quality reagents Check_Reagents->Use_Fresh_Reagents No Rewash_Dry Re-wash resin with DCM and dry thoroughly Check_Washing->Rewash_Dry No Small_Scale_Test Perform small-scale test cleavage to optimize time Check_Washing->Small_Scale_Test Yes Extend_Time->Small_Scale_Test Use_Fresh_Reagents->Small_Scale_Test Rewash_Dry->Small_Scale_Test End Cleavage Optimized Small_Scale_Test->End

Caption: Logical workflow for troubleshooting incomplete peptide cleavage with DODT.

References

Technical Support Center: 3,6-Dioxa-1,8-octanedithiol (DODT) in Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of 3,6-Dioxa-1,8-octanedithiol (DODT) in trifluoroacetic acid (TFA), a common reagent combination in peptide synthesis and other chemical applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DODT) in trifluoroacetic acid (TFA) cleavage cocktails?

A1: this compound (DODT) is primarily used as a scavenger in TFA cleavage cocktails during solid-phase peptide synthesis (SPPS). Its main function is to "scavenge" or trap reactive carbocations that are generated during the acidic cleavage of protecting groups from amino acid side chains. This prevents these reactive species from causing unwanted side reactions with the peptide, such as alkylation of sensitive residues like tryptophan and methionine. DODT is often favored over other thiol scavengers due to its lower odor.[1][2][3]

Q2: Is this compound (DODT) stable in trifluoroacetic acid (TFA)?

A2: While DODT is generally considered stable for the duration of a standard peptide cleavage reaction (typically 1-4 hours) in a TFA cocktail, prolonged storage of DODT in pure or highly concentrated TFA is not recommended.[4][5] Strong acids like TFA can potentially promote side reactions, including oxidation or the formation of thioesters if carboxylic acid contaminants are present.[1][6] The stability can also be influenced by the presence of other components in the cleavage cocktail and exposure to air (oxygen).[7] For optimal results, it is best to prepare fresh cleavage cocktails containing DODT and TFA immediately before use.[8]

Q3: What are the known side reactions of this compound (DODT) in trifluoroacetic acid (TFA) during peptide cleavage?

A3: A significant side reaction reported is the alkylation of methionine residues by DODT during the acidic cleavage process.[9][10] This results in a peptide adduct with an increased mass, which can be detected by mass spectrometry. This side reaction can be minimized by adjusting cleavage conditions, such as reducing the reaction time or substituting DODT with another scavenger like 1,2-ethanedithiol (EDT) if methionine is present in the peptide sequence.[9][10]

Q4: Can this compound (DODT) undergo oxidation in a trifluoroacetic acid (TFA) cleavage cocktail?

A4: Yes, like other thiols, DODT is susceptible to oxidation, which can lead to the formation of disulfides (intramolecular or intermolecular) or further oxidized sulfur species.[7] While TFA itself is not a strong oxidizing agent, the presence of dissolved oxygen in the cleavage cocktail can promote oxidation. The rate of oxidation can be pH-dependent.[7] To minimize oxidation, it is advisable to use degassed TFA and to perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).

Q5: How can I monitor the stability of this compound (DODT) in my trifluoroacetic acid (TFA) solution?

A5: The stability of DODT in TFA can be monitored using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to track the concentration of DODT over time and to detect the appearance of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide structural information about DODT and any new species that are formed.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying the molecular weights of potential degradation products or adducts.

Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low peptide yield after cleavage. Incomplete cleavage due to scavenger degradation.Prepare a fresh cleavage cocktail with fresh DODT and TFA immediately before use. Ensure anhydrous conditions if required by the protocol.
Peptide precipitation during cleavage.Ensure sufficient volume of cleavage cocktail is used to keep the peptide solubilized.
Mass spectrometry shows unexpected peaks corresponding to +182.3 Da or related fragments. Alkylation of methionine residues by DODT.[9][10]If your peptide contains methionine, consider replacing DODT with 1,2-ethanedithiol (EDT).[9][10] Alternatively, the DODT-methionine adduct can sometimes be removed by treating the cleaved peptide with dilute aqueous acid.[10]
Presence of disulfide-bonded peptide dimers or oligomers. Oxidation of cysteine residues during cleavage.Ensure the cleavage cocktail contains a sufficient concentration of a reducing scavenger like DODT or EDT. Perform the cleavage under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.
Baseline instability or extraneous peaks in HPLC analysis of the cleaved peptide. Degradation of TFA in the mobile phase or cleavage cocktail.Use high-purity, HPLC-grade TFA for both the cleavage cocktail and the HPLC mobile phase. Prepare fresh mobile phases regularly.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound (DODT) Stability in Trifluoroacetic Acid (TFA)

This protocol describes a method to quantitatively assess the stability of DODT in a TFA solution over time.

Materials:

  • This compound (DODT)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Preparation of DODT/TFA Solution: In a clean, dry vial, prepare a solution of DODT in TFA at the desired concentration (e.g., 2.5% v/v).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the DODT/TFA solution.

  • Sample Preparation for HPLC: Dilute the aliquot with a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration appropriate for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient could be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm and 280 nm (to monitor for potential degradation products with aromatic character, although DODT itself has no strong chromophore).

    • Injection Volume: 10 µL

  • Data Analysis: Quantify the peak area of DODT at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Protocol 2: NMR Spectroscopic Analysis of this compound (DODT) in Trifluoroacetic Acid (TFA)

This protocol allows for the structural characterization of DODT and its potential degradation products in a TFA solution.

Materials:

  • This compound (DODT)

  • Trifluoroacetic acid-d (TFA-d, deuterated TFA)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a small amount of DODT in TFA-d.

  • NMR Acquisition: Acquire 1H NMR and 13C NMR spectra of the freshly prepared solution.

  • Time-Course Monitoring (Optional): To monitor stability, acquire spectra at various time intervals after the initial preparation.

  • Spectral Analysis: Compare the spectra over time. Changes in chemical shifts, the disappearance of signals corresponding to DODT, and the appearance of new signals would indicate chemical transformation.

Protocol 3: Mass Spectrometric Analysis of this compound (DODT) Degradation Products

This protocol is for the identification of potential degradation products of DODT in TFA.

Materials:

  • Aged DODT/TFA solution (from Protocol 1)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Sample Preparation: Dilute a sample of the aged DODT/TFA solution in a suitable solvent for mass spectrometry (e.g., acetonitrile/water).

  • Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Look for molecular ions that correspond to potential degradation products. For example, the intramolecular disulfide of DODT would have a mass of 180.3 Da (a decrease of 2 Da from DODT). Other potential products could include adducts with TFA or other species.

Visualizations

Experimental_Workflow_for_DODT_Stability_Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare DODT in TFA Solution hplc HPLC Analysis prep->hplc Time-course aliquots nmr NMR Spectroscopy prep->nmr Fresh & Aged Samples ms Mass Spectrometry prep->ms Aged Sample quant Quantitative Analysis (Degradation Rate) hplc->quant struct Structural Elucidation (Degradation Products) nmr->struct ms->struct

Caption: Workflow for assessing the stability of DODT in TFA.

Troubleshooting_Logic_for_DODT_in_TFA cluster_solutions Solutions start Peptide Cleavage with DODT/TFA issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes unexpected_mass Unexpected Mass in MS issue->unexpected_mass Yes disulfide Disulfide Formation issue->disulfide Yes end Successful Cleavage issue->end No fresh_cocktail Use Freshly Prepared Cocktail low_yield->fresh_cocktail change_scavenger Change Scavenger (e.g., EDT for Met-containing peptides) unexpected_mass->change_scavenger inert_atm Use Inert Atmosphere disulfide->inert_atm

Caption: Troubleshooting logic for DODT in TFA peptide cleavage.

References

Technical Support Center: Purification of Peptides Cleaved with 3,6-Dioxa-1,8-octanedithiol (DODT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of synthetic peptides cleaved using 3,6-Dioxa-1,8-octanedithiol (DODT) as a scavenger.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DODT in a peptide cleavage cocktail?

A1: this compound (DODT) is a scavenger used during the final acidolytic cleavage of a peptide from its solid support, typically in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its main function is to "scavenge" or trap reactive cationic species (e.g., tert-butyl cations) that are liberated from side-chain protecting groups during cleavage with trifluoroacetic acid (TFA).[1][3] These reactive species can otherwise cause unwanted modifications to sensitive amino acid residues such as Tryptophan, Methionine, Cysteine, and Tyrosine.[3][4] DODT is often favored as a less malodorous alternative to other thiol scavengers like 1,2-ethanedithiol (EDT).[1][2][5]

Q2: My peptide contains a Methionine residue and after cleavage with a DODT-containing cocktail, I see an unexpected peak in my LC-MS with a mass higher than my target peptide. What is this?

A2: This is likely an alkylation by-product where the DODT scavenger has reacted with the thioether side chain of Methionine.[6][7] This side reaction is a known issue when using DODT with Met-containing peptides.[6] The by-product can be readily detected by liquid chromatography and mass spectrometry.[4][6]

Q3: How can I remove the Methionine-DODT adduct from my peptide?

A3: Fortunately, this specific by-product can often be removed in a post-cleavage step. Treatment of the crude peptide with dilute aqueous acid at 37°C has been shown to effectively eliminate this impurity.[4][6] For future syntheses of Met-containing peptides, you can prevent this side reaction by replacing DODT with 1,2-ethanedithiol (EDT) in your cleavage cocktail or by using Methionine sulfoxide during the synthesis.[4][6]

Q4: What is the best general procedure to remove residual DODT and other small molecule impurities from my crude peptide before HPLC?

A4: The standard and most effective method is precipitation with cold diethyl ether.[8] After collecting the filtrate from the cleavage reaction, add it dropwise to a centrifuge tube containing a 10-fold volume of cold (–20°C to -70°C) diethyl ether.[8][9] This will cause the peptide to precipitate as a white solid. Centrifuge to pellet the peptide, decant the ether, and then wash the pellet with cold ether at least 2-3 more times.[8][9] This washing process is very effective at removing TFA and low molecular weight impurities, including excess DODT.[8]

Q5: My peptide is very hydrophobic and does not precipitate well in diethyl ether. What are my options?

A5: Poor precipitation can lead to low yields.[10] If you encounter this issue, you can try evaporating most of the TFA before adding the cold ether.[11] Alternatively, an evaporation system can be used to directly remove the entire cleavage cocktail, avoiding the precipitation step altogether.[12] This method deposits the crude peptide as a film, which can then be dissolved in an appropriate solvent for purification.[12]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of peptides cleaved with DODT.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peak in HPLC/MS, mass corresponds to Peptide + alkylation Alkylation of a sensitive residue (e.g., Met) by DODT.[6][7]Treat the crude peptide with dilute aqueous acid at 37°C.[4][6] For future syntheses, consider replacing DODT with EDT for Met-containing peptides.[6]
Significant amounts of peptide dimers or oligomers observed in MS Oxidation of Cysteine residues to form intermolecular disulfide bonds. The cleavage environment may not have been sufficiently reducing.[9]Ensure a thiol scavenger (like DODT, EDT, or DTT) is included in the cleavage cocktail to maintain a reducing environment.[9][10] For highly sensitive peptides, work under an inert atmosphere (e.g., nitrogen or argon).[9]
Incomplete removal of side-chain protecting groups (e.g., Pbf, tBu) Insufficient cleavage time or TFA concentration. Inefficient scavenging of cations from bulky groups like Arg(Pbf).Increase the cleavage time to 3-4 hours. Ensure the TFA concentration is adequate (typically >90%).[10] For Arg(Pbf), including thioanisole in the cocktail can aid in its removal.[2]
Broad or tailing peaks during HPLC purification Poor solubility of the crude peptide in the initial HPLC mobile phase. Ion-pairing issues.Dissolve the crude peptide in a minimal volume of 0.1% aqueous TFA. If solubility is an issue, 6M guanidine hydrochloride with 0.1% TFA can be used.[8] Ensure 0.1% TFA is present in both mobile phases (A and B) to act as an ion-pairing reagent, which improves peak shape.[8][13]
Co-elution of impurities with the main peptide peak in HPLC The HPLC gradient may not be optimal for separating the target peptide from closely eluting impurities.Use a shallower gradient during HPLC purification.[8] For example, instead of a 0-70% acetonitrile gradient over 30 minutes, try a 10-40% gradient over the same time frame to improve resolution.[8]

Experimental Protocols

Protocol 1: General Peptide Cleavage & Precipitation

This protocol is a standard procedure for cleaving a peptide from the resin using a DODT-containing cocktail and subsequent precipitation.

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.[11]

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A common general-purpose cocktail is:

    • 94% TFA

    • 2.5% Deionized Water

    • 2.5% this compound (DODT)

    • 1% Triisopropylsilane (TIS)[14]

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin).[15] Gently agitate the mixture at room temperature for 2-3 hours.[9]

  • Peptide Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains your peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[9][10]

  • Precipitation: In a separate centrifuge tube, add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.[9][11] A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the suspension for 5 minutes at ~3500 rpm to pellet the peptide.[8] Carefully decant the ether. Resuspend the pellet in fresh cold ether and repeat the centrifugation and decanting process two more times to thoroughly wash the peptide.[8][9] After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[9] The crude peptide is now ready for analysis and purification.

Protocol 2: RP-HPLC Purification of Crude Peptide

This protocol outlines a general method for purifying the crude peptide using reverse-phase HPLC.

  • Sample Preparation: Dissolve the dried crude peptide in a minimal volume of Buffer A (e.g., 1 mg/mL).[8] If the peptide is poorly soluble, a small amount of acetonitrile or 6M guanidine hydrochloride can be added.[8] Centrifuge the solution to remove any insoluble material before injection.

  • HPLC System Setup:

    • Column: A C18 column is standard for most peptides.[13] For very hydrophobic peptides, a C8 or C4 column may provide better results.[8]

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

    • Detector: Set the UV detector to monitor at 210-220 nm.[13]

  • Purification Gradient: Inject the peptide solution onto the column. A typical analytical gradient might be 0-60% Buffer B over 20 minutes.[8] For purification, a shallower gradient is recommended to achieve better separation of the target peptide from impurities.[8]

    • Example Preparative Gradient: 5-15% B over 5 min, then 15-45% B over 60 min.

  • Fraction Collection: Collect fractions as the peptide elutes from the column.

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC or LC-MS to determine which contain the pure peptide. Pool the pure fractions.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a white, fluffy powder.[13]

Visual Guides

G cluster_cleavage Peptide Cleavage & Work-Up cluster_purification Purification & Analysis Resin 1. Dry Peptide-Resin Cleavage 2. Add Cleavage Cocktail (TFA/DODT/TIS/H2O) Resin->Cleavage Filter 3. Filter to Remove Resin Cleavage->Filter Precipitate 4. Precipitate Peptide in Cold Ether Filter->Precipitate Wash 5. Wash & Dry Crude Peptide Pellet Precipitate->Wash Dissolve 6. Dissolve Crude Peptide Wash->Dissolve HPLC 7. RP-HPLC Purification Dissolve->HPLC Analyze 8. Analyze Fractions HPLC->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Lyophilize 10. Lyophilize Pool->Lyophilize Final Final Pure Peptide Lyophilize->Final G Start Crude peptide analysis shows unexpected peak CheckMS Check Mass Spectrum of the impurity Start->CheckMS MassMatch Does Mass = Peptide + DODT adduct? CheckMS->MassMatch MetAlkylation Likely Met-DODT Alkylation MassMatch->MetAlkylation  Yes OtherImpurity Impurity is likely a deletion/truncated sequence or other side-product MassMatch->OtherImpurity  No AcidTx Solution: Treat crude peptide with dilute aqueous acid at 37°C MetAlkylation->AcidTx OptimizeHPLC Solution: Optimize HPLC gradient (e.g., use a shallower slope) to improve separation OtherImpurity->OptimizeHPLC

References

Technical Support Center: Mass Spectrometry Analysis of 3,6-Dioxa-1,8-octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dioxa-1,8-octanedithiol (DODT) and encountering challenges in its analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts of this compound (DODT) observed in mass spectrometry?

A1: The most frequently observed byproducts of DODT in mass spectrometry are related to its oxidation and participation in side reactions. These include:

  • Intramolecular Disulfide: Oxidation of the two thiol groups can lead to the formation of a cyclic monomer through an intramolecular disulfide bond. This results in a species with a mass loss of 2 Da compared to the parent molecule.[1][2]

  • Cyclic Oligomers: Under certain conditions, particularly in the presence of a base and an oxidizing agent, DODT can form cyclic disulfide dimers, trimers, and tetramers.[3][4]

  • Alkylation Products: When used as a scavenger in solid-phase peptide synthesis, DODT can react with certain amino acids, such as methionine, to form alkylation byproducts.[5][6]

  • Oxidized Sulfur Species: While not exclusively specific to DODT, thiol groups are susceptible to oxidation, which can lead to the formation of sulfenic acids (+16 Da), sulfinic acids (+32 Da), and sulfonic acids (+48 Da).[7][8]

Q2: I am observing a peak at [M+23]+ in my ESI mass spectrum. What is this?

A2: A peak at [M+23]+ corresponds to the sodium adduct of your molecule ([M+Na]+). This is a very common adduct in electrospray ionization (ESI) mass spectrometry, especially when glassware or solvents are not scrupulously clean of sodium salts. Similarly, you might observe a potassium adduct at [M+39]+.

Q3: Why am I seeing polymeric species in my mass spectrum when I only expect the DODT monomer?

A3: The presence of polymeric species, such as dimers and trimers, is often due to the oxidative coupling of the thiol groups in DODT. This can be facilitated by exposure to air (oxygen), basic conditions, or the presence of oxidizing agents in your sample or solvents.[3][4]

Troubleshooting Guide for Unexpected Peaks

If you observe unexpected peaks in the mass spectrum of this compound, use the following guide to identify their potential source.

Observed Peak (m/z relative to expected M or M+H)Potential CauseSuggested Action
M-2Intramolecular disulfide formationPrepare samples fresh and under inert conditions (e.g., using degassed solvents and blanketing with nitrogen or argon).
2M-4, 3M-6, 4M-8Cyclic disulfide oligomers (dimers, trimers, tetramers)Avoid basic conditions and exposure to oxidizing agents. Use fresh, high-purity solvents.
M+16, M+32, M+48Oxidation of thiol groups (sulfenic, sulfinic, sulfonic acids)Minimize sample exposure to air and oxidizing contaminants. Work quickly during sample preparation.
M+Alkylation moietyReaction with other components in the sample (e.g., in peptide synthesis)Purify the sample prior to analysis to remove reactive species. Consider alternative scavengers if applicable.[5]
M+23, M+39Sodium and potassium adductsUse high-purity solvents and clean glassware. Consider using desalting techniques if adducts are persistent and interfere with analysis.

Experimental Protocols

General Protocol for ESI-MS Analysis of this compound

This protocol provides a general starting point for the analysis of DODT. Optimal conditions may vary depending on the instrument and specific experimental goals.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µM.

    • Use high-purity solvents to minimize contaminants.

    • To prevent oxidation, it is recommended to use freshly prepared solutions and solvents that have been degassed.

  • Instrumentation and Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode to observe [M+H]+ and common adducts.

    • Mass Analyzer: Any mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap) can be used.

    • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Typical ESI Source Parameters:

      • Capillary Voltage: 3-5 kV

      • Nebulizing Gas (N2) Pressure: 1-2 bar

      • Drying Gas (N2) Flow Rate: 4-8 L/min

      • Drying Gas Temperature: 150-250 °C

    • Mass Range: Scan a mass range appropriate for the expected ions, for example, m/z 100-1000.

  • Data Analysis:

    • Identify the molecular ion peak for this compound (C6H14O2S2, Exact Mass: 182.04 Da). In positive mode, this will likely be observed as [M+H]+ at m/z 183.05.

    • Look for the common byproducts and adducts listed in the troubleshooting table above.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Dissolve DODT in high-purity solvent prep2 Degas solvent (optional, recommended) prep1->prep2 analysis1 Infuse sample into ESI source prep2->analysis1 analysis2 Acquire mass spectrum analysis1->analysis2 data1 Identify molecular ion ([M+H]+) analysis2->data1 data2 Identify byproducts and adducts data1->data2

Caption: Experimental workflow for MS analysis of DODT.

oxidation_pathway DODT This compound (DODT) HS-(CH2)2-O-(CH2)2-O-(CH2)2-SH Oxidized Intramolecular Disulfide (M-2 Da) DODT->Oxidized Oxidation -2H

Caption: Formation of the intramolecular disulfide byproduct.

oligomerization_pathway Monomer DODT Monomer Dimer Cyclic Dimer (2M-4H) Monomer->Dimer + Monomer -2H Trimer Cyclic Trimer (3M-6H) Dimer->Trimer + Monomer -2H

Caption: Potential pathway for cyclic oligomer formation.

References

Technical Support Center: 3,6-Dioxa-1,8-octanedithiol (DODT) in Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,6-Dioxa-1,8-octanedithiol (DODT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of DODT in experiments involving disulfide bond formation and cleavage.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DODT) and what are its primary applications in relation to disulfide bonds?

A1: this compound (DODT) is a dithiol-containing molecule. Due to the presence of two thiol (-SH) groups, it can act as a reducing agent to break disulfide bonds (-S-S-) in proteins and peptides.[1][2] Its primary advantage over other common thiol-based reducing agents, like Dithiothreitol (DTT) or 2-Mercaptoethanol (BME), is its significantly lower volatility and less pungent odor, which improves the laboratory environment.[3] It is often used as a scavenger in Fmoc-based solid-phase peptide synthesis during the cleavage step to protect amino acid side chains.[3][4]

Q2: How does DODT reduce disulfide bonds?

A2: The mechanism of disulfide bond reduction by DODT is analogous to that of other dithiols like DTT. The process involves two sequential thiol-disulfide exchange reactions. One of the thiol groups on DODT attacks the disulfide bond in the target molecule, forming a mixed disulfide intermediate. Subsequently, the second thiol group on the same DODT molecule attacks the mixed disulfide, leading to the formation of a stable cyclic disulfide within the DODT molecule and the release of the reduced peptide or protein with two free thiol groups.[1][5]

Q3: When should I choose DODT over other reducing agents like DTT or TCEP?

A3: The choice of reducing agent depends on the specific experimental requirements.

  • Choose DODT when:

    • A low-odor alternative to DTT or BME is desired.[3]

    • Working in applications like peptide cleavage where a scavenger is needed.[4]

  • Consider DTT when:

    • A well-characterized, strong reducing agent for general protein chemistry is needed.[2][5]

    • Working at a pH above 7, where its reducing power is optimal.[1][2]

  • Consider TCEP (Tris(2-carboxyethyl)phosphine) when:

    • A thiol-free reducing agent is required, for example, in protocols involving subsequent maleimide labeling.[6][7]

    • The reaction needs to be performed over a wider pH range, including acidic conditions.[8][9]

    • An odorless and more stable reducing agent is preferred.[8][9]

Q4: Are there any known side reactions or incompatibilities with DODT?

A4: Yes, a significant side reaction has been reported when using DODT as a scavenger during the acidic cleavage of peptides containing methionine. An alkylation by-product can be formed with the methionine residue. This impurity is detectable by liquid chromatography and mass spectrometry.[10] It is advisable to use alternative scavengers or methionine sulfoxide if this side reaction is a concern.[10]

Troubleshooting Guide

Problem 1: Incomplete Disulfide Bond Reduction with DODT

  • Possible Cause 1: Insufficient Concentration of DODT.

    • Solution: Increase the molar excess of DODT relative to the disulfide bonds in your sample. A 10- to 100-fold molar excess is a common starting point for dithiol reducing agents.[11]

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Solution: Like other dithiols, DODT's efficiency is pH-dependent. The thiolate form (-S⁻) is the reactive species, so ensure your buffer pH is neutral to slightly alkaline (pH 7-8) for optimal activity.[2] You can also try increasing the incubation time or temperature (e.g., 37°C) to enhance reduction efficiency.[11][12]

  • Possible Cause 3: Buried or Inaccessible Disulfide Bonds.

    • Solution: The disulfide bond may be located within the core of a tightly folded protein, making it inaccessible to DODT.[1][2] Include a denaturant such as 6 M guanidinium chloride or 8 M urea in your reduction buffer to unfold the protein and expose the disulfide bonds.[2][11]

  • Possible Cause 4: DODT Reagent Degradation.

    • Solution: Although generally stable, DODT can oxidize over time, especially when exposed to air. Use a fresh bottle of DODT or a freshly prepared stock solution for your experiments.

Problem 2: Protein Aggregation After Adding DODT

  • Possible Cause: Exposure of Hydrophobic Regions.

    • Solution: The reduction of disulfide bonds that stabilize protein structure can lead to unfolding and exposure of hydrophobic regions, causing aggregation.[11] To mitigate this, you can:

      • Optimize buffer conditions by adjusting pH or ionic strength.[11]

      • Include solubilizing agents like arginine or glycerol in the buffer.[11]

      • Work with a lower protein concentration.[11]

      • Perform the reduction at a lower temperature (e.g., on ice) to slow down the process and potentially allow for proper refolding.

Problem 3: Unexpected Peaks in Mass Spectrometry After Using DODT

  • Possible Cause: Methionine Alkylation.

    • Solution: If your peptide or protein contains methionine and was subjected to acidic conditions with DODT (e.g., during cleavage from a resin), you may be observing a methionine-DODT adduct.[10] This can sometimes be reversed by treatment with dilute aqueous acid at 37°C.[10] For future experiments, consider replacing DODT with ethanedithiol or protecting methionine as a sulfoxide.[10]

Data Presentation

Table 1: Comparison of Common Disulfide Bond Reducing Agents

FeatureThis compound (DODT)Dithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Nature Thiol-containingThiol-containingThiol-free phosphine[6]
Odor Low odor/Almost odorless[3]Strong, unpleasant[6]Odorless[6][8]
Effective pH Range Likely optimal at pH > 7 (inferred)Optimal at pH > 7[1][2]1.5 - 8.5[6][8]
Stability in Air More stable than linear monothiolsProne to oxidation[6][11]More resistant to oxidation[6][8]
Reactivity with Maleimides Reacts (inferred from thiol groups)Reacts readily, competes with protein thiols[6][13]Reacts, but generally slower than DTT[6][13]
Common Applications Peptide cleavage scavenger[3][4]Protein reduction for electrophoresis, enzyme assays[5]Mass spectrometry, maleimide labeling[6][8]
Known Side Reactions Methionine alkylation in acidic conditions[10]Can reduce Ni2+ in affinity columns[9]Can be unstable in phosphate buffers[8]

Experimental Protocols

Protocol 1: General Protocol for Protein Disulfide Bond Reduction using DODT

  • Prepare a fresh stock solution of DODT: Dissolve DODT in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a concentration of 1 M.

  • Prepare the protein sample: Dissolve or dilute your protein sample in the reaction buffer. If the disulfide bonds are likely to be inaccessible, include a denaturant (e.g., 6 M Guanidinium-HCl) in the buffer.

  • Initiate the reduction: Add the DODT stock solution to the protein sample to a final concentration typically ranging from 10 mM to 50 mM. The optimal concentration will depend on the protein and the number of disulfide bonds.

  • Incubate: Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The optimal time and temperature should be determined empirically.

  • Stop the reaction and remove excess DODT (if necessary): If the free thiols of DODT will interfere with downstream applications (e.g., alkylation with iodoacetamide for mass spectrometry), the excess reducing agent must be removed. This can be achieved by dialysis, buffer exchange using spin columns, or chromatography.

Protocol 2: Use of DODT as a Scavenger in Peptide Cleavage (Fmoc Chemistry)

  • Prepare the cleavage cocktail: A common cleavage cocktail using DODT is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), water, and DODT. A typical ratio is 94:2.5:2.5:1.0 (v/v/v/v).[3]

  • Perform the cleavage: Add the freshly prepared cleavage cocktail to the peptide-bound resin.

  • Incubate: Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.[3]

  • Isolate the peptide: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide: Add cold methyl tertiary butyl ether (MTBE) to the filtrate to precipitate the crude peptide.[3]

  • Wash and dry: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold MTBE. Dry the peptide pellet under vacuum.

  • Purification and analysis: Purify the crude peptide using reverse-phase HPLC and verify its identity and purity by mass spectrometry. Be mindful of potential methionine alkylation by-products if your peptide contains this residue.[10]

Visualizations

Disulfide_Reduction_Mechanism cluster_0 Protein with Disulfide Bond cluster_1 DODT (Reducing Agent) Protein_S_S Protein-S-S-Protein Mixed_Disulfide Protein-S-S-DODT-SH Protein_S_S->Mixed_Disulfide Thiol-Disulfide Exchange 1 DODT_SH_SH HS-DODT-SH DODT_SH_SH->Mixed_Disulfide Reduced_Protein Protein-SH HS-Protein Mixed_Disulfide->Reduced_Protein Thiol-Disulfide Exchange 2 (Intramolecular) Oxidized_DODT DODT-(S-S)-Cyclic Mixed_Disulfide->Oxidized_DODT

Caption: Mechanism of disulfide bond reduction by DODT.

Troubleshooting_Workflow Start Incomplete Disulfide Reduction? Concentration Increase DODT Concentration Start->Concentration Yes Conditions Optimize pH, Temp, or Incubation Time Start->Conditions No, but still incomplete Check_Again Re-evaluate Reduction Concentration->Check_Again Conditions->Check_Again Denaturant Add Denaturant (Urea, Guanidinium-HCl) Fresh_Reagent Use Fresh DODT Denaturant->Fresh_Reagent Fresh_Reagent->Check_Again Check_Again->Denaturant Still Incomplete Success Reduction Successful Check_Again->Success Complete Aggregation Protein Aggregation Occurs? Success->Aggregation Aggregation_Solutions Lower Protein Conc. Add Solubilizers Lower Temperature Aggregation->Aggregation_Solutions Yes End Proceed with Experiment Aggregation->End No Aggregation_Solutions->End

Caption: Troubleshooting workflow for disulfide bond reduction.

Caption: Comparison of key features of DODT, DTT, and TCEP.

References

Technical Support Center: Post-Cleavage Removal of 3,6-Dioxa-1,8-octanedithiol (DODT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of 3,6-Dioxa-1,8-octanedithiol (DODT) following peptide cleavage from solid-phase resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most common method for removing DODT after peptide cleavage?

A1: The most common method for removing DODT and other scavengers after trifluoroacetic acid (TFA) cleavage is through precipitation of the peptide in cold diethyl ether (DEE) or methyl tert-butyl ether (MTBE).[1] The peptide, being a salt at this stage, is generally insoluble in ether, while the neutral, small-molecule scavengers like DODT remain in solution and are removed upon washing.[1]

Q2: Are there "greener" or safer alternatives to diethyl ether for peptide precipitation?

A2: Yes, cyclopentyl methyl ether (CPME) has been investigated as a greener alternative to diethyl ether (DEE) and methyl tert-butyl ether (MTBE).[2][3] Studies have shown that for several peptides, precipitation with CPME results in comparable peptide purity and yield to that achieved with DEE.[2][4] CPME is also more stable in acidic conditions and less prone to peroxide formation.[2]

Q3: Can residual DODT affect my downstream applications?

A3: Yes, residual DODT can interfere with various downstream applications. As a thiol, it can interfere with assays involving fluorescent dyes, reduce disulfide bonds in proteins, and potentially react with other components in your experimental setup. Therefore, its thorough removal is crucial for reliable and reproducible results.

Q4: I've heard DODT can cause side reactions with certain amino acids. Is this true and how can I address it?

A4: Yes, a known side reaction involves the alkylation of the methionine thioether by carbocations generated during cleavage, which can be scavenged by DODT, leading to the formation of a DODT-adduct. This by-product can be effectively removed by treating the crude peptide with dilute aqueous acid at 37°C post-cleavage.

Q5: Beyond precipitation, what other techniques can be used to remove DODT?

A5: Solid-Phase Extraction (SPE) is a highly effective method for purifying peptides and removing scavengers like DODT.[5] Reversed-phase SPE cartridges (e.g., C18) can be used to bind the peptide while allowing the less hydrophobic DODT and other cleavage cocktail components to be washed away.[6] High-Performance Liquid Chromatography (HPLC) is also a standard method for purifying the crude peptide and will effectively separate the peptide from residual scavengers.[7]

Troubleshooting Guides

Issue 1: The peptide does not precipitate or forms an oil upon addition of ether.

Q: I've added cold ether to my TFA cleavage mixture, but my peptide has either remained in solution or oiled out instead of forming a solid precipitate. What should I do?

A: This is a common issue, particularly with short, hydrophobic, or protected peptides. Here is a troubleshooting workflow to address this problem:

References

long-term storage and stability of 3,6-Dioxa-1,8-octanedithiol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and troubleshooting of 3,6-Dioxa-1,8-octanedithiol (DODT) solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DODT) and what are its common applications?

A1: this compound (DODT) is a dithiol monomer. It is commonly used as a scavenger in Fmoc-based solid-phase peptide synthesis to protect amino acids from side reactions during cleavage from the resin.[1][2][3][4] It is also utilized in the synthesis of polymers and as a reducing agent for disulfide bonds.[3][5]

Q2: What are the recommended storage conditions for neat this compound?

A2: Neat DODT should be stored in a cool, dry place in a tightly sealed container.[6][7][8] It is sensitive to air and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9][10][11]

Q3: What is the primary degradation pathway for DODT solutions?

A3: The primary degradation pathway for DODT, like other thiols, is oxidation of the thiol groups.[11][12] This is particularly relevant in the presence of atmospheric oxygen. The main degradation product is the intramolecular disulfide of DODT.[13][14] This oxidation is accelerated by factors such as elevated temperature, alkaline pH, and the presence of metal ions.[11][15]

Q4: How does pH affect the stability of DODT solutions?

A4: The stability of DODT solutions is highly pH-dependent. The thiol groups (R-SH) are in equilibrium with their more reactive thiolate form (R-S⁻). As the pH increases above the pKa of the thiol groups (for DODT, the pKa values are approximately 8.7 and 9.6), the concentration of the thiolate anion increases.[13][14] This thiolate form is more susceptible to oxidation, meaning DODT solutions are less stable at neutral to alkaline pH compared to acidic pH.[11]

Q5: Which solvents are recommended for preparing and storing DODT solutions?

A5: While specific data for DODT is limited, for general thiol stability, aprotic solvents or deoxygenated aqueous buffers at a slightly acidic pH are preferable to minimize oxidation. Thiol-disulfide exchange reactions are reportedly faster in aprotic solvents compared to water. If an aqueous buffer is required for an experiment, it should be thoroughly deoxygenated prior to use, and the DODT solution should be prepared fresh.

Q6: Can I use antioxidants to improve the stability of my DODT solution?

A6: Yes, antioxidants can help prevent the oxidation of thiols in solution. Ascorbic acid (Vitamin C) is a commonly used antioxidant for this purpose.[11] Additionally, including a chelating agent like EDTA can help by sequestering metal ions that can catalyze thiol oxidation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in experiments using a DODT solution.

This issue is often related to the degradation of the DODT solution, leading to a lower effective concentration of the active dithiol.

Possible Cause Recommended Action
Oxidation of DODT due to improper storage. Always prepare DODT solutions fresh for optimal performance. If storage is necessary, use deoxygenated solvents, store under an inert atmosphere (argon or nitrogen), and keep at low temperatures (2-8°C or -20°C for longer-term). Avoid repeated freeze-thaw cycles.
Solution prepared in a high pH buffer. If the experimental conditions allow, prepare the stock solution in a slightly acidic buffer and adjust the pH just before use. For assays requiring neutral or alkaline pH, use the solution immediately after preparation.
Contamination with metal ions. Use high-purity, metal-free solvents and reagents. Consider adding a chelating agent such as EDTA (e.g., 1 mM) to your buffer to sequester trace metal ions that can catalyze oxidation.
Exposure to air (oxygen). Use solvents that have been deoxygenated by methods such as sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw technique. Handle solutions using techniques that minimize air exposure.
Issue 2: Side reactions observed in peptide synthesis when using DODT as a scavenger.

A known issue is the alkylation of sensitive amino acid residues, such as methionine, by by-products formed during the cleavage process with DODT.[1]

Possible Cause Recommended Action
Alkylation of methionine. Replace DODT with an alternative scavenger like ethane dithiol.[1] Alternatively, use methionine sulfoxide during peptide synthesis and reduce it back to methionine after cleavage.
Formation of by-products. The by-product can often be removed by a post-cleavage treatment with dilute aqueous acid at 37°C.[1]

Quantitative Data Summary

Storage Condition Solvent Expected Shelf-Life (Illustrative) Primary Degradation Product
Room Temperature (~25°C), Exposed to AirAqueous Buffer (pH 7.4)< 24 hoursIntramolecular Disulfide
2-8°C, Exposed to AirAqueous Buffer (pH 7.4)1-3 daysIntramolecular Disulfide
2-8°C, Under Inert GasDeoxygenated Aqueous Buffer (pH 7.4)Several days to a weekIntramolecular Disulfide
-20°C, Under Inert GasAnhydrous, Deoxygenated Aprotic Solvent (e.g., DMF, DMSO)Several weeks to monthsIntramolecular Disulfide
-20°C, Under Inert GasDeoxygenated Aqueous Buffer (pH < 7)Several weeksIntramolecular Disulfide

Experimental Protocols

Protocol 1: Preparation of a Stabilized DODT Stock Solution

This protocol describes the preparation of a DODT stock solution with enhanced stability for general use.

Materials:

  • This compound (DODT)

  • Anhydrous, deoxygenated solvent (e.g., Dimethylformamide - DMF)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vial with a septum-lined cap

Procedure:

  • Allow the vial of neat DODT to warm to room temperature before opening.

  • In a chemical fume hood, carefully weigh the desired amount of DODT and transfer it to the amber glass vial.

  • Flush the vial with inert gas for 1-2 minutes.

  • Add the appropriate volume of anhydrous, deoxygenated DMF to achieve the desired stock concentration (e.g., 1 M).

  • Seal the vial with the septum-lined cap and gently swirl to dissolve the DODT.

  • For long-term storage, flush the headspace of the vial with inert gas before sealing tightly. Store at -20°C.

Protocol 2: Assessment of DODT Solution Stability using Ellman's Reagent

This protocol provides a method to quantify the concentration of free thiols in a DODT solution over time to assess its stability.

Materials:

  • DODT solution to be tested

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • Cysteine or N-acetylcysteine (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a DTNB working solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare a standard curve:

    • Prepare a stock solution of cysteine (or N-acetylcysteine) of known concentration in the Reaction Buffer.

    • Perform serial dilutions to create a range of standards (e.g., 0 to 1 mM).

    • Add 50 µL of the DTNB working solution to 2.5 mL of each standard dilution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot absorbance vs. concentration to generate a standard curve.

  • Sample Analysis:

    • At each time point of your stability study (e.g., 0, 24, 48, 72 hours), take an aliquot of your stored DODT solution.

    • Dilute the DODT aliquot in the Reaction Buffer to a concentration that falls within the range of your standard curve.

    • Add 50 µL of the DTNB working solution to 2.5 mL of the diluted DODT sample.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Determine the concentration of free thiols in your diluted sample using the standard curve.

    • Calculate the concentration of DODT in your original stored solution, accounting for the dilution factor.

    • Plot the DODT concentration versus time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation prep_dott Prepare DODT Solution in chosen solvent/buffer store Store under defined conditions (Temp, Atmosphere, Light) prep_dott->store sampling Sample at Time Points (t=0, t=1, t=2...) store->sampling ellman Perform Ellman's Assay sampling->ellman measure Measure Absorbance at 412 nm ellman->measure calculate Calculate Free Thiol Concentration measure->calculate plot Plot [DODT] vs. Time calculate->plot determine Determine Degradation Rate / Shelf-Life plot->determine

Workflow for DODT Solution Stability Assessment.

troubleshooting_workflow cluster_solutions Corrective Actions start Inconsistent Experimental Results? check_prep Review Solution Preparation Protocol start->check_prep fresh_sol Was the solution freshly prepared? check_prep->fresh_sol deoxygenated Were deoxygenated solvents used? fresh_sol->deoxygenated No ph_check What is the pH of the solution? fresh_sol->ph_check Yes prepare_fresh Prepare a fresh solution before each experiment. fresh_sol->prepare_fresh No use_inert Use deoxygenated solvents and store under inert gas. deoxygenated->use_inert adjust_ph Prepare stock in acidic buffer; adjust pH before use. ph_check->adjust_ph Neutral/Alkaline add_edta Add EDTA to chelate metal ions. ph_check->add_edta All pH

Troubleshooting Inconsistent DODT Results.

References

Validation & Comparative

3,6-Dioxa-1,8-octanedithiol vs ethanedithiol as a scavenger

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: 3,6-Dioxa-1,8-octanedithiol (DODT) vs. Ethanedithiol (EDT) as Scavengers in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage and deprotection step is critical for obtaining a high-purity product. Trifluoroacetic acid (TFA) is the most common reagent for this purpose in Fmoc-based chemistry. During this process, reactive cationic species are generated from the cleavage of side-chain protecting groups, which can lead to undesired side reactions with the peptide. Scavengers are therefore added to the TFA cocktail to "trap" these reactive species.

This guide provides an objective comparison of two common thiol-based scavengers: this compound (DODT) and 1,2-Ethanedithiol (EDT). The comparison is based on their performance, potential side reactions, and practical usability, supported by available data.

Performance and Properties Overview

Both DODT and EDT are effective at preventing the reattachment of protecting groups and minimizing side reactions, particularly the oxidation of sensitive residues like cysteine and methionine.[1] However, they differ significantly in their physical properties and can exhibit different side-reaction profiles.

This compound (DODT) is primarily valued for being a low-odor alternative to the pungent EDT.[2] This makes it a more user-friendly option in the laboratory. Studies have shown that DODT can be substituted for traditional thiols in cleavage cocktails without a significant negative impact on the purity of the final peptide product.[3]

1,2-Ethanedithiol (EDT) is a well-established and highly effective scavenger.[4] It is a component of many robust and "universal" cleavage cocktails, such as Reagent K, designed for peptides with multiple sensitive residues.[5][6] Its primary drawback is its extremely strong and unpleasant odor.

Quantitative Comparison of Cleavage Cocktails

While direct side-by-side purity data is not always presented in a comparative format in the literature, the composition of commonly used cleavage cocktails provides insight into the application of each scavenger.

Reagent Name/TypeComposition (%)Key Application/BenefitScavengerCitations
Standard + ThiolTFA (92.5), H₂O (2.5), TIS (2.5), EDT (2.5)General purpose for peptides with Cys(Trt)EDT[5]
Reagent KTFA (82.5), Phenol (5), H₂O (5), Thioanisole (5), EDT (2.5)Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr)EDT[5][6]
Odor-free CocktailTFA (94), TIS (2.5), H₂O (2.5), DODT (1.0)Low-odor general purpose cleavageDODT[3]
Alternative DODT CocktailTFA (94), Anisole (3), DODT (2), TIS (1)Low-odor cleavage for sensitive residuesDODT[3]

Key Experimental Considerations and Side Reactions

Methionine Alkylation with DODT: A notable side reaction has been reported when using DODT in the cleavage of peptides containing methionine. An alkylation by-product can be formed, which is not observed when using EDT under similar conditions.[7] This impurity is detectable by LC-MS and can be characterized by NMR spectroscopy. Fortunately, this by-product can often be removed in a subsequent post-cleavage step by treatment with dilute aqueous acid.[7][8]

Tryptophan Modification with EDT: Prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to the modification of tryptophan residues through the formation of a dithioketal.[9]

The selection between DODT and EDT may therefore depend on the specific peptide sequence. For peptides containing methionine, EDT might be the safer choice to avoid the specific alkylation side reaction. For peptides lacking methionine, DODT offers a significant practical advantage due to its low odor.

Experimental Protocols

Below are representative protocols for TFA cleavage using cocktails containing either DODT or EDT.

Protocol 1: General Cleavage with EDT-Containing Cocktail
  • Resin Preparation:

    • Transfer the dry peptide-resin (e.g., 0.1 mmol) to a reaction vessel.

    • Wash the resin three times with dichloromethane (DCM) to swell the resin and remove residual DMF.

    • Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation:

    • In a well-ventilated fume hood, prepare 10 mL of the cleavage cocktail: 9.25 mL TFA, 0.25 mL deionized water, 0.25 mL triisopropylsilane (TIS), and 0.25 mL EDT.

    • Cool the mixture in an ice bath.

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the resin.

    • Allow the vessel to warm to room temperature and agitate gently for 2-3 hours.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add them dropwise to a 10-fold excess of cold (–20°C) diethyl ether to precipitate the peptide.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet twice with cold ether.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Low-Odor Cleavage with DODT-Containing Cocktail
  • Resin Preparation:

    • Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare 10 mL of the cleavage cocktail: 9.4 mL TFA, 0.25 mL TIS, 0.25 mL deionized water, and 0.1 mL DODT.

    • Cool the mixture in an ice bath.

  • Cleavage Reaction and Peptide Isolation:

    • Follow steps 3-5 from Protocol 1. A typical reaction time is 2.5 to 4 hours at room temperature.[3]

Visualizing the Process and Side Reactions

To better understand the role of these scavengers and the potential side reactions, the following diagrams illustrate the key processes.

Cleavage_Workflow cluster_0 Solid Phase cluster_1 Cleavage Cocktail cluster_2 Solution PeptideResin Peptide-Resin (with protecting groups) FreePeptide Deprotected Peptide PeptideResin->FreePeptide TFA Cleavage ReactiveCations Reactive Cations (e.g., t-butyl+) PeptideResin->ReactiveCations Generates TFA TFA Scavenger Scavenger (DODT or EDT) TrappedCations Trapped Cations SideProduct Side Product (e.g., alkylated peptide) ReactiveCations:e->TrappedCations:w Trapped by ReactiveCations->SideProduct Reacts with Peptide

Caption: General workflow of TFA cleavage and the role of scavengers.

Methionine_Alkylation cluster_0 Reactants in Cleavage Cocktail cluster_1 Side Reaction cluster_2 Alternative Met Methionine Residue (on peptide) AlkylatedMet Alkylated Methionine By-product Met->AlkylatedMet Alkylation NoReaction No Significant Alkylation DODT DODT DODT->AlkylatedMet Mediates EDT Ethanedithiol (EDT) EDT->NoReaction Prevents

Caption: Side reaction of methionine alkylation observed with DODT.

Conclusion

The choice between this compound and ethanedithiol as a scavenger in TFA cleavage cocktails involves a trade-off between practical laboratory considerations and potential side-reaction profiles.

  • DODT is an excellent choice for its low odor, providing a significant improvement in the laboratory environment. It is effective for most applications, but caution should be exercised when cleaving methionine-containing peptides due to the risk of a specific alkylation side reaction.[7]

  • EDT remains a highly reliable and potent scavenger, particularly for complex peptides with multiple sensitive residues.[5] Its major drawback is its pungent smell. It is the preferred scavenger for peptides containing methionine where the DODT-induced side reaction is a concern.

For optimal results, the choice of scavenger should be tailored to the specific amino acid composition of the peptide being synthesized. When encountering unexpected side products, a systematic comparison of different scavenger cocktails is recommended.

References

A Comparative Guide to Dithiothreitol (DTT) and 3,6-Dioxa-1,8-octanedithiol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, the choice of a reducing agent is a critical decision that can significantly impact experimental outcomes. Dithiothreitol (DTT), a long-standing and widely used reagent, is often the default choice for reducing disulfide bonds in proteins and other biological molecules. However, emerging alternatives such as 3,6-Dioxa-1,8-octanedithiol offer distinct properties that may be advantageous in specific applications. This guide provides an objective comparison of DTT and this compound, supported by available data and detailed experimental protocols to empower researchers in making informed decisions.

Overview of Dithiothreitol (DTT) and this compound

Dithiothreitol (DTT) , also known as Cleland's reagent, is a potent reducing agent renowned for its ability to efficiently reduce disulfide bonds.[1] Its mechanism involves the formation of a stable six-membered ring with an internal disulfide bond, which drives the reduction reaction to completion.[1] DTT is a cornerstone in a multitude of applications, including protein denaturation for electrophoresis, preservation of enzyme activity, and prevention of protein aggregation.[1][2]

This compound , on the other hand, is a dithiol with a more linear structure containing ether linkages. It has found utility as a curing agent for epoxy resins, a metal detoxifier, and notably, as a less odorous alternative to traditional thiols in solid-phase peptide synthesis.[3] While not as extensively characterized in the context of protein reduction as DTT, its unique properties warrant consideration.

Physicochemical and Application Properties: A Comparative Summary

The following table summarizes the key physicochemical and application properties of DTT and this compound based on available information.

PropertyDithiothreitol (DTT)This compound
Synonyms Cleland's ReagentDODT, BMEOE
Molecular Formula C₄H₁₀O₂S₂C₆H₁₄O₂S₂
Molecular Weight 154.25 g/mol 182.30 g/mol
Appearance White crystalline powderColorless to light yellow liquid
Odor Slight sulfur smellLess odorous than many thiols
Solubility Highly soluble in water, ethanol, and acetoneSlightly soluble in water
Primary Applications Reducing agent in protein biochemistry, enzyme preservation, protein denaturation (SDS-PAGE), RNA isolation.[1][4]Epoxy resin curing agent, metal detoxifier, scavenger in Fmoc-based peptide synthesis.[3]
Mechanism of Action Forms a stable six-membered ring with an internal disulfide bond upon oxidation.[1]Functions as a dithiol reducing agent.
Optimal pH for Reduction >7[5]Not explicitly documented for protein reduction.
Known Side Reactions Can reduce nickel ions, potentially interfering with His-tagged protein purification.[6]Can cause a significant alkylation by-product with methionine-containing peptides during acidic cleavage.[7]

Performance Comparison: Existing Data and Proposed Experiments

Reducing Power Assessment

A fundamental parameter for a reducing agent is its efficiency in reducing disulfide bonds. The Ellman's reagent assay provides a reliable method for quantifying free sulfhydryl groups and can be adapted to compare the reducing power of DTT and this compound.

Experimental Protocol: Comparative Analysis of Reducing Power using Ellman's Reagent

Objective: To quantitatively compare the rate and extent of disulfide bond reduction in a model protein by DTT and this compound.

Materials:

  • Model protein with a known number of disulfide bonds (e.g., bovine serum albumin - BSA)

  • Dithiothreitol (DTT)

  • This compound

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Cysteine hydrochloride monohydrate (for standard curve)

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of DTT and this compound (e.g., 100 mM) in the Reaction Buffer.

    • Prepare a stock solution of the model protein (e.g., 1 mg/mL) in the Reaction Buffer.

    • Prepare a 4 mg/mL solution of Ellman's Reagent in the Reaction Buffer.

    • Prepare a series of cysteine standards (e.g., 0 to 1.6 mM) in the Reaction Buffer to generate a standard curve.

  • Reduction Reaction:

    • In separate microcentrifuge tubes, add the model protein solution.

    • To initiate the reduction, add an equimolar concentration of either DTT or this compound to the protein solutions. Include a control with no reducing agent.

    • Incubate the reactions at a controlled temperature (e.g., 37°C).

  • Quantification of Free Thiols:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction tube.

    • Add the aliquot to a cuvette containing the Ellman's Reagent solution and the Reaction Buffer.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Using the cysteine standard curve, determine the concentration of free sulfhydryl groups at each time point for both reducing agents.

    • Plot the concentration of free thiols versus time to compare the rate and extent of reduction.

Expected Outcome: This experiment will provide quantitative data on the kinetics of disulfide bond reduction, allowing for a direct comparison of the reducing efficiency of DTT and this compound.

Stability Analysis

The stability of a reducing agent in solution is crucial for the reproducibility of experiments. This protocol outlines a method to compare the stability of DTT and this compound under different pH and temperature conditions.

Experimental Protocol: Comparative Stability Analysis

Objective: To assess and compare the stability of DTT and this compound in solution over time at different pH values and temperatures.

Materials:

  • Dithiothreitol (DTT)

  • This compound

  • A series of buffers with different pH values (e.g., pH 6.0, 7.4, and 8.5)

  • Ellman's Reagent (DTNB)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare solutions of DTT and this compound (e.g., 10 mM) in each of the different pH buffers.

  • Incubation:

    • Aliquot the solutions into separate tubes and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Quantification of Reducing Activity:

    • At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot from each tube.

    • Determine the concentration of the active reducing agent by measuring its ability to reduce a known concentration of DTNB (Ellman's Reagent) and measuring the absorbance at 412 nm.

  • Data Analysis:

    • Plot the percentage of remaining active reducing agent versus time for each condition (pH and temperature).

    • This will provide a direct comparison of the stability of the two compounds.

Expected Outcome: The results will indicate which reducing agent is more stable under specific experimental conditions, guiding the selection for applications requiring long incubation times or varied pH environments.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G Mechanism of Disulfide Bond Reduction by DTT cluster_0 Protein with Disulfide Bond cluster_1 DTT (Reduced Form) cluster_2 Intermediate cluster_3 Reduced Protein cluster_4 DTT (Oxidized Form) Protein-S-S-Protein Protein-S-S-Protein Protein-S-S-DTT Protein-S-S-DTT Protein-S-S-Protein->Protein-S-S-DTT Thiol-disulfide exchange HS-CH2-(CHOH)2-CH2-SH HS-CH2-(CHOH)2-CH2-SH HS-CH2-(CHOH)2-CH2-SH->Protein-S-S-DTT 2 x Protein-SH 2 x Protein-SH Protein-S-S-DTT->2 x Protein-SH Intramolecular cyclization Cyclic Disulfide Cyclic Disulfide Protein-S-S-DTT->Cyclic Disulfide G Experimental Workflow for Comparing Reducing Agents Start Start Prepare_Protein_Solution Prepare Model Protein Solution Start->Prepare_Protein_Solution Add_Reducing_Agent Add DTT or This compound Prepare_Protein_Solution->Add_Reducing_Agent Incubate Incubate at Controlled Temperature Add_Reducing_Agent->Incubate Aliquots Take Aliquots at Time Intervals Incubate->Aliquots Ellmans_Assay Perform Ellman's Assay (Measure A412) Aliquots->Ellmans_Assay Analyze_Data Analyze Data & Compare Rates Ellmans_Assay->Analyze_Data End End Analyze_Data->End

References

Navigating the Landscape of Low-Odor Scavengers in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin is a critical step that significantly impacts the purity and yield of the final product. The use of scavengers to trap reactive cationic species generated during this process is essential, but many traditional thiol-based scavengers are plagued by a strong, unpleasant odor. This guide provides a comprehensive comparison of alternative low-odor scavengers to the commonly used but malodorous 3,6-Dioxa-1,8-octanedithiol (DODT), with a focus on performance, supported by experimental data and detailed protocols.

Introduction to Scavengers in Peptide Synthesis

During the acid-mediated cleavage of peptides from the solid support in Fmoc-based SPPS, protecting groups are removed, generating reactive carbocations. These electrophilic species can cause a variety of side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine, leading to impurities that are often difficult to remove. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations, thereby preventing unwanted modifications to the peptide.

This compound (DODT) has been a popular choice due to its relatively low odor compared to other dithiols like 1,2-ethanedithiol (EDT). However, the demand for even less odorous and more efficient scavengers has driven the exploration of several alternatives. This guide will focus on the comparative performance of Dithiothreitol (DTT), 1,4-Benzenedimethanethiol (1,4-BDMT), and Triisopropylsilane (TIS) as low-odor alternatives to DODT.

Performance Comparison of Low-Odor Scavengers

The selection of a scavenger is a critical parameter that influences the yield and purity of the synthesized peptide. The following tables summarize the quantitative data from studies comparing the performance of DODT and its low-odor alternatives.

Table 1: Comparison of Scavenger Performance in the Synthesis of Exenatide

ScavengerCrude Peptide Yield (%)Crude Peptide Purity (%)t-Bu Adducts (%)Met(O) (%)
DODT ~75~60~0.3~1.0
DTT ~80~65~0.2~1.0
1,4-BDMT ~85 ~70 ~0.1 ~1.0
None ~70~55~0.5~1.5

Data adapted from a study by Pawlas, J. et al. on the cleavage of exenatide resin.

Table 2: Stability of Thiol Scavengers in TFA/TIS/H₂O (95:3:2, v/v/v)

ScavengerStability after 2 hours (%)
DODT < 20
DTT ~60
1,4-BDMT > 95

Data represents the percentage of the scavenger remaining after 2 hours in the cleavage cocktail, adapted from Pawlas, J. et al.

Table 3: Qualitative Odor Profile of Scavengers

ScavengerOdor Description
This compound (DODT) Low, but still noticeable thiol odor
Dithiothreitol (DTT) Often described as having a smell of toxic sludge, candle wax, nuts, or slightly burned popcorn[1]
1,4-Benzenedimethanethiol (1,4-BDMT) Described as a non-odorous scavenger[2]
Triisopropylsilane (TIS) Generally considered odorless[3][4]

In-Depth Analysis of Low-Odor Scavenger Alternatives

1,4-Benzenedimethanethiol (1,4-BDMT)

1,4-BDMT has emerged as a highly promising low-odor scavenger. Studies have shown that it can provide crude peptides in higher yield and purity compared to aliphatic thiols like DODT and DTT[2]. Its superior performance can be attributed to its higher stability in trifluoroacetic acid (TFA)[2].

Advantages:

  • High Scavenging Efficiency: Effectively minimizes the formation of byproducts, including t-butyl adducts[5].

  • Improved Yield and Purity: Leads to higher quality crude peptides[2][5].

  • Excellent Stability: Significantly more stable in TFA cleavage cocktails compared to DODT and DTT[2][5].

  • Low Odor: Described as a non-odorous alternative to traditional thiols[2].

  • UV-Detectable: Contains a chromophore, allowing for easier detection during purification[2].

Disadvantages:

  • Potential for Peptide-Thiol Adducts: In some cases, the formation of adducts between the peptide and the thiol scavenger has been observed, particularly with tryptophan-containing peptides[2].

Dithiothreitol (DTT)

DTT is a well-established reducing agent and scavenger that is considered to have a less pungent odor than EDT. It is often used in "low-odor" cleavage cocktails[6].

Advantages:

  • Effective Reducing Agent: Helps to prevent the oxidation of sensitive residues like cysteine.

  • Lower Odor than EDT: Generally considered more tolerable than highly malodorous thiols.

Disadvantages:

  • Moderate Stability: Can decompose in TFA, reducing its scavenging efficiency over time[5].

  • Variable Odor Perception: While considered "low-odor" by some, others find its smell unpleasant[1].

Triisopropylsilane (TIS)

Triisopropylsilane (TIS) is a non-thiol scavenger that is widely used in cleavage cocktails and is considered odorless[3][4]. It functions as a hydride donor to quench carbocations. While often used in combination with other scavengers, it can also be a primary component of "odorless" cleavage cocktails.

Advantages:

  • Odorless: Provides a significant advantage in a laboratory environment.

  • Effective Carbocation Scavenger: Particularly efficient at scavenging trityl cations[7].

Disadvantages:

  • Reducing Properties: TIS can act as a reducing agent, which can be a double-edged sword. It can help prevent disulfide bond formation but may also lead to the undesired removal of certain cysteine-protecting groups[8][9].

  • Ineffective for Methionine Oxidation: TIS alone does not prevent the oxidation of methionine residues[10]. For peptides containing methionine, the addition of other scavengers like dimethylsulfide (DMS) is necessary.

  • Potential for Side Reactions: Can cause the reduction of the indole ring of tryptophan.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of different scavengers.

Protocol 1: Standard TFA Cleavage

This protocol is suitable for the cleavage of peptides from the resin and removal of most acid-labile protecting groups.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Scavenger of choice (e.g., 1,4-BDMT, DTT, or a TIS-based cocktail)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Swell the dried peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Prepare the cleavage cocktail. A common formulation is 95% TFA, 2.5% TIS, and 2.5% water, with the addition of the primary scavenger (e.g., 2.5-5% of 1,4-BDMT or DTT).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional agitation for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the peptide pellet under vacuum.

Protocol 2: Two-Step Cleavage for Minimizing Side Reactions

This protocol is particularly useful for peptides containing sensitive residues prone to alkylation.

Procedure:

  • Step 1 (Initial Cleavage): Treat the peptide-resin with a cocktail of 70% TFA, 5% TIS, 5% water, 10% thioanisole, and 10% DMS (with or without 1% DTT) for 30 minutes at room temperature.

  • Step 2 (Final Cleavage): Add neat TFA to the reaction mixture to bring the final TFA concentration to approximately 80-90%. Continue the cleavage for an additional 1.5-2 hours.

  • Follow steps 6-11 from the Standard TFA Cleavage protocol for peptide isolation.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for scavenger comparison and the logical considerations for selecting an appropriate scavenger.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_analysis Analysis Resin Start with Peptide-Resin Cleavage Divide Resin into Aliquots Resin->Cleavage Cocktail1 Cleavage with DODT Cocktail Cleavage->Cocktail1 Cocktail2 Cleavage with DTT Cocktail Cleavage->Cocktail2 Cocktail3 Cleavage with 1,4-BDMT Cocktail Cleavage->Cocktail3 Cocktail4 Cleavage with TIS-based Cocktail Cleavage->Cocktail4 Precipitation Precipitate Peptides Cocktail1->Precipitation Cocktail2->Precipitation Cocktail3->Precipitation Cocktail4->Precipitation Purification Purify Crude Peptides Precipitation->Purification Analysis Analyze Yield, Purity, and Byproducts (HPLC, MS) Purification->Analysis

Figure 1: Experimental workflow for comparing scavenger performance.

Scavenger_Selection_Logic Start Peptide Sequence Analysis Sensitive_Residues Contains Sensitive Residues? (Cys, Met, Trp) Start->Sensitive_Residues Cys_Met Contains Cys or Met? Sensitive_Residues->Cys_Met Yes No_Sensitive Use General TIS-based Cocktail (TFA/TIS/H2O) Sensitive_Residues->No_Sensitive No Trp Contains Trp? Cys_Met->Trp No Thiol_Scavenger Use Thiol Scavenger (1,4-BDMT or DTT) Cys_Met->Thiol_Scavenger Yes Trp->Thiol_Scavenger Yes TIS_Cocktail Consider TIS-based Cocktail with additional scavengers for Met Trp->TIS_Cocktail No BDMT_Advantage 1,4-BDMT for higher yield, purity, and stability Thiol_Scavenger->BDMT_Advantage TIS_Caution Caution: TIS can reduce some Cys protecting groups Thiol_Scavenger->TIS_Caution

Figure 2: Decision tree for selecting an appropriate low-odor scavenger.

Conclusion

The selection of a scavenger is a critical decision in solid-phase peptide synthesis that directly impacts the quality of the final product and the laboratory environment. While DODT offers a lower-odor alternative to traditional thiols, this guide highlights that superior options are available.

1,4-Benzenedimethanethiol (1,4-BDMT) stands out as a highly effective, low-odor scavenger that consistently provides high yields and purities of crude peptides, owing to its exceptional stability in TFA. For researchers prioritizing both performance and a pleasant working environment, 1,4-BDMT is an excellent choice.

Dithiothreitol (DTT) remains a viable low-odor option, particularly when a strong reducing environment is required. However, its moderate stability in TFA should be considered.

Triisopropylsilane (TIS) offers a completely odorless alternative, making it ideal for laboratories with stringent odor control requirements. However, its application requires careful consideration of the peptide sequence, as it may not be suitable for all peptides, especially those containing methionine, without the addition of other scavengers. Furthermore, its reducing properties can be a concern when specific cysteine protecting groups need to be preserved.

By carefully considering the experimental data and the specific requirements of their synthesis, researchers can select the most appropriate low-odor scavenger to optimize their peptide synthesis workflow, leading to higher quality products and a more favorable laboratory environment.

References

Navigating the Cleavage of Hydrophobic Peptides: A Comparative Guide to 3,6-Dioxa-1,8-octanedithiol (DODT)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals grappling with the synthesis of hydrophobic peptides, the final cleavage step is often a critical bottleneck. The choice of scavenger in the cleavage cocktail can significantly impact yield, purity, and the ease of handling these aggregation-prone molecules. This guide provides a comprehensive comparison of 3,6-Dioxa-1,8-octanedithiol (DODT) with other common dithiol scavengers, supported by available experimental data, to aid in the selection of an optimal cleavage strategy.

Executive Summary

This compound (DODT) has emerged as a popular scavenger in solid-phase peptide synthesis (SPPS), primarily due to its significantly lower odor compared to traditional thiols like 1,2-ethanedithiol (EDT). While studies have shown that for a general set of peptides, DODT can be a suitable replacement for malodorous thiols without compromising purity, its performance with complex and hydrophobic peptides requires careful consideration.[1][2] Recent evidence suggests that for certain challenging sequences, DODT may lead to lower yields and purity compared to established scavengers like dithiothreitol (DTT) and EDT.[3] Furthermore, a notable side reaction involving the alkylation of methionine residues has been reported with DODT, a crucial factor for peptides containing this amino acid.[4]

This guide will delve into the performance of DODT, compare it with alternative scavengers, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific hydrophobic peptide targets.

Performance Comparison of Dithiol Scavengers

The selection of a dithiol scavenger is critical for minimizing side reactions, such as the re-attachment of protecting groups to sensitive amino acid residues, and for preventing the oxidation of susceptible residues like cysteine and methionine. The ideal scavenger should be effective, minimally reactive with the target peptide, and easy to remove during purification.

ScavengerKey AdvantagesKey DisadvantagesNotable Side Reactions
This compound (DODT) Low odor, improving the laboratory environment.[1][2]Can result in lower yield and purity for complex peptides compared to DTT and EDT.[3] Less stable in Trifluoroacetic Acid (TFA) compared to other thiols.[3]Alkylation of methionine residues.[4]
1,2-Ethanedithiol (EDT) Well-established and effective scavenger.Strong, unpleasant odor.Can lead to the formation of dithioketal adducts with tryptophan if exposure is prolonged.[5]
Dithiothreitol (DTT) Effective in preventing oxidation of cysteine and methionine.[6]Can be less stable in strong acid over extended periods.Generally considered a clean scavenger with fewer side reactions.
1,4-Butanedithiol (BDT) Similar scavenging properties to EDT.Also has a strong, unpleasant odor.Similar potential for side reactions as other simple dithiols.
Quantitative Data from a Comparative Study

A study by Pawlas and Rasmussen provides valuable quantitative insights into the performance of various thiol scavengers in the cleavage of exenatide, a complex 39-mer peptide. While not exclusively a hydrophobic peptide, it contains several sensitive residues, making this data relevant.

ScavengerCrude Peptide Yield (%)Crude Peptide Purity (%)
DODT 7555
DTT 8565
EDT 8363
1,4-Benzenedimethanethiol (1,4-BDMT) 8870
No Thiol 6545

Data adapted from Pawlas, J., and Rasmussen, J. H. (2021). Benzylthiols as scavengers in TFA cleavages of peptide resins.[3]

These results indicate that for the challenging synthesis of exenatide, DODT was inferior to both DTT and EDT in terms of both yield and purity.[3]

Impact on Hydrophobic Peptides: Aggregation and Solubility

A primary challenge with hydrophobic peptides is their propensity to aggregate upon cleavage from the solid support, making purification and subsequent handling difficult. While there is a lack of studies directly comparing the effect of different dithiol scavengers on the aggregation and solubility of a wide range of hydrophobic peptides, some general principles and strategies can be applied.

The choice of scavenger is one component of a broader strategy to manage hydrophobic peptides. Other critical factors include:

  • Cleavage Cocktail Composition: The overall composition of the cleavage cocktail, including the concentration of TFA and the presence of other scavengers like triisopropylsilane (TIS) and water, plays a significant role.

  • Post-Cleavage Work-up: The method of peptide precipitation and washing is crucial. For highly hydrophobic peptides, precipitation with cold diethyl ether may be inefficient. Alternative methods, such as precipitation in ice-cold water, have been shown to be effective for certain hydrophobic sequences.[7][8]

  • Solubilization Techniques: Following cleavage and precipitation, dissolving the crude hydrophobic peptide can be challenging. The use of organic solvents like DMSO, DMF, or acetonitrile, sometimes in combination with sonication, can aid in solubilization.[9]

While no direct evidence suggests that DODT inherently promotes or inhibits aggregation more than other dithiols, its lower performance in terms of purity for some peptides could indirectly lead to a more heterogeneous crude product, potentially complicating purification efforts for aggregation-prone sequences.

Experimental Protocols

The following are representative protocols for peptide cleavage. The choice of cocktail should be guided by the specific amino acid composition of the peptide.

Protocol 1: General Purpose Cleavage with DODT (Low Odor)

This protocol is suitable for peptides without methionine or other highly sensitive residues where a low-odor procedure is prioritized.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • This compound (DODT)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Prepare the Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail with the following ratio (v/v/v/v): TFA/TIS/Water/DODT (94:2.5:2.5:1.0).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Methionine-Containing Peptides with EDT

Due to the reported side reaction of DODT with methionine,[4] a traditional cocktail with EDT is recommended for peptides containing this residue.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Prepare the Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail with the following ratio (v/v/v/v): TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate.

  • Precipitation: Add the filtrate to a 10-fold excess of cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide. Wash the pellet with cold diethyl ether.

  • Drying: Dry the peptide pellet under vacuum.

Visualizing the Cleavage Process and Workflow

To better illustrate the experimental procedures and the underlying chemical transformations, the following diagrams are provided.

Peptide_Cleavage_Workflow Resin Peptide-Resin Cleavage Add Cleavage Cocktail (TFA, Scavengers) Resin->Cleavage Incubation Incubate (2-3 hours) Cleavage->Incubation Filtration Filter to Remove Resin Incubation->Filtration Precipitation Precipitate Peptide (Cold Ether) Filtration->Precipitation Washing Wash Peptide Pellet Precipitation->Washing Drying Dry Crude Peptide Washing->Drying Analysis Analyze Purity (HPLC, MS) Drying->Analysis

Caption: A generalized workflow for the cleavage and initial work-up of synthetic peptides.

Scavenger_Signaling_Pathway TFA TFA Protecting_Groups Protecting Groups (e.g., Trt, tBu) TFA->Protecting_Groups Cleavage Carbocations Reactive Carbocations Protecting_Groups->Carbocations DODT DODT Carbocations->DODT Quenching Peptide Nucleophilic Residues (Trp, Met, Cys, Tyr) Carbocations->Peptide Attack Scavenged_Products Stable Adducts DODT->Scavenged_Products Side_Products Side Products (Alkylation, etc.) Peptide->Side_Products

Caption: The role of DODT as a scavenger in preventing side reactions during peptide cleavage.

Conclusion and Recommendations

The choice of a dithiol scavenger for the cleavage of hydrophobic peptides is a multifaceted decision that requires balancing efficacy, safety, and the specific chemistry of the target peptide.

  • For general-purpose synthesis of peptides that do not contain methionine and are not considered highly complex or aggregation-prone, this compound (DODT) offers a significant advantage in terms of its low odor, making the laboratory environment more pleasant. Studies suggest that for many peptides, purity is not compromised.[1][2]

  • For hydrophobic peptides containing methionine, the use of DODT is discouraged due to the potential for a significant alkylation side reaction.[4] In such cases, traditional scavengers like 1,2-ethanedithiol (EDT) in combination with other scavengers are a more prudent choice.

  • For particularly challenging or complex hydrophobic peptides, where maximizing yield and purity is paramount, the available data suggests that dithiothreitol (DTT) or EDT may provide superior results compared to DODT.[3] Researchers should consider performing small-scale trial cleavages with different scavenger cocktails to determine the optimal conditions for their specific sequence.

Ultimately, the successful cleavage of hydrophobic peptides relies on a holistic approach that considers not only the choice of scavenger but also the entire cleavage and work-up strategy. Careful optimization of these steps will lead to higher quality crude material, simplifying the subsequent purification and increasing the overall success of the synthesis.

References

The Efficacy of 3,6-Dioxa-1,8-octanedithiol (DODT) in Peptide Resin Cleavage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage step is critical for obtaining a high-purity product. The choice of scavenger in the cleavage cocktail plays a pivotal role in preventing side reactions. 3,6-Dioxa-1,8-octanedithiol (DODT) has emerged as a popular, less odorous alternative to traditional thiol-based scavengers. This guide provides a comparative analysis of DODT's efficacy with different resin types, supported by available data and detailed experimental protocols.

Overview of this compound (DODT) in Peptide Cleavage

This compound serves as a scavenger in trifluoroacetic acid (TFA)-mediated cleavage, the standard method for releasing peptides from the solid support in Fmoc-based SPPS. Its primary function is to quench reactive carbocations generated from the cleavage of side-chain protecting groups, thereby preventing the modification of sensitive amino acid residues such as tryptophan and tyrosine. While its reduced odor is a significant practical advantage over scavengers like ethanedithiol (EDT), its performance can be sequence- and resin-dependent. A notable drawback of DODT is its potential to cause significant alkylation of methionine residues, a side reaction that is less prevalent with EDT.[1][2]

Comparative Efficacy of DODT with Various Resin Types

Direct quantitative comparisons of DODT's performance across different resin types in a single study are limited in the available literature. However, by collating data from various sources, a comparative overview can be constructed. The efficacy of a cleavage cocktail is typically assessed by the yield and purity of the crude peptide.

Resin TypePeptide TypeCleavage CocktailReported Yield (%)Reported Purity (%)Notes
Rink AmidePeptide Amide (H-Gly-Ala-D-Phe(2-F)-Leu-Ser-NH₂)TFA/DODT/H₂O (95:2.5:2.5)8793Comparable performance to TFA/TIS/H₂O and Reagent K for this specific peptide.[3]
Aminomethyl PolystyrenePeptide Amide (Exenatide)TFA/TIS/H₂O (95:3:2) + DODTInferior to DTT and EDTInferior to DTT and EDTCleavages with DODT resulted in lower yield and purity compared to standard thiol scavengers for this complex peptide.[4]
Not SpecifiedVarious PeptidesVarious cocktails including DODTNot specifiedNot negatively affectedGeneral finding that malodorous thiols can be replaced by DODT without compromising purity.[5][6]

It is crucial to note that the efficiency of peptide cleavage is highly dependent on the peptide sequence, the length of the peptide, and the specific protecting groups used, in addition to the resin and scavenger choice.

Alternative Scavengers and their Performance

For a comprehensive comparison, it is valuable to consider alternatives to DODT, particularly in cases where DODT may be suboptimal, such as with methionine-containing peptides.

ScavengerAdvantagesDisadvantagesRecommended for
Ethanedithiol (EDT) Highly effective scavenger.Strong, unpleasant odor.General use, especially for peptides containing methionine.[1][2]
Triisopropylsilane (TIS) Effective for scavenging trityl cations, odorless.Does not prevent oxidation of methionine.Peptides with Trp(Boc) and Arg(Pbf/Pmc) protecting groups.[7]
Dithiothreitol (DTT) Effective scavenger, can replace EDT and thioanisole.Can react with certain moieties like 4-benzoylphenylalanine (Bpa).[7]General use, particularly in "low odor" cocktails.
1,4-Benzendimethanethiol (1,4-BDMT) Superior yield and purity in some cases, UV-detectable.Not as commonly used as other thiols.Peptides where standard aliphatic thiols give suboptimal results.[4]

Experimental Protocols

Below are detailed methodologies for peptide cleavage from common resin types using a DODT-containing cleavage cocktail.

Protocol 1: General Cleavage from Acid-Labile Resins (e.g., Wang, Rink Amide)

This protocol is suitable for the final cleavage and deprotection of peptides from resins that require strong acidolysis.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / this compound (DODT) / Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.

  • Cold diethyl ether

  • Dichloromethane (DCM) for washing

Procedure:

  • Swell the dried peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the peptide pellet under vacuum.

  • Analyze the purity of the crude peptide using reverse-phase HPLC.[8]

Protocol 2: Mild Cleavage from Super Acid-Labile Resins (e.g., 2-Chlorotrityl Chloride, Sieber Amide)

This protocol is designed to cleave the peptide from the resin while leaving most acid-labile side-chain protecting groups intact. While DODT is less commonly used in these milder cocktails, it can be included if scavenging of trace carbocations is desired.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 1-5% TFA in DCM (v/v). DODT can be added at a low concentration (e.g., 1%) if necessary.

  • Cold diethyl ether

  • DCM for washing

  • 10% Pyridine in Methanol (for neutralization)

Procedure:

  • Swell the dried peptide-resin in DCM.

  • Drain the DCM.

  • Add the mild cleavage cocktail to the resin.

  • Agitate for 30-60 minutes, monitoring the cleavage progress.

  • Filter the solution into a flask containing a neutralizing solution (e.g., 10% pyridine in methanol).

  • Repeat the cleavage step 2-3 times with fresh cleavage cocktail.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitate the protected peptide by adding cold diethyl ether.

  • Collect the peptide by filtration or centrifugation, wash with cold ether, and dry.

Visualizing the Workflow and Decision-Making Process

To aid in the selection and execution of the peptide cleavage process, the following diagrams illustrate a typical workflow and a decision-making tree for choosing a scavenger.

Cleavage_Workflow start Start: Dried Peptide-Resin swell Swell Resin (e.g., in DCM) start->swell cleavage Add Cleavage Cocktail (TFA + Scavengers) swell->cleavage agitate Agitate (2-3 hours) cleavage->agitate filter Filter & Collect Filtrate agitate->filter precipitate Precipitate Peptide (Cold Ether) filter->precipitate wash Wash & Dry Peptide precipitate->wash analyze Analyze Purity (HPLC, MS) wash->analyze end End: Crude Peptide analyze->end

Caption: A typical experimental workflow for peptide cleavage from a solid support.

Scavenger_Selection start Peptide Sequence Analysis met_present Contains Methionine? start->met_present trp_present Contains Trp(Boc) &/or Arg(Pbf/Pmc)? met_present->trp_present No use_edt Use EDT met_present->use_edt Yes odor_concern Odor a Major Concern? trp_present->odor_concern No use_tis Use TIS trp_present->use_tis Yes use_dodt Consider DODT (Low Odor) odor_concern->use_dodt Yes general_dtt Consider DTT/DODT odor_concern->general_dtt No

Caption: Decision tree for selecting an appropriate cleavage scavenger.

References

A Comparative Guide to Dithiol Cross-Linkers in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cross-linking agent is a critical determinant of a hydrogel's final physicochemical properties and, consequently, its suitability for biomedical applications such as tissue engineering and controlled drug delivery.[1][2] Dithiol cross-linkers, molecules containing two thiol (-SH) groups, are a versatile class of compounds used to form three-dimensional polymer networks through various reaction mechanisms. These mechanisms, which include thiol-ene photo-click chemistry, Michael-type additions, and oxidative disulfide bond formation, allow for the creation of hydrogels with tunable characteristics.[3][4][5]

This guide provides an objective comparison of common and novel dithiol cross-linkers, supported by experimental data on their performance in hydrogel formation. We will delve into key performance indicators such as gelation kinetics, mechanical strength, and swelling behavior to assist researchers in selecting the optimal cross-linker for their specific application.

Data Presentation: Performance of Dithiol Cross-Linkers

The choice of dithiol cross-linker significantly impacts the gelation speed and the mechanical and physical properties of the resulting hydrogel. The following table summarizes quantitative data from studies utilizing different dithiol cross-linkers and reaction mechanisms.

Cross-Linker/SystemPolymer SystemReaction TypeGelation TimeStorage Modulus (G')Mass Swelling RatioKey Features
Dithiothreitol (DTT) 4-arm PEG-Norbornene (20 kDa)Thiol-Ene Photo-Click3 ± 1 seconds (gel point)[3]~1 kPa[3]28.5 ± 2.2[3]Rapid, efficient reaction; forms highly cross-linked networks.[3]
Dithiothreitol (DTT) 4-arm PEG-Acrylate (20 kDa)Michael-Type Addition689 ± 18 seconds (gel point)[3]~0.2 kPa[3]44.5 ± 3.8[3]Slower kinetics compared to thiol-ene; results in softer, more swollen gels.[3]
Dithiomaleimide (DTM) Poly(ethylene glycol) AcrylateThiol-Exchange80 seconds[6]2517 Pa[6]Not ReportedForms thiol-sensitive hydrogels that can degrade in the presence of glutathione.[6]
Dibromo-Pyridazinedione (5DiBr-PD) 8-arm PEG-Thiol (10 kDa)Michael-Type Addition35 seconds (pH 7.4)[7]3650 Pa (pH 7.4)[7]2000%[7]Fast gelation at physiological pH; produces mechanically robust hydrogels.[7]
Monobromo-Pyridazinedione (5MonoBr-PD) 8-arm PEG-Thiol (10 kDa)Michael-Type Addition110 seconds (pH 7.4)[7]1024 Pa (pH 7.4)[7]3300%[7]Slower gelation and softer gels compared to the dibromo- version.[7]
Dihydro-Pyridazinedione (5DiH-PD) 8-arm PEG-Thiol (10 kDa)Michael-Type Addition> 30 minutes (pH 7.4)[7]960 Pa (pH 7.4)[7]4100%[7]Slowest of the PD series; forms highly swollen, soft gels with reversible cross-links.[7]

Mandatory Visualizations

The following diagrams illustrate the chemical structures of key cross-linkers, a common reaction mechanism, and a standard experimental workflow.

G cluster_DTT Dithiothreitol (DTT) cluster_PD Dibromo-Pyridazinedione (DiBr-PD) dtt_struct pd_struct

Caption: Chemical structures of common dithiol cross-linkers.

G Initiation Initiation (UV Light + Photoinitiator) Radical Initiator Radical (R.) Initiation->Radical Generates Thiol Polymer-SH (Thiol) Radical->Thiol Abstracts H ThiylRadical Polymer-S. (Thiyl Radical) Thiol->ThiylRadical Thiol->ThiylRadical Ene Polymer-ene (Norbornene) ThiylRadical->Ene Adds to double bond CarbonRadical Carbon-Centered Radical Ene->CarbonRadical CarbonRadical->Thiol Chain Transfer (Abstracts H) Crosslink Thioether Cross-link (Stable Network) CarbonRadical->Crosslink Forms

Caption: Radical-mediated thiol-ene photo-click reaction mechanism.

G A 1. Precursor Preparation (Polymer + Cross-linker + Photoinitiator in Buffer) B 2. Hydrogel Formation (e.g., UV Exposure or pH Adjustment) A->B Initiate Cross-linking C 3. Characterization (Rheology, Swelling, Degradation) B->C Analyze Formed Gel D 4. Data Analysis (G', Gel Point, Swelling Ratio) C->D Calculate Properties

Caption: General experimental workflow for hydrogel synthesis and analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for hydrogel synthesis and characterization.

This protocol is adapted from procedures for forming hydrogels via thiol-ene photo-click chemistry.[3]

  • Precursor Solution Preparation:

    • Prepare a stock solution of a multi-arm poly(ethylene glycol) norbornene (e.g., 20 kDa 4-arm PEG-NB) in a suitable buffer (e.g., sterile PBS, pH 7.4).

    • Prepare a stock solution of the dithiol cross-linker (e.g., Dithiothreitol - DTT) in the same buffer.

    • Prepare a stock solution of a photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP) in the same buffer.

  • Hydrogel Formation:

    • In a microcentrifuge tube, combine the PEG-NB solution, the DTT solution, and the LAP solution. Ensure the final molar ratio between thiol groups (-SH) and norbornene ('ene') groups is 1:1.[3] The final concentration of the photoinitiator should be around 1 mM.[3]

    • Vortex the solution gently to mix.

    • Pipette the desired volume of the precursor solution into a mold or directly onto the surface for in situ gelation.

    • Expose the solution to UV light (e.g., 365 nm, 5 mW/cm²) for a defined period (e.g., 3 minutes) to initiate polymerization and cross-linking.[3] The hydrogel will form rapidly.

Oscillatory rheology is used to determine gelation kinetics and the mechanical properties of the final hydrogel.[6][7]

  • Instrumentation:

    • Use a strain-controlled rheometer equipped with a parallel-plate geometry (e.g., 20 mm diameter) and a UV light source if monitoring photopolymerization.

  • Gelation Kinetics (Time Sweep):

    • Pipette the freshly mixed precursor solution directly onto the bottom plate of the rheometer.

    • Lower the top plate to the desired gap (e.g., 1 mm).

    • Immediately begin a dynamic time sweep test at a constant frequency (e.g., 1.0 rad/s) and strain (e.g., 1-5%).[6]

    • If applicable, turn on the UV light after a short delay (e.g., 30 seconds) to establish a baseline.[3]

    • Monitor the storage modulus (G') and loss modulus (G'') over time. The gel point is typically defined as the time at which G' exceeds G''.[6]

  • Mechanical Properties (Frequency Sweep):

    • Once the hydrogel is fully formed (G' has plateaued), perform a frequency sweep at a constant strain within the linear viscoelastic region (determined by a prior amplitude sweep).

    • Vary the angular frequency (e.g., from 0.1 to 100 rad/s) and record G' and G''. This provides information about the network structure and stability.

This protocol measures the hydrogel's ability to absorb and retain water, which is related to its cross-linking density.[3][7]

  • Sample Preparation:

    • Prepare hydrogel samples of a defined shape (e.g., discs).

    • Lyophilize (freeze-dry) the hydrogels to remove all water and obtain the dry weight (W_d).

  • Swelling:

    • Immerse the dried hydrogels in a buffer solution (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37 °C).

    • Allow the gels to swell until they reach equilibrium (i.e., their weight no longer increases). This may take 24-48 hours.

  • Measurement:

    • Carefully remove the swollen hydrogel from the buffer.

    • Gently blot the surface with a lint-free wipe to remove excess surface water.

    • Record the swollen weight (W_s).

  • Calculation:

    • The mass swelling ratio is calculated as: Swelling Ratio = (W_s - W_d) / W_d.

    • Alternatively, it can be expressed as a percentage: Swelling (%) = [(W_s - W_d) / W_d] * 100.[7]

By understanding the comparative performance and underlying reaction mechanisms of different dithiol cross-linkers, researchers can rationally design and fabricate hydrogels with precisely tailored properties for advanced biomedical applications.

References

A Comparative Guide to Purity Validation of 3,6-Dioxa-1,8-octanedithiol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for the integrity and reproducibility of experimental results. 3,6-Dioxa-1,8-octanedithiol (DODT) is a versatile dithiol monomer utilized in various applications, including as a scavenger in peptide synthesis and a cross-linking agent. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of DODT purity. The comparative analysis is supported by potential impurity profiles and detailed experimental protocols.

Potential Impurities in this compound

The purity of DODT can be compromised by impurities arising from its synthesis and degradation. A common synthetic route involves the reaction of 2,2'-(ethylenedioxy)diethanol with a thiolating agent. Based on this, potential impurities may include:

  • Unreacted Starting Materials: Residual 2,2'-(ethylenedioxy)diethanol.

  • Oligomeric Byproducts: Higher molecular weight species formed by side reactions.

  • Oxidation Products: The corresponding disulfide formed by the oxidation of the thiol groups.[1]

  • Alkylation Byproducts: In the context of its use as a scavenger in peptide synthesis, alkylated DODT adducts can be formed.[1]

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for purity determination depends on factors such as sensitivity, selectivity, and the nature of the potential impurities. Below is a comparative summary of GC-MS, HPLC, and NMR for the analysis of DODT.

FeatureGC-MSHPLC-UV/MSQuantitative NMR (qNMR)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.Separation of compounds based on their partitioning between a mobile and stationary phase, with detection by UV absorbance or mass spectrometry.Provides structural information and quantitative analysis based on the direct proportionality between signal intensity and the number of nuclei.
Selectivity High, especially with mass spectrometric detection, allowing for the separation and identification of closely related impurities.Good to high, depending on the detector and chromatographic conditions. MS detection enhances selectivity.High, provides detailed structural information that can distinguish between isomers and structurally similar compounds.
Sensitivity High, capable of detecting trace-level impurities.Good to high, particularly with MS detection. Derivatization can enhance sensitivity for UV detection.Moderate to low, generally less sensitive than chromatographic methods.
Quantitation Can be quantitative with appropriate calibration standards.Can be quantitative with appropriate calibration standards.Highly accurate and precise for quantitation without the need for identical standards (using an internal standard).
Sample Throughput Moderate, with typical run times of 20-40 minutes.Moderate, with typical run times of 15-30 minutes.Low to moderate, requires careful sample preparation and longer acquisition times for high precision.
Destructive YesYesNo

Experimental Workflow and Protocols

A systematic approach is crucial for the accurate determination of DODT purity. The following diagram illustrates a typical experimental workflow for purity validation by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample DODT Sample Dilution Dilution in appropriate solvent Sample->Dilution ISTD Internal Standard Addition Dilution->ISTD Injection Injection into GC ISTD->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Raw Data Identification Impurity Identification Integration->Identification Quantification Purity Calculation Identification->Quantification Purity_Report Purity_Report Quantification->Purity_Report Purity Report

Caption: Experimental workflow for the GC-MS validation of this compound purity.

Detailed Experimental Protocols

1. GC-MS Protocol for this compound Purity

This protocol is adapted from general methods for thiol analysis and should be optimized for the specific instrument and impurities of interest.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or a similar low-bleed, inert column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Parameters:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of DODT in dichloromethane. Add an appropriate internal standard (e.g., tetradecane) at a known concentration.

2. HPLC-UV/MS Protocol for this compound Purity

This protocol is based on methods for the analysis of similar dithiols like dithiothreitol (DTT).[2][3]

  • Instrumentation: HPLC system with a UV detector and/or a mass spectrometer (e.g., Agilent 1260 Infinity II LC with DAD and 6120 single quadrupole MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 210 nm and 254 nm.

    • MS (ESI): Positive and negative ion modes, scan range m/z 100-500.

  • Sample Preparation: Prepare a 1 mg/mL solution of DODT in a water/acetonitrile (95:5) mixture.

3. Quantitative NMR (qNMR) Protocol for this compound Purity

This protocol outlines the general steps for qNMR analysis.

  • Instrumentation: NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the DODT sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the deuterated solvent to dissolve the sample and internal standard completely.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of all nuclei.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the DODT and the internal standard.

    • Calculate the purity of DODT using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the standard

Conclusion

GC-MS offers a robust and sensitive method for the purity validation of this compound, providing excellent separation and identification of volatile impurities. HPLC is a versatile alternative, particularly for less volatile or thermally labile impurities, and can be coupled with MS for enhanced specificity. Quantitative NMR stands out for its high accuracy and precision in determining absolute purity without the need for a specific DODT reference standard, although it has lower sensitivity compared to chromatographic techniques. The choice of the most suitable method will depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. For comprehensive purity assessment, a combination of these techniques may be employed.

References

A Comparative Guide to the Reaction Kinetics of 3,6-Dioxa-1,8-octanedithiol and Alternative Dithiols with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 3,6-Dioxa-1,8-octanedithiol (DODT) with common electrophiles, benchmarked against the widely used dithiols, dithiothreitol (DTT) and 1,4-butanedithiol. Understanding the nucleophilic reactivity of these dithiols is crucial for their application in various fields, including bioconjugation, drug delivery, and materials science. This document summarizes available quantitative data, details experimental protocols for kinetic analysis, and presents visual representations of reaction pathways and workflows.

Introduction to Dithiol Reactivity

Dithiols are organic compounds containing two thiol (-SH) groups, which are potent nucleophiles, particularly in their deprotonated thiolate form (-S⁻). Their reactivity with electrophiles is fundamental to numerous applications. This compound (DODT) is a flexible, water-soluble dithiol that is gaining interest due to its low odor compared to other dithiols. Dithiothreitol (DTT) is a popular reducing agent for disulfide bonds in proteins, while 1,4-butanedithiol is a simple alkyl dithiol often used in polymer synthesis.

The reactivity of a dithiol is significantly influenced by the pKa of its thiol groups, as the thiolate anion is the primary nucleophilic species. The pKa values for the thiol groups of DODT have been determined to be 8.7 ± 0.2 and 9.6 ± 0.2 at 25.0 °C.[1] This indicates that at physiological pH (~7.4), a fraction of DODT will exist in the more reactive thiolate form. The reactivity of dithiols generally follows second-order kinetics, where the reaction rate is proportional to the concentrations of both the dithiol and the electrophile.[1][2]

Comparative Kinetic Data

Table 1: Second-Order Rate Constants (k) for the Reaction of Dithiols with Electrophiles

DithiolElectrophileRate Constant (k) (M⁻¹s⁻¹)Conditions (pH, Temperature)Reference
This compound (DODT)cis-[Pt(NH₃)₂Cl₄]k' (pH dependent)pH 3-9, 25°C[1][2]
Dithiothreitol (DTT)IodoacetamideData not available-
Dithiothreitol (DTT)N-ethylmaleimideData not available-
1,4-ButanedithiolIodoacetamideData not available-
1,4-ButanedithiolN-ethylmaleimideData not available-

Note: The rate constant k' for the reaction of DODT with cis-[Pt(NH₃)₂Cl₄] increased by several orders of magnitude as the pH was raised from 3 to 9, demonstrating the enhanced reactivity of the thiolate form.[1][2] The absence of readily available, directly comparable kinetic data for DTT and 1,4-butanedithiol with common organic electrophiles highlights a significant gap in the literature. However, the principles of thiol reactivity suggest that the relative pKa values and steric hindrance of these dithiols will be major determinants of their reaction rates.

Experimental Protocols

The determination of reaction kinetics for dithiols with electrophiles typically involves monitoring the consumption of a reactant or the formation of a product over time. Spectrophotometric methods are commonly employed for this purpose.

General Protocol for Kinetic Analysis via UV-Vis Spectrophotometry

This protocol outlines a general method for determining the second-order rate constant of a reaction between a dithiol and an electrophile that has a distinct UV-Vis absorbance spectrum from the product.

Materials:

  • Dithiol of interest (DODT, DTT, or 1,4-butanedithiol)

  • Electrophile of interest (e.g., N-ethylmaleimide, iodoacetamide)

  • Reaction buffer of desired pH (e.g., phosphate-buffered saline, Tris buffer)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Stopped-flow apparatus (for fast reactions)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the dithiol and the electrophile in the reaction buffer. The concentrations should be chosen to ensure that the reaction occurs on a timescale that can be accurately measured.

  • Determination of λmax: Record the UV-Vis absorbance spectra of the electrophile and the product to determine the wavelength of maximum absorbance change (λmax) upon reaction.

  • Kinetic Measurements:

    • Equilibrate the spectrophotometer and the reaction buffer to the desired temperature.

    • For pseudo-first-order conditions, use a significant excess (at least 10-fold) of the dithiol.

    • Initiate the reaction by rapidly mixing the dithiol and electrophile solutions directly in the cuvette or using a stopped-flow apparatus for fast reactions.

    • Monitor the change in absorbance at λmax over time.

  • Data Analysis:

    • Under pseudo-first-order conditions, the natural logarithm of the absorbance change versus time will be linear. The slope of this plot gives the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the dithiol in excess: k = k_obs / [Dithiol]

Experimental_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis Stock_Dithiol Prepare Dithiol Stock Solution Mixing Rapid Mixing (Cuvette or Stopped-Flow) Stock_Dithiol->Mixing Stock_Electrophile Prepare Electrophile Stock Solution Stock_Electrophile->Mixing Buffer Prepare Reaction Buffer Buffer->Mixing Spectrophotometer Monitor Absorbance Change at λmax Mixing->Spectrophotometer Plotting Plot ln(Absorbance) vs. Time Spectrophotometer->Plotting k_obs Determine k_obs (Pseudo-first-order rate constant) Plotting->k_obs k Calculate k (Second-order rate constant) k_obs->k

Signaling Pathways and Logical Relationships

The reaction of dithiols with electrophiles is a fundamental chemical transformation that can be represented as a nucleophilic attack of the thiolate anion on the electrophilic center.

Thiol_Electrophile_Reaction Dithiol Dithiol (R-(SH)₂) Thiolate Thiolate (R-S⁻(SH)) Dithiol->Thiolate Deprotonation Thiolate->Dithiol Protonation Product Adduct (R-(SE)(SH)) Thiolate->Product Nucleophilic Attack Electrophile Electrophile (E) Electrophile->Product Base Base (e.g., OH⁻) Base->Thiolate HB Conjugate Acid (H₂O) HB->Dithiol

Conclusion

This compound presents a promising alternative to traditional dithiols due to its low odor and good water solubility. While a comprehensive kinetic comparison with a broad range of electrophiles is not yet available, its pKa values suggest a reactivity profile that is sensitive to pH, similar to other dithiols. The provided experimental framework can be utilized to generate the necessary kinetic data to directly compare DODT with DTT and 1,4-butanedithiol. Such studies are crucial for the rational design and application of these dithiols in drug development, materials science, and beyond. Further research is warranted to fully elucidate the comparative reaction kinetics of DODT and expand its utility in various scientific disciplines.

References

Biocompatibility of 3,6-Dioxa-1,8-octanedithiol (DODT)-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate biomaterials is a critical step in the development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides a comparative assessment of the biocompatibility of materials based on 3,6-Dioxa-1,8-octanedithiol (DODT), alongside commonly used alternatives such as polyethylene glycol (PEG) and Pluronic-based materials. This comparison is based on available data and highlights areas where further research is required.

Executive Summary

There is a significant disparity in the available biocompatibility data between this compound (DODT)-based materials and well-established alternatives like polyethylene glycol (PEG) and Pluronics. While PEG and Pluronics have been extensively studied and are generally considered biocompatible, data on the biocompatibility of DODT-based polymers is scarce. The existing information on DODT is primarily in the form of safety data sheets for the monomer, which indicate toxicity. This guide synthesizes the available information to aid researchers in making informed decisions about material selection.

Material Comparison

This compound (DODT)-Based Materials

Information regarding the biocompatibility of polymeric materials derived from this compound is limited in publicly available scientific literature. DODT is a dithiol monomer used in polymer synthesis. Safety data for the DODT monomer indicates that it is toxic if swallowed, harmful if inhaled, and causes skin and serious eye irritation. It is also classified as very toxic to aquatic life with long-lasting effects. While some chemical suppliers categorize DODT under "Biomaterials/Biocompatible Materials Research Reagents," this classification appears to be based on its potential application in creating biomaterials rather than on established biocompatibility data of the resulting polymers.

A study on the use of DODT in peptide synthesis noted the formation of a by-product when used as a scavenger.[1] Research has also been conducted on the polymerization of DODT.[2] However, these studies do not provide data on the biocompatibility of the resulting polymers. Without specific in vitro or in vivo studies, the biocompatibility of DODT-based materials remains unproven, and caution is warranted given the toxicity of the monomer.

Alternative Materials: A Snapshot

In contrast to DODT-based materials, polyethylene glycol (PEG) and Pluronic (a type of poloxamer, which is a block copolymer of polyethylene oxide and polypropylene oxide) have a long history of use in biomedical applications and a correspondingly large body of biocompatibility data.

  • Polyethylene Glycol (PEG)-Based Materials: PEG is a synthetic polymer renowned for its excellent biocompatibility, hydrophilicity, and low toxicity.[3][4] It is widely used in drug delivery, tissue engineering, and as a coating for medical devices to improve their biocompatibility.[3][5] PEG hydrogels are known for their ability to encapsulate and release therapeutic agents in a controlled manner.[3]

  • Pluronic-Based Materials: Pluronics are synthetic block copolymers that are also widely used in biomedical applications.[6] They are known for their surfactant properties and ability to form temperature-responsive hydrogels.[6] Pluronic F127, for example, is a synthetic polymer approved for medical use and is frequently used in drug delivery formulations.[7] Studies have shown that Pluronic-based hydrogels can support cell viability and are generally considered biocompatible.[6][7]

Quantitative Data Comparison

Due to the lack of available data for DODT-based materials, a direct quantitative comparison of biocompatibility metrics is not possible. The following table summarizes the general biocompatibility profile based on available information.

MaterialCytotoxicityInflammatory ResponseIn Vivo Biocompatibility
This compound (DODT)-Based Materials Data not available. Monomer is toxic.Data not availableData not available
Polyethylene Glycol (PEG)-Based Materials Generally low to non-cytotoxic.[8]Generally low immunogenicity and inflammatory response.[9]Well-established biocompatibility in numerous in vivo studies.[5][9]
Pluronic-Based Materials Generally considered non-toxic and biocompatible.[10]Generally low inflammatory response.Good in vivo biocompatibility, used in various clinical applications.[6][10]

Experimental Protocols for Biocompatibility Assessment

The assessment of biocompatibility is guided by international standards, primarily the ISO 10993 series.[11][12] Key in vitro assays for initial screening include cytotoxicity tests.

In Vitro Cytotoxicity Assays

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide))

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.[13] It measures the metabolic activity of cells.[13]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]

  • General Protocol:

    • Cell Seeding: Plate cells in a 96-well plate and incubate to allow for attachment.[13]

    • Material Exposure: Expose the cells to extracts of the test material or direct contact with the material for a defined period (e.g., 24, 48, or 72 hours).[13]

    • MTT Addition: Add MTT solution to each well and incubate.[13]

    • Formazan Solubilization: Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common colorimetric method used to quantify cytotoxicity by measuring membrane integrity.[13]

  • Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[13] The assay measures the amount of LDH released, which is proportional to the number of dead cells.[13]

  • General Protocol:

    • Cell Seeding and Material Exposure: Similar to the MTT assay, cells are seeded and exposed to the test material.

    • Supernatant Collection: After incubation, a sample of the cell culture supernatant is collected.

    • LDH Reaction: The supernatant is mixed with a reaction solution containing substrates for LDH. The enzymatic reaction results in the production of a colored formazan product.

    • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 490 nm).[13]

    • Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH activity in the test samples to that of a positive control (maximum LDH release) and a negative control (spontaneous LDH release).[13]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in biocompatibility assessment.

Cytotoxicity_Testing_Workflow cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_exposure Material Exposure cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Material Test Material Sterilization Sterilization Material->Sterilization Extraction Extraction in Culture Medium (ISO 10993-12) Sterilization->Extraction Add_Extracts Add Material Extracts to Cells Extraction->Add_Extracts Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Incubation_24h->Add_Extracts Incubation_Exposure Incubate for 24-72h Add_Extracts->Incubation_Exposure Controls Prepare Controls (Positive, Negative, Vehicle) Controls->Incubation_Exposure MTT_Assay MTT Assay Incubation_Exposure->MTT_Assay LDH_Assay LDH Assay Incubation_Exposure->LDH_Assay Read_Absorbance Read Absorbance MTT_Assay->Read_Absorbance LDH_Assay->Read_Absorbance Calculate_Viability % Cell Viability Read_Absorbance->Calculate_Viability MTT Calculate_Cytotoxicity % Cytotoxicity Read_Absorbance->Calculate_Cytotoxicity LDH

Caption: Workflow for in vitro cytotoxicity testing of biomaterials.

Inflammatory_Signaling_Pathway Biomaterial Non-Biocompatible Material Leachables Macrophage Macrophage Biomaterial->Macrophage interacts with TLR Toll-like Receptor (TLR) Macrophage->TLR activates NFkB NF-κB Signaling TLR->NFkB triggers Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription of Inflammation Inflammatory Response Cytokines->Inflammation leads to

Caption: A simplified inflammatory signaling pathway potentially activated by a non-biocompatible material.

Conclusion

The biocompatibility of a material is a paramount consideration for any medical application. While materials based on PEG and Pluronics have a strong track record of biocompatibility supported by extensive research, the same cannot be said for DODT-based materials. The toxicity of the DODT monomer raises significant concerns that can only be addressed through rigorous in vitro and in vivo biocompatibility testing of the final polymeric material. Researchers and drug development professionals should exercise caution when considering DODT-based materials and prioritize the use of well-characterized, biocompatible alternatives until sufficient safety and efficacy data for DODT-based polymers become available. Further research into the biocompatibility of DODT-based materials is essential to determine their potential for safe use in biomedical applications.

References

A Comparative Guide to Dithiol Crosslinkers in Large-Scale Synthesis: 3,6-Dioxa-1,8-octanedithiol vs. 1,8-Octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate dithiol crosslinker is a critical decision in the synthesis of polymers and bioconjugates. This guide provides a comprehensive cost-benefit analysis of 3,6-Dioxa-1,8-octanedithiol (DODT) and a common alternative, 1,8-octanedithiol, for large-scale applications. The comparison includes a detailed examination of their synthesis protocols, cost of starting materials, and performance characteristics, supported by experimental data to inform your selection process.

Executive Summary

This compound (DODT) offers advantages in terms of reduced odor and potential for "greener" polymerization processes. However, its synthesis is a two-step process involving a potentially hazardous intermediate. In contrast, 1,8-octanedithiol can be synthesized from more readily available starting materials, potentially offering a more cost-effective solution for large-scale production, though it is associated with a strong odor. The choice between these two dithiols will ultimately depend on the specific requirements of the application, including cost constraints, environmental considerations, and the importance of odor reduction.

Cost-Benefit Analysis

The economic viability and overall benefit of utilizing either DODT or 1,8-octanedithiol in large-scale synthesis are dependent on several factors, including the cost of raw materials, reaction yields, and the desired properties of the final product.

FeatureThis compound (DODT)1,8-Octanedithiol
Starting Materials Cost Moderate to HighLow to Moderate
Synthesis Complexity Two-step processTwo-step process
Reported Yield ~60% (overall)High (for precursor), variable for dithiol
Purity High purity achievable (≥98%)[1]High purity achievable
Key Benefits Reduced odor[2], potential for "green" polymerization[3]Potentially lower raw material cost
Key Drawbacks Use of potentially hazardous intermediate (bis(2-chloroethyl) ether)Strong, unpleasant odor
Primary Applications Peptide synthesis scavenger[2][4], polymer synthesis[1][3]Self-assembled monolayers, polymer synthesis

Performance Comparison in Peptide Synthesis

In the context of solid-phase peptide synthesis, dithiols are often employed as scavengers to prevent side reactions. While both DODT and other dithiols can be effective, their performance can differ. For instance, one study noted that when using DODT as a scavenger during the acidic release of peptides containing methionine, a considerable quantity of an alkylation by-product was observed. This side reaction was not present when ethane dithiol was used as a replacement[4]. This highlights the importance of selecting a dithiol that is compatible with the specific amino acid sequence and cleavage conditions.

Experimental Protocols

Synthesis of this compound (DODT)

This synthesis is a two-step process starting from 2-(2-chloroethoxy)ethanol.

Step 1: Synthesis of bis(2-(2-chloroethoxy)ethyl) ether

  • Materials: 2-(2-chloroethoxy)ethanol, sulfuric acid.

  • Procedure: A solution of 2-(2-chloroethoxy)ethanol in concentrated sulfuric acid is prepared and allowed to react. The reaction mixture is then neutralized and the product is extracted.

  • Yield: Approximately 70-80%.

Step 2: Synthesis of this compound

  • Materials: bis(2-(2-chloroethoxy)ethyl) ether, thiourea, sodium hydroxide.

  • Procedure: The bis(2-(2-chloroethoxy)ethyl) ether is reacted with thiourea to form a bis(isothiouronium) salt. This intermediate is then hydrolyzed with sodium hydroxide to yield the final product, this compound.

  • Yield: Approximately 80-85%.

Synthesis of 1,8-Octanedithiol

This synthesis proceeds from 1,8-dibromooctane.

  • Materials: 1,8-dibromooctane, thiourea, ethanol, sodium hydroxide.

  • Procedure: 1,8-dibromooctane is reacted with thiourea in ethanol to form the corresponding bis(isothiouronium) salt. This salt is then cleaved by refluxing with aqueous sodium hydroxide to yield 1,8-octanedithiol.

  • Yield: High yields have been reported for the formation of the isothiouronium salt, with the overall yield of the dithiol being variable depending on the specific conditions of the hydrolysis step.

Visualizing the Synthesis and Application

To further clarify the processes and contexts discussed, the following diagrams illustrate the synthetic pathways and a relevant biological signaling pathway where dithiol-containing molecules play a role.

Synthesis_of_DODT cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Thiolation 2-(2-chloroethoxy)ethanol 2-(2-chloroethoxy)ethanol H2SO4 H2SO4 2-(2-chloroethoxy)ethanol->H2SO4 bis(2-(2-chloroethoxy)ethyl) ether bis(2-(2-chloroethoxy)ethyl) ether H2SO4->bis(2-(2-chloroethoxy)ethyl) ether ~70-80% yield Thiourea Thiourea bis(2-(2-chloroethoxy)ethyl) ether->Thiourea + NaOH NaOH Thiourea->NaOH + DODT This compound NaOH->DODT ~80-85% yield

Caption: Synthetic pathway for this compound (DODT).

Synthesis_of_1_8_Octanedithiol 1,8-dibromooctane 1,8-dibromooctane Thiourea Thiourea 1,8-dibromooctane->Thiourea + Ethanol Ethanol Thiourea->Ethanol in bis(isothiouronium) salt bis(isothiouronium) salt Ethanol->bis(isothiouronium) salt NaOH NaOH bis(isothiouronium) salt->NaOH + reflux 1,8-octanedithiol 1,8-octanedithiol NaOH->1,8-octanedithiol

Caption: Synthetic pathway for 1,8-octanedithiol.

Redox_Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Cellular_Proteins Cellular Proteins (with thiols) Oxidative_Stress->Cellular_Proteins Oxidizes Oxidized_Proteins Oxidized Proteins (disulfide bonds) Cellular_Proteins->Oxidized_Proteins Dithiol_Reductant Dithiol Reductant (e.g., DTT, DODT) Oxidized_Proteins->Dithiol_Reductant Reduced by Reduced_Proteins Reduced (Functional) Proteins Dithiol_Reductant->Reduced_Proteins Oxidized_Dithiol Oxidized Dithiol Dithiol_Reductant->Oxidized_Dithiol

Caption: Role of dithiols in a generic redox signaling pathway.

References

Safety Operating Guide

Proper Disposal of 3,6-Dioxa-1,8-octanedithiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 3,6-Dioxa-1,8-octanedithiol is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical, minimizing risks to personnel and the environment.

I. Hazard and Safety Information

This compound is a hazardous chemical requiring careful handling. It is toxic if swallowed, harmful if inhaled, and causes skin and serious eye irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

CategorySpecification
Eye/Face Protection Safety glasses with side-shields or face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Work should be conducted in a chemical fume hood.[4]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

1. Evacuation and Ventilation:

  • Immediately evacuate the spill area.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

2. Containment:

  • Prevent the spill from spreading and from entering drains or waterways.[2][3]

3. Absorption:

  • Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or earth.[2][4]

4. Collection and Storage:

  • Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[2][3][4]

5. Decontamination:

  • Clean the spill area thoroughly with a suitable decontamination agent.

  • Launder all contaminated clothing before reuse.[2]

III. Detailed Disposal Procedure

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, contaminated absorbents, and personal protective equipment, must be classified as hazardous waste.

  • Do not mix this waste with other waste streams.[3]

2. Containerization:

  • Store the waste in its original container or a compatible, properly labeled, and tightly sealed container to prevent leakage.[3][4] Containers that have been opened must be carefully resealed and kept upright.[3]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The storage area should be secure and accessible only to authorized personnel.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[3]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Disposal must be in accordance with all local, state, and federal regulations.[3] Environmental release must be avoided.[1][3]

IV. Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_disposal Final Disposal start Start: Unused this compound or Contaminated Material identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Place in a Labeled, Sealed Container segregate->containerize store Store in a Secure, Ventilated Area containerize->store contact Contact Licensed Waste Disposal Company store->contact provide_sds Provide Safety Data Sheet contact->provide_sds transport Arrange for Waste Collection provide_sds->transport end_node End: Compliant Disposal transport->end_node

Disposal workflow for this compound.

References

Personal protective equipment for handling 3,6-Dioxa-1,8-octanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,6-Dioxa-1,8-octanedithiol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS: 14970-87-7). Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Summary

This compound is a hazardous chemical that requires careful handling. Its primary health effects include toxicity if swallowed or inhaled, and it is an irritant to the skin, eyes, and respiratory system.[1] The compound is also noted for its powerful and unpleasant stench.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[2][3]

Hazard TypeDescription
Acute Oral Toxicity Toxic if swallowed.[4][5]
Acute Inhalation Toxicity Harmful or toxic if inhaled, causing respiratory tract irritation.[1][4]
Skin Irritation Causes skin irritation; may be harmful if absorbed through the skin.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[3][4]
Odor Possesses a strong, unpleasant stench characteristic of thiols.[1][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment should be used at all times when handling this chemical.

PPE CategorySpecificationRationale
Engineering Controls Certified Chemical Fume HoodAll work must be conducted in a fume hood to control vapor inhalation and odor.[1][7]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against splashes and aerosols.[2][7]
Hand Protection Chemical-resistant nitrile rubber gloves. Double-gloving is recommended.Prevents direct skin contact.[2][7] Always inspect gloves for integrity before use.
Skin & Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH/MSHA approved respirator (if fume hood is not available or exposure limits are exceeded).Required to prevent inhalation of harmful vapors in situations with inadequate ventilation.[1][2]

Operational and Handling Plan

A systematic approach to handling minimizes risk and ensures the integrity of experimental work.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is fully operational before beginning any work.[7]

    • Verify that a safety shower and eyewash station are unobstructed and readily accessible.[1][7]

    • Prepare and clearly label all necessary glassware and equipment within the fume hood.[7]

    • Designate and label separate, sealed hazardous waste containers for liquid and solid thiol waste.[7]

    • Prepare a bleach solution (e.g., a 1:1 mixture of commercial bleach and water) within the fume hood for decontaminating glassware and spills.[6][8]

  • Handling:

    • Don all required PPE as specified in the table above before entering the handling area.[7]

    • Allow the chemical container to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Conduct all transfers and manipulations of the chemical deep within the fume hood to contain vapors and odor.

    • Use techniques like syringe or cannula transfers to minimize air exposure and odor release.[8]

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all non-disposable equipment (glassware, stir bars, etc.) that came into contact with the thiol. Submerge them in the prepared bleach bath within the fume hood for at least 14 hours to neutralize the odor.[6][8]

    • Wipe down the interior surfaces of the fume hood with an appropriate cleaning agent after work is complete.

Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.[2]

  • Liquid Thiol Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[7]

    • The label must explicitly state "Hazardous Waste" and identify the thiol-containing contents.[7]

  • Solid Thiol Waste:

    • Place all contaminated disposable items, such as gloves, pipette tips, and paper towels, into a sealable plastic bag.[6][7]

    • Securely seal the bag and place it inside the designated container for solid hazardous waste.[7]

  • Final Disposal:

    • Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.

    • All chemical waste must be disposed of through a licensed hazardous waste contractor, following all institutional, local, and national regulations.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure TypeFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Spill Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[1][3] Ensure proper PPE is worn during cleanup.

Chemical Handling and Disposal Workflow

prep 1. Preparation ppe Don Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (Double) prep->ppe handling 2. Handling Chemical ppe->handling fume_hood Work in Fume Hood decon 3. Decontaminate Glassware (Bleach Bath) handling->decon Post-Experiment solid_waste Solid Waste: Contaminated Gloves, Tips in Sealed Bag handling->solid_waste liquid_waste Liquid Waste: Collect in Labeled, Sealed Container handling->liquid_waste decon->liquid_waste Neutralized Solution disposal 4. Waste Disposal contractor Dispose via Licensed Hazardous Waste Contractor disposal->contractor solid_waste->disposal liquid_waste->disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dioxa-1,8-octanedithiol
Reactant of Route 2
3,6-Dioxa-1,8-octanedithiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.